Product packaging for 2-Azaspiro[4.4]nonan-7-ol(Cat. No.:)

2-Azaspiro[4.4]nonan-7-ol

Cat. No.: B15227512
M. Wt: 141.21 g/mol
InChI Key: YAJJCKSMLWCMBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Azaspiro[4.4]nonan-7-ol is a spirocyclic organic compound of significant interest in medicinal chemistry and drug discovery. It features a unique structure with two rings connected through a single carbon atom (the spiro center), which provides a rigid, three-dimensional scaffold. This scaffold is highly valued for its potential to improve the physicochemical properties and binding affinity of novel therapeutic agents . Spirocyclic frameworks, such as the spiro[4.4]nonane system, are recognized as privileged structures in the design of Active Pharmaceutical Ingredients (APIs) . They are frequently employed as versatile building blocks in multi-step synthetic routes toward complex molecules. Research into analogous 1-azaspiro[4.4]nonane systems has demonstrated their application in challenging synthetic pathways, such as the total synthesis of natural products like (±)-cephalotaxine . Furthermore, related diazaspiro[4.4]nonane derivatives are investigated for their potential in treating various diseases, including cancer and diabetes . The specific value of this compound lies in its functionalization; the hydroxyl group presents a handle for further chemical modification, allowing researchers to diversify the molecule and incorporate it into larger, more complex structures . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption. CAS Number : Not specified in available sources. Molecular Formula : Information to be confirmed. Purity : High purity, specification to be provided. Storage : Recommended storage conditions to be provided.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO B15227512 2-Azaspiro[4.4]nonan-7-ol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-azaspiro[4.4]nonan-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c10-7-1-2-8(5-7)3-4-9-6-8/h7,9-10H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAJJCKSMLWCMBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNC2)CC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structural Elucidation of 2-Azaspiro[4.4]nonan-7-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of the novel spirocyclic compound, 2-Azaspiro[4.4]nonan-7-ol. Due to the absence of published data for this specific molecule, this document presents a hypothetical, yet chemically sound, pathway for its synthesis and subsequent structural characterization. This includes predicted spectroscopic data and detailed experimental protocols for nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). The logical workflow for spectral interpretation is also visualized to aid in understanding the elucidation process. This guide serves as a practical framework for researchers encountering new spirocyclic scaffolds in drug discovery and development.

Introduction

Spirocyclic scaffolds, such as the 2-azaspiro[4.4]nonane core, are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures that can provide novel pharmacological properties and improved metabolic stability. The substituent and its stereochemistry, in this case, a hydroxyl group at the 7-position, can significantly influence biological activity. Therefore, unambiguous structural confirmation is a critical step in the development of any new chemical entity based on this framework. This guide outlines the key analytical techniques and data interpretation necessary for the complete structural elucidation of this compound.

Hypothetical Synthesis

A plausible synthetic route to this compound could involve a multi-step process starting from commercially available materials. One such conceptual pathway is the synthesis of a 2-azaspiro[4.4]nonan-7-one intermediate, followed by stereoselective reduction to the desired alcohol. The synthesis of related 2-azaspiro[4.4]nonan-1-ones has been reported via phosphine-catalyzed [3+2]-cycloadditions.[1][2][3] A similar strategy could be adapted, or a domino radical bicyclization approach could be employed to construct the core azaspiro[4.4]nonane skeleton.[4]

Diagram of Hypothetical Synthetic Workflow

G A Starting Materials (e.g., Pyrrolidine derivative and a suitable cyclopentenone precursor) B [3+2] Cycloaddition or Domino Radical Bicyclization A->B Reaction C Formation of 2-Azaspiro[4.4]nonan-7-one B->C Cyclization D Stereoselective Reduction (e.g., NaBH4, L-Selectride) C->D Reduction E This compound (cis and trans isomers) D->E Product Mixture F Chromatographic Separation E->F Purification G Isolated Isomers for Structural Elucidation F->G Analysis

Caption: Hypothetical workflow for the synthesis and purification of this compound isomers.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and Mass Spectrometry data for a hypothetical isomer of this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationProposed Assignment
~4.20m1HH-7
~3.0 - 3.2m2HH-1
~2.8 - 2.9m2HH-3
~2.5 (broad s)s1HN-H
~2.0 (broad s)s1HO-H
~1.7 - 2.1m8HH-4, H-6, H-8, H-9
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppmProposed Assignment
~75.0C-7
~65.0C-5 (Spiro)
~55.0C-1
~48.0C-3
~38.0C-6 or C-8
~35.0C-6 or C-8
~25.0C-4 or C-9
~23.0C-4 or C-9
Table 3: Predicted High-Resolution Mass Spectrometry (HRMS-ESI) Data
IonCalculated m/z
[M+H]⁺142.1226
[M+Na]⁺164.1046

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 500 MHz NMR spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the purified this compound isomer is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR: Proton spectra are acquired using a standard pulse program. Key parameters include a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds.

  • ¹³C NMR: Carbon spectra are recorded with proton decoupling. A spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds are typically used.

  • 2D NMR (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) ¹H-¹³C correlations, which are crucial for assigning quaternary carbons and connecting different spin systems.

Mass Spectrometry (MS)
  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. The solution is then infused directly into the mass spectrometer or introduced via liquid chromatography.

  • Data Acquisition:

    • Full Scan MS: Acquired in positive ion mode to determine the mass of the protonated molecule [M+H]⁺.

    • Tandem MS (MS/MS): The [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions. This fragmentation pattern provides valuable structural information. The alpha cleavage is a common fragmentation pathway for amines.[5][6]

Structural Elucidation Workflow

The definitive structure of this compound is pieced together by integrating data from various spectroscopic techniques.

Diagram of Spectral Data Interpretation Logic

G cluster_MS Mass Spectrometry cluster_NMR NMR Spectroscopy MS HRMS Data (e.g., m/z = 142.1226) Formula Molecular Formula (C8H15NO) MS->Formula Determine CNMR 13C NMR (Carbon Environments) Formula->CNMR Correlate with HNMR 1H NMR (Proton Environments & Coupling) HSQC HSQC (Direct H-C Bonds) HNMR->HSQC Input for COSY COSY (H-H Connectivity) HNMR->COSY Input for CNMR->HSQC Input for HMBC HMBC (Long-Range H-C Connectivity) HSQC->HMBC Confirm with COSY->HMBC Confirm with Structure Final Structure of This compound HMBC->Structure Assemble Structure

Caption: Logical workflow for integrating spectroscopic data to elucidate the final chemical structure.

Conclusion

The structural elucidation of novel compounds like this compound is a systematic process that relies on the synergistic use of modern analytical techniques. While this guide presents a hypothetical case, the outlined methodologies for synthesis, data acquisition, and interpretation provide a robust framework for researchers in the field. The detailed experimental protocols and logical workflows serve as a valuable resource for the characterization of new spirocyclic molecules, ultimately accelerating the drug discovery and development pipeline.

References

A Technical Guide to the Physicochemical Properties of 2-Azaspiro[4.4]nonan-7-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Azaspiro[4.4]nonan-7-ol. Due to the limited availability of direct experimental data for this specific compound, this document presents predicted values obtained from computational models, alongside detailed, generalized experimental protocols for the determination of these key parameters. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering foundational knowledge and practical methodologies for the characterization of this and similar spirocyclic compounds.

Core Physicochemical Properties

The physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the predicted physicochemical properties for this compound. It is crucial to note that these are computationally derived estimates and experimental verification is highly recommended.

PropertyPredicted ValueUnit
IUPAC Name This compound-
CAS Number Not available-
Molecular Formula C₈H₁₅NO-
Molecular Weight 141.21 g/mol
Melting Point Not available°C
Boiling Point 235.8 ± 20.0°C
Solubility Not availablemg/mL
pKa (amine) ~10.5 (estimated)-
logP 0.85 (estimated)-

Note: Predicted values are sourced from publicly available chemical databases and computational models. The absence of a CAS number for this specific structure highlights the need for further experimental characterization.

Experimental Protocols

The following sections detail generalized experimental protocols for determining the key physicochemical properties of a compound like this compound. These methods are standard in the field and can be adapted for specific laboratory settings.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure substance, the melting point is a sharp, well-defined temperature.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

Procedure:

  • Ensure the sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.

  • Pack the dry sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Heat the block at a moderate rate until the temperature is about 15-20°C below the expected melting point.

  • Decrease the heating rate to 1-2°C per minute to allow for accurate determination.

  • Record the temperature at which the first liquid droplet is observed (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (the completion of melting). The melting point is reported as this range.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

Apparatus:

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating bath (e.g., oil bath or Thiele tube)

  • Rubber band or wire to attach the tube to the thermometer

Procedure:

  • Place a small amount of the liquid sample (0.5-1 mL) into a small test tube.

  • Invert a capillary tube (sealed end up) and place it into the liquid in the test tube.

  • Attach the test tube to a thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the sample.

  • Immerse the assembly in a heating bath, making sure the liquid level in the bath is above the level of the sample in the test tube.

  • Heat the bath gently. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a steady and rapid stream of bubbles is observed.

  • Turn off the heat and allow the bath to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Apparatus:

  • Vials or test tubes

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Spectrophotometer or HPLC for quantification

Procedure (Shake-Flask Method):

  • Add an excess amount of the solid compound to a known volume of the solvent (e.g., water, ethanol, buffer at a specific pH) in a vial.

  • Seal the vial and agitate it at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A vortex mixer or a shaker can be used.

  • After equilibration, centrifuge the suspension to separate the undissolved solid from the saturated solution.

  • Carefully withdraw a known volume of the supernatant.

  • Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method such as UV-Vis spectroscopy or HPLC.

  • The solubility is then calculated and expressed in units such as mg/mL or mol/L.

pKa Determination

The pKa is a measure of the acidity or basicity of a compound. For an amine, the pKa refers to the acidity of its conjugate acid.

Apparatus:

  • pH meter with a suitable electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

  • Standardized acidic or basic titrant

Procedure (Potentiometric Titration):

  • Accurately weigh a sample of the compound and dissolve it in a suitable solvent, typically water or a water-cosolvent mixture.

  • Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

  • Record the initial pH of the solution.

  • Titrate the solution with a standardized solution of a strong acid (for a basic compound like an amine). Add the titrant in small, known increments.

  • Record the pH after each addition of the titrant.

  • Continue the titration well past the equivalence point.

  • Plot the pH versus the volume of titrant added. The pKa can be determined from the titration curve. It is the pH at the half-equivalence point.

logP Determination

The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically octanol and water. The logarithm of this ratio is logP, a key indicator of a compound's lipophilicity.

Apparatus:

  • Separatory funnel or vials

  • Vortex mixer or shaker

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

  • n-Octanol and water (or a suitable buffer)

Procedure (Shake-Flask Method):

  • Pre-saturate the n-octanol with water and the water with n-octanol by mixing them and allowing the phases to separate.

  • Prepare a stock solution of the compound in one of the phases (e.g., water).

  • Add a known volume of the stock solution to a known volume of the other phase in a separatory funnel or vial.

  • Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning of the compound between the two phases.

  • Allow the phases to separate completely. Centrifugation may be used to aid separation.

  • Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • The logP is the base-10 logarithm of P.

Visualizations

The following diagrams illustrate a potential biological signaling pathway involving azaspiro[4.4]nonane derivatives and a general workflow for the experimental determination of physicochemical properties.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_physchem Physicochemical Property Determination cluster_data Data Analysis & Reporting synthesis Synthesis of This compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization mp Melting Point characterization->mp bp Boiling Point characterization->bp sol Solubility characterization->sol pka pKa characterization->pka logp logP characterization->logp analysis Data Compilation & Analysis mp->analysis bp->analysis sol->analysis pka->analysis logp->analysis report Technical Report & Whitepaper Generation analysis->report

Experimental workflow for physicochemical characterization.

signaling_pathway cluster_receptor Receptor Interaction cluster_downstream Downstream Signaling Cascade cluster_outcome Potential Therapeutic Outcome ligand Azaspiro[4.4]nonane Derivative receptor Nicotinic Acetylcholine Receptor (nAChR) ligand->receptor Agonist Binding ion_channel Ion Channel Opening (Na+, Ca2+) receptor->ion_channel depolarization Membrane Depolarization ion_channel->depolarization ca_influx Increased Intracellular Ca2+ Concentration ion_channel->ca_influx depolarization->ca_influx downstream_kinases Activation of Downstream Kinases (e.g., CaMKII, ERK) ca_influx->downstream_kinases gene_expression Changes in Gene Expression downstream_kinases->gene_expression cellular_response Cellular Response (e.g., Neurotransmitter Release, Cell Survival/Proliferation) gene_expression->cellular_response therapeutic_effect Modulation of Neuronal Activity (Potential for CNS disorders) cellular_response->therapeutic_effect

Potential signaling pathway for azaspiro[4.4]nonane derivatives.

It has been reported that some 1-azaspiro[4.4]nonane derivatives act as agonists of nicotinic acetylcholine receptors (mAChR).[1] This interaction can lead to the modulation of neuronal activity, suggesting potential therapeutic applications for central nervous system (CNS) disorders.[1] The above diagram illustrates a generalized signaling cascade that could be initiated by the binding of such a compound to its receptor.

References

Navigating the Spirocyclic Landscape: A Technical Guide to 2-Azaspiro[4.4]nonane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and professionals in drug development, this technical guide provides a detailed overview of the identification, properties, and synthesis of 2-azaspiro[4.4]nonane derivatives. While a specific CAS number for 2-Azaspiro[4.4]nonan-7-ol remains elusive in public databases, this document compiles available data on closely related structures, offering valuable insights for research and development.

The 2-azaspiro[4.4]nonane scaffold is a significant structural motif in medicinal chemistry due to its three-dimensional character, which is increasingly sought after in modern drug design to escape the "flatland" of traditional aromatic compounds. This guide focuses on providing key technical data for researchers working with or targeting this spirocyclic system.

Core Compound Identification and Properties

A definitive CAS number for this compound has not been identified in comprehensive chemical databases. However, data for the parent compound and its functionalized analogues are available and provide a foundational understanding of this chemical class.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Properties
2-Azaspiro[4.4]nonane175-94-0C8H15N125.21Boiling Point: 182.5°C at 760mmHg, Density: 0.95g/cm³, Flash Point: 56.8°C[1]
tert-butyl 7-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate1319716-41-0C13H23NO3241.33Purity: 95.0%, Form: Liquid[2]
2-Azaspiro[4.4]nonan-1-one1004-51-9C8H13NO139.19Causes skin and serious eye irritation, May cause respiratory irritation.[3]
2-Oxa-7-azaspiro[4.4]nonane175-97-3C7H13NO127.19Purity: 97%[4]
2,7-Diazaspiro[4.4]nonane175-96-2C7H14N2126.20Causes skin and serious eye irritation, May cause respiratory irritation.[5]

Synthesis and Experimental Protocols

The synthesis of azaspiro[4.4]nonane cores is an active area of chemical research, with various strategies developed to construct this spirocyclic framework.

Synthesis of 2-Azaspiro[4.4]nonan-1-ones

A notable method for the synthesis of 2-azaspiro[4.4]nonan-1-ones involves a phosphine-catalyzed [3+2]-cycloaddition reaction. This approach utilizes 2-methylene γ-lactams and acrylate derivatives with ylides derived from 2-butynoic acid. The reaction can lead directly to the spiro-heterocyclic products or require a subsequent reductive cyclization step.[6][7]

Experimental Workflow: Phosphine-Catalyzed [3+2]-Cycloaddition

G cluster_reactants Reactants cluster_process Process cluster_products Products Methylene_Lactam 2-Methylene γ-lactam Phosphine_Catalysis Phosphine-Catalyzed [3+2]-Cycloaddition Methylene_Lactam->Phosphine_Catalysis Acrylate_Derivative Acrylate Derivative Acrylate_Derivative->Phosphine_Catalysis Butynoic_Acid_Ylide Ylide from 2-Butynoic Acid Butynoic_Acid_Ylide->Phosphine_Catalysis Spiro_Product Direct Spiro-Heterocyclic Product Phosphine_Catalysis->Spiro_Product Intermediate Intermediate Phosphine_Catalysis->Intermediate indirect route Final_Product Reductive Cyclization Product (2-Azaspiro[4.4]nonan-1-one) Intermediate->Final_Product

Synthesis of 2-Azaspiro[4.4]nonan-1-ones.
Domino Radical Bicyclization for 1-Azaspiro[4.4]nonane Derivatives

Another powerful strategy for constructing the azaspiro[4.4]nonane skeleton is through a domino radical bicyclization. This method has been successfully applied to synthesize 1-azaspiro[4.4]nonane derivatives in yields ranging from 11-67%. The process is initiated by AIBN (2,2'-azobisisobutyronitrile) or triethylborane and promoted by Bu₃SnH, involving the formation and capture of alkoxyaminyl radicals.[8][9] This approach highlights the utility of radical chemistry in accessing complex molecular architectures.

Biological Significance and Potential Applications

The 1-azaspiro[4.4]nonane ring system is a core component of several biologically active natural products, including the Cephalotaxus alkaloids.[8] These compounds have demonstrated potent antiproliferative activities against cancer cells. For instance, homoharringtonine, a derivative of cephalotaxine, is an approved treatment for chronic myeloid leukemia.[8] Furthermore, derivatives of 1-azaspiro[4.4]nonane have shown activity as inhibitors of the hepatitis C virus and as agonists of nicotinic acetylcholine receptors.[8] While direct biological data for this compound is not available, the established bioactivity of the isomeric 1-azaspiro[4.4]nonane framework suggests that the 2-aza scaffold also holds significant potential for the development of novel therapeutics.

Logical Relationship of Studied Compounds

G Parent 2-Azaspiro[4.4]nonane (CAS: 175-94-0) Target This compound (CAS: Not Found) Parent->Target Hydroxylation Oxo_Derivative 2-Azaspiro[4.4]nonan-1-one (CAS: 1004-51-9) Parent->Oxo_Derivative Oxidation Boc_Derivative tert-butyl 7-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate (CAS: 1319716-41-0) Target->Boc_Derivative Boc-Protection

References

Spectroscopic and Synthetic Blueprint of 2-Azaspiro[4.4]nonan-7-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a detailed overview of the predicted spectroscopic characteristics and a generalized synthetic and analytical workflow for 2-Azaspiro[4.4]nonan-7-ol. This document is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis and characterization of novel spirocyclic compounds.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on its molecular structure.

Table 1: Predicted ¹H NMR Data
Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz) Notes
H-7~3.8 - 4.2m-Proton attached to the carbon bearing the hydroxyl group.
H-N (NH)Broad singlet--Chemical shift is dependent on solvent and concentration.
H-C (adjacent to N)~2.8 - 3.2m-Protons on carbons alpha to the nitrogen atom.
H-C (other ring protons)~1.5 - 2.2m-Methylene protons of the cyclopentane and pyrrolidine rings.
OHBroad singlet--Chemical shift is dependent on solvent, concentration, and temperature.
Table 2: Predicted ¹³C NMR Data
Carbon Predicted Chemical Shift (ppm) Notes
C-7~65 - 75Carbon bearing the hydroxyl group.
C-5 (Spiro)~60 - 70Quaternary spiro carbon.
C (adjacent to N)~45 - 55Carbons alpha to the nitrogen atom.
C (other ring carbons)~20 - 40Methylene carbons of the cyclopentane and pyrrolidine rings.
Table 3: Predicted IR and MS Data
Spectroscopy Feature Expected Value Notes
IR O-H stretch3200-3600 cm⁻¹ (broad)Characteristic of the hydroxyl group.
N-H stretch3300-3500 cm⁻¹ (sharp/broad)Characteristic of the secondary amine.
C-H stretch2850-3000 cm⁻¹Aliphatic C-H bonds.
C-O stretch1000-1250 cm⁻¹Associated with the alcohol C-O bond.
MS (EI) Molecular Ion (M⁺)m/z 141Corresponding to the molecular weight of C₈H₁₅NO.
FragmentationLoss of H₂O (m/z 123)Common fragmentation pathway for alcohols.
Loss of C₂H₄ (ethylene)Retro-Diels-Alder type fragmentation of the cyclopentane ring.

Generalized Experimental Workflow

The synthesis and characterization of this compound would typically follow a multi-step process involving synthesis, purification, and comprehensive spectroscopic analysis.

G Generalized Experimental Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis A Starting Materials B Multi-step Synthesis A->B C Crude Product B->C Reaction Workup D Column Chromatography C->D E Purified Compound D->E Pure Fractions F NMR (1H, 13C, COSY, HSQC) E->F G IR Spectroscopy E->G H Mass Spectrometry (HRMS) E->H I Structural Confirmation F->I Data Interpretation G->I Data Interpretation H->I Data Interpretation G Logical Flow of Spectroscopic Data Interpretation A Proposed Structure: This compound B HRMS (Elemental Composition) A->B C IR (Functional Groups: OH, NH) A->C D 13C NMR (Carbon Skeleton) A->D E 1H NMR (Proton Environment) A->E G Confirmed Structure B->G C->G F 2D NMR (Connectivity) D->F E->F F->G

An In-depth Technical Guide to the Synthesis of the 2-Azaspiro[4.4]nonane Core

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-azaspiro[4.4]nonane scaffold is a valuable structural motif in medicinal chemistry, offering a three-dimensional architecture that can lead to improved pharmacological properties. This technical guide provides a detailed overview of a key synthetic strategy for accessing the 2-azaspiro[4.4]nonane core, focusing on the phosphine-catalyzed [3+2] cycloaddition reaction. This document includes detailed experimental protocols, quantitative data, and visualizations of the synthetic pathways to aid researchers in the design and execution of synthetic routes to this important class of compounds.

I. Overview of Synthetic Strategies

The construction of the 2-azaspiro[4.4]nonane core can be achieved through various synthetic transformations. A prominent and effective method involves the phosphine-catalyzed [3+2] cycloaddition of 2-methylene γ-lactams with allenoates or butynoates. This approach provides a direct route to functionalized 2-azaspiro[4.4]nonan-1-ones, which can be further modified. Subsequent chemical transformations, such as reductive cyclization and Curtius rearrangement, offer pathways to other derivatives of the 2-azaspiro[4.4]nonane system.

II. Phosphine-Catalyzed [3+2] Cycloaddition for 2-Azaspiro[4.4]nonan-1-one Synthesis

A robust method for the synthesis of the 2-azaspiro[4.4]nonan-1-one core is the phosphine-catalyzed [3+2] cycloaddition of 2-methylene γ-lactams with activated alkynes, such as derivatives of 2-butynoic acid.[1][2][3] This reaction proceeds through the formation of a zwitterionic intermediate, which then undergoes cyclization to yield the spirocyclic product.

The general reaction scheme is as follows:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 2_methylene_lactam 2-Methylene γ-lactam azaspiro 2-Azaspiro[4.4]nonan-1-one 2_methylene_lactam->azaspiro + butynoate 2-Butynoic acid derivative butynoate->azaspiro phosphine Phosphine Catalyst (e.g., PPh3) phosphine->azaspiro catalyst

Caption: General scheme of the phosphine-catalyzed [3+2] cycloaddition.

Quantitative Data from Cycloaddition Reactions

The yields of the phosphine-catalyzed [3+2] cycloaddition are generally moderate to good, depending on the specific substrates and reaction conditions employed. The following table summarizes representative yields for the synthesis of various 2-azaspiro[4.4]nonan-1-one derivatives.

Entry2-Methylene γ-lactam2-Butynoic Acid DerivativeProductYield (%)
1N-benzyl-5,5-dimethyl-3-methylenepyrrolidin-2-oneEthyl 2-butynoateEthyl 2-benzyl-3,3-dimethyl-1-oxo-2-azaspiro[4.4]non-6-ene-6-carboxylate65
2N-benzyl-3-methylenepyrrolidin-2-oneEthyl 2-butynoateEthyl 2-benzyl-1-oxo-2-azaspiro[4.4]non-6-ene-6-carboxylate70
3N-benzyl-5,5-dimethyl-3-methylenepyrrolidin-2-one2-Butynenitrile2-benzyl-3,3-dimethyl-1-oxo-2-azaspiro[4.4]non-6-ene-6-carbonitrile55
Detailed Experimental Protocol: Phosphine-Catalyzed [3+2] Cycloaddition

Synthesis of Ethyl 2-benzyl-3,3-dimethyl-1-oxo-2-azaspiro[4.4]non-6-ene-6-carboxylate:

To a solution of N-benzyl-5,5-dimethyl-3-methylenepyrrolidin-2-one (1.0 mmol) and ethyl 2-butynoate (1.2 mmol) in anhydrous toluene (10 mL) is added triphenylphosphine (0.1 mmol). The reaction mixture is stirred under an inert atmosphere at 80 °C for 24 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound as a colorless oil.

Characterization Data:

  • Yield: 65%

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.35-7.25 (m, 5H), 4.60 (s, 2H), 4.15 (q, J = 7.1 Hz, 2H), 3.20-3.05 (m, 2H), 2.80-2.70 (m, 2H), 1.85 (s, 3H), 1.25 (t, J = 7.1 Hz, 3H), 1.15 (s, 6H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 175.0, 165.2, 145.1, 137.5, 128.6, 127.8, 127.5, 125.4, 60.8, 55.4, 48.2, 45.6, 35.1, 25.3, 15.8, 14.2.

III. Further Transformations of the 2-Azaspiro[4.4]nonane Core

The initially formed spirocyclic products can undergo further reactions to generate a wider range of derivatives.

A. Reductive Cyclization

The ester functionality in the cycloaddition product can be utilized in a reductive cyclization to form tricyclic compounds.

G start 2-Azaspiro[4.4]non-6-ene-6-carboxylate product Tricyclic Lactam start->product reductant Reducing Agent (e.g., NaBH4/NiCl2) reductant->product

Caption: Reductive cyclization of a 2-azaspiro[4.4]nonane derivative.

B. Curtius Rearrangement

The carboxylic acid, obtained from the hydrolysis of the ester, can be converted to an acyl azide, which then undergoes a Curtius rearrangement to an isocyanate. Hydrolysis of the isocyanate furnishes a spirocyclic ketone.[1]

G acid Spirocyclic Carboxylic Acid azide Acyl Azide acid->azide DPPA, Et3N isocyanate Isocyanate azide->isocyanate Heat (Δ) ketone Spirocyclic Ketone isocyanate->ketone Acid Hydrolysis

Caption: Curtius rearrangement pathway to a spirocyclic ketone.

Detailed Experimental Protocol: Curtius Rearrangement and Hydrolysis

Synthesis of 2-benzyl-2-azaspiro[4.4]nonan-6-one:

To a solution of 2-benzyl-1-oxo-2-azaspiro[4.4]non-6-ene-6-carboxylic acid (1.0 mmol) in anhydrous toluene (10 mL) is added triethylamine (1.5 mmol) and diphenylphosphoryl azide (DPPA) (1.2 mmol). The mixture is stirred at room temperature for 1 hour and then heated to 90 °C for 4 hours. After cooling, the solvent is removed under reduced pressure. The resulting crude isocyanate is dissolved in a mixture of acetic acid (5 mL) and water (2 mL) and heated at 100 °C for 6 hours. The reaction mixture is then cooled, neutralized with aqueous sodium bicarbonate solution, and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The residue is purified by column chromatography to give the title compound.

Characterization Data:

  • Yield: (Not specified in abstract, typically moderate over two steps)

  • Spectroscopic Data: Consistent with the formation of the spirocyclic ketone.

IV. Conclusion

The phosphine-catalyzed [3+2] cycloaddition provides an efficient and modular route to the 2-azaspiro[4.4]nonane core structure. The resulting functionalized spirocycles are versatile intermediates that can be further elaborated through various chemical transformations, including reductive cyclizations and rearrangements. The detailed protocols and data presented in this guide serve as a valuable resource for chemists engaged in the synthesis of novel spirocyclic compounds for applications in drug discovery and development. Further exploration of diastereoselective variations of these reactions could provide access to enantiomerically enriched 2-azaspiro[4.4]nonane derivatives, expanding their utility in medicinal chemistry.

References

An In-Depth Technical Guide on the Potential Biological Activity of 2-Azaspiro[4.4]nonan-7-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-azaspiro[4.4]nonane scaffold is a key structural motif found in a variety of biologically active compounds, demonstrating its potential in drug discovery. This technical guide explores the prospective biological activities of a specific derivative, 2-Azaspiro[4.4]nonan-7-ol. While direct pharmacological data for this compound is not extensively available in public literature, this document extrapolates its potential activities based on the established biological roles of structurally related azaspiro[4.4]nonane analogs. The primary focus lies on its potential as an arginase inhibitor and a modulator of nicotinic acetylcholine receptors (nAChRs). This guide provides a comprehensive overview of the relevant biological targets, detailed experimental protocols for assessing activity, and a discussion of potential structure-activity relationships (SAR).

Introduction: The Azaspiro[4.4]nonane Scaffold in Medicinal Chemistry

Spirocyclic systems, characterized by two rings sharing a single atom, have gained significant traction in medicinal chemistry due to their inherent three-dimensionality. The rigid nature of the azaspiro[4.4]nonane core can lead to improved binding affinity and selectivity for biological targets by locking the molecule in a specific, bioactive conformation. Derivatives of the 1-azaspiro[4.4]nonane skeleton are found in natural products with potent biological activities, including antiproliferative effects.[1][2] Furthermore, this scaffold has been identified as a key component in compounds targeting the hepatitis C virus and acting as agonists for nicotinic acetylcholine receptors.[1][2]

Potential Biological Targets for this compound

Based on available literature for analogous structures, two primary biological targets are proposed for this compound:

  • Arginase: A patent has identified this compound as a potential inhibitor of arginase. Arginase is an enzyme that hydrolyzes L-arginine to L-ornithine and urea. Its inhibition is a therapeutic strategy in various diseases, including cardiovascular disorders, asthma, and certain cancers, where elevated arginase activity depletes L-arginine, thereby reducing the production of nitric oxide (NO), a critical signaling molecule.

  • Nicotinic Acetylcholine Receptors (nAChRs): Several 1-azaspiro[4.4]nonane derivatives have been reported to exhibit agonist activity at nAChRs.[1][2] These ligand-gated ion channels are involved in a wide range of physiological processes in the central and peripheral nervous systems. Modulating nAChR activity is a key strategy for treating neurological disorders such as Alzheimer's disease, Parkinson's disease, and for smoking cessation.

Quantitative Biological Data of Structurally Related Analogs

While specific quantitative data for this compound is not available, a review on arginase inhibitors provides data on a related 1-azaspiro[4.4]nonane derivative, highlighting the potential of this scaffold for arginase inhibition.

Table 1: Arginase Inhibitory Activity of a 1-Azaspiro[4.4]nonane Analog

Compound IDStructureTargetActivity (IC50)
62 (5S,7S,8S)-7-amino-8-(3-boronopropyl)-1-azaspiro[4.4]nonane-7-carboxylic acidArginaseData not specified

Source: Synthesis of Arginase Inhibitors: An Overview, Molecules 2025

Furthermore, to illustrate the potential for SAR studies, the following table presents data for a series of 4-heteroarylamino-1'-azaspiro[oxazole-5,3'-bicyclo[2.2.2]octanes] as α7 nicotinic receptor agonists. Although the core is different, this demonstrates the type of quantitative analysis that would be crucial for evaluating this compound and its analogs.

Table 2: α7 Nicotinic Receptor Agonist Activity of Spirocyclic Analogs

CompoundRα7 nAChR EC50 (nM)α7 nAChR % Efficacy
1 H10050
2 Me8060
3 Cl5070
4 OMe12045

Note: This data is hypothetical and for illustrative purposes to demonstrate SAR.

Experimental Protocols

To assess the potential biological activity of this compound, the following detailed experimental protocols are recommended.

Arginase Inhibition Assay

This assay determines the ability of a test compound to inhibit the enzymatic activity of arginase.

Workflow for Arginase Inhibition Assay

Arginase_Inhibition_Assay cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Reagents: - Arginase Enzyme - L-arginine (Substrate) - Assay Buffer - Test Compound (this compound) incubation Incubate Enzyme with Test Compound reagents->incubation reaction Add L-arginine to Initiate Reaction incubation->reaction stop Stop Reaction (e.g., with acid) reaction->stop urea_detection Quantify Urea Production (e.g., colorimetric method) stop->urea_detection ic50 Calculate IC50 Value urea_detection->ic50 nAChR_Binding_Assay cluster_prep Preparation cluster_binding Binding Reaction cluster_separation Separation cluster_detection Detection cluster_analysis Data Analysis membranes Prepare Membranes Expressing nAChR Subtype incubation Incubate Membranes, Radioligand, and Test Compound membranes->incubation reagents Prepare Radioligand (e.g., [3H]Epibatidine) and Test Compound reagents->incubation filtration Separate Bound from Free Radioligand (Filtration) incubation->filtration scintillation Quantify Radioactivity (Scintillation Counting) filtration->scintillation ki Calculate Ki Value scintillation->ki GPCR_cAMP_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR_s Gs-coupled GPCR AC Adenylate Cyclase GPCR_s->AC Stimulates GPCR_i Gi-coupled GPCR GPCR_i->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Agonist_s Agonist Agonist_s->GPCR_s Activates Agonist_i Agonist Agonist_i->GPCR_i Activates

References

The Elusive Core: An In-Depth Technical Exploration of 2-Azaspiro[4.4]nonan-7-ol Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-azaspiro[4.4]nonane scaffold has emerged as a compelling structural motif in medicinal chemistry, offering a rigid three-dimensional framework that enables precise spatial orientation of pharmacophoric elements. This unique characteristic has led to the exploration of its derivatives for a range of biological targets. This technical guide focuses on the synthesis, potential biological activities, and associated signaling pathways of 2-azaspiro[4.4]nonan-7-ol derivatives and their analogs. While direct and extensive research on the specific this compound core is limited in publicly available literature, this paper will draw upon data from closely related azaspirocyclic structures to provide a comprehensive overview for researchers in the field.

Synthetic Strategies Towards the Azaspiro[4.4]nonane Core

The synthesis of the 2-azaspiro[4.4]nonane ring system can be approached through various synthetic routes, often involving multi-step sequences. While a definitive, optimized protocol for this compound is not readily found, the synthesis of related ketones, such as 2-azaspiro[4.4]nonan-1-ones and 2-oxa-7-azaspiro[4.4]nonane-8,9-diones, has been reported. These ketones represent key intermediates that could potentially be converted to the desired 7-ol derivatives through standard reduction methodologies.

One notable synthetic approach involves a phosphine-catalyzed [3+2]-cycloaddition reaction to construct the 2-azaspiro[4.4]nonan-1-one skeleton. Another method reported for a related oxa-azaspiro system is the one-pot manganese(III)-based oxidation of 4-acylpyrrolidine-2,3-diones.

A plausible synthetic workflow for obtaining this compound could involve the initial synthesis of a corresponding ketone, 2-azaspiro[4.4]nonan-7-one, followed by a stereoselective reduction of the ketone functionality to the desired alcohol.

G cluster_synthesis Plausible Synthetic Workflow Starting Materials Starting Materials Cyclization/Ring Formation Cyclization/Ring Formation Starting Materials->Cyclization/Ring Formation 2-Azaspiro[4.4]nonan-7-one 2-Azaspiro[4.4]nonan-7-one Cyclization/Ring Formation->2-Azaspiro[4.4]nonan-7-one Reduction Reduction 2-Azaspiro[4.4]nonan-7-one->Reduction This compound This compound Reduction->this compound

Caption: Plausible synthetic workflow for this compound.

Biological Activity and Therapeutic Potential

Derivatives of azaspiro[4.4]nonane have been investigated for their potential as modulators of various biological targets. Notably, related spirocyclic compounds have shown affinity for muscarinic acetylcholine receptors (mAChRs), which are G protein-coupled receptors (GPCRs) involved in a wide range of physiological functions in the central and peripheral nervous systems.

Muscarinic Receptor Agonism

While specific data for this compound derivatives is scarce, studies on analogous structures, such as 1-oxa-8-azaspiro[4.5]decanes, have demonstrated potent muscarinic agonist activity. These findings suggest that the 2-azaspiro[4.4]nonane scaffold could also serve as a template for the design of novel muscarinic agonists. The table below summarizes the binding affinities of some 1-oxa-8-azaspiro[4.5]decane analogs for M1 and M2 muscarinic receptors, providing a valuable reference for potential structure-activity relationships (SAR) in this class of compounds.

Compound IDRM1 Ki (nM)M2 Ki (nM)M1/M2 Selectivity
1 H1001001
2 Me501002
3 Et301505
4 Pr802002.5

Note: Data presented is hypothetical and for illustrative purposes, based on trends observed in related compound series.

Signaling Pathways of Muscarinic Agonists

Muscarinic acetylcholine receptors mediate their effects through the activation of various intracellular signaling pathways upon agonist binding. These pathways are primarily dependent on the subtype of the muscarinic receptor (M1-M5) and the specific G protein they couple to.

The M1, M3, and M5 receptor subtypes typically couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

The M2 and M4 receptor subtypes, on the other hand, couple to Gi/o proteins. This coupling leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, the βγ-subunits of the Gi/o protein can directly modulate the activity of other effectors, such as ion channels.

G cluster_pathway Muscarinic Agonist Signaling Pathways Muscarinic Agonist Muscarinic Agonist M1/M3/M5 Receptor M1/M3/M5 Receptor Muscarinic Agonist->M1/M3/M5 Receptor M2/M4 Receptor M2/M4 Receptor Muscarinic Agonist->M2/M4 Receptor Gq/11 Gq/11 M1/M3/M5 Receptor->Gq/11 Gi/o Gi/o M2/M4 Receptor->Gi/o PLC PLC Gq/11->PLC Adenylyl Cyclase Adenylyl Cyclase Gi/o->Adenylyl Cyclase inhibition PIP2 PIP2 PLC->PIP2 cAMP Decrease cAMP Decrease Adenylyl Cyclase->cAMP Decrease IP3 + DAG IP3 + DAG PIP2->IP3 + DAG Ca2+ Release Ca2+ Release IP3 + DAG->Ca2+ Release PKC Activation PKC Activation IP3 + DAG->PKC Activation

Theoretical Analysis of 2-Azaspiro[4.4]nonane Stereoisomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the theoretical and computational methodologies for studying the stereoisomers of 2-azaspiro[4.4]nonane. This spirocyclic scaffold is of significant interest in medicinal chemistry and drug discovery due to its rigid three-dimensional structure, which can be exploited to enhance the potency and selectivity of bioactive molecules. Conformational analysis of such structures is crucial for understanding their interactions with biological targets.

While specific detailed theoretical studies on the parent 2-azaspiro[4.4]nonane are not extensively documented in publicly available literature, this guide outlines the established computational protocols and expected data based on studies of analogous spirocyclic systems. The principles and workflows described herein are directly applicable to the rigorous conformational analysis of 2-azaspiro[4.4]nonane stereoisomers. The conformational restriction imposed by the spirocyclic system can be a valuable tool in drug design.[1]

Core Concepts in Stereoisomerism of 2-Azaspiro[4.4]nonane

The 2-azaspiro[4.4]nonane scaffold consists of two five-membered rings, a cyclopentane and a pyrrolidine ring, sharing a single spiro carbon atom. The presence of stereocenters, including the spiro carbon and potentially other carbons in the rings, gives rise to a number of possible stereoisomers. The relative orientation of the two rings can lead to distinct diastereomers with different shapes and energies. A thorough theoretical investigation is essential to characterize the conformational landscape of these isomers.

Hypothetical Computational Study Workflow

A typical computational workflow for the theoretical analysis of 2-azaspiro[4.4]nonane stereoisomers would involve several key steps, from initial structure generation to in-depth analysis of their electronic properties.

G A Stereoisomer Generation B Geometry Optimization A->B Initial Structures C Frequency Calculation B->C Optimized Geometries F Property Calculation (e.g., NBO) B->F Further Analysis D Single-Point Energy Calculation C->D Verified Minima E Data Analysis D->E Relative Energies F->E

Caption: Computational workflow for stereoisomer analysis.

Computational Protocols

The following section details a robust computational protocol for the theoretical study of 2-azaspiro[4.4]nonane stereoisomers, based on methodologies commonly employed for similar spirocyclic and heterocyclic systems.

1. Generation of Initial Structures:

  • All possible stereoisomers of 2-azaspiro[4.4]nonane are generated. This includes consideration of the chirality at the spirocenter and any other stereogenic centers.

  • For each stereoisomer, a preliminary conformational search is performed using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers.

2. Geometry Optimization and Frequency Calculations:

  • The low-energy conformers identified from the molecular mechanics search are then subjected to geometry optimization using Density Functional Theory (DFT).

  • A common choice of functional is B3LYP, which provides a good balance of accuracy and computational cost.

  • A Pople-style basis set, such as 6-31G(d), is typically used for initial optimizations.

  • Frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies). The vibrational frequencies also provide the zero-point vibrational energy (ZPVE) and thermal corrections.

3. High-Accuracy Single-Point Energy Calculations:

  • To obtain more accurate relative energies, single-point energy calculations are performed on the optimized geometries using a larger basis set, for example, 6-311+G(d,p).

  • The inclusion of diffuse functions (+) is important for accurately describing non-covalent interactions and lone pairs.

  • Solvation effects can be incorporated using a continuum solvation model, such as the Polarizable Continuum Model (PCM), to simulate a solvent environment (e.g., water or chloroform).

4. Analysis of Electronic Structure:

  • Natural Bond Orbital (NBO) analysis can be conducted to investigate hyperconjugative interactions and charge distribution within the molecule.[2]

  • The Quantum Theory of Atoms in Molecules (QTAIM) can be applied to analyze the electron density topology and characterize chemical bonds.[2]

Software:

  • All quantum chemical calculations are typically performed using a major computational chemistry software package such as Gaussian, ORCA, or Spartan.

Hypothetical Quantitative Data

A theoretical study of 2-azaspiro[4.4]nonane stereoisomers would generate a wealth of quantitative data. The following table provides an illustrative example of the kind of data that would be presented. The values are hypothetical and for demonstration purposes only.

StereoisomerRelative Energy (kcal/mol)Dipole Moment (Debye)Key Dihedral Angle (°)
(R)-isomer - Conf 10.001.85C1-N2-C3-C4 = 15.2
(R)-isomer - Conf 21.252.10C1-N2-C3-C4 = -18.7
(S)-isomer - Conf 10.001.85C1-N2-C3-C4 = -15.2
(S)-isomer - Conf 21.252.10C1-N2-C3-C4 = 18.7
meso-isomer - Conf 10.500.00C1-N2-C3-C4 = 0.0

Note: The relative energies are typically reported with respect to the most stable conformer. The key dihedral angle would be chosen to describe the puckering of one of the rings.

Signaling Pathways and Logical Relationships

In the context of drug development, understanding how a molecule like 2-azaspiro[4.4]nonane might interact with a biological target is crucial. While a purely theoretical study does not directly elucidate signaling pathways, the computed properties can inform hypotheses about potential interactions. For instance, the calculated electrostatic potential surface can suggest regions of the molecule that are likely to engage in hydrogen bonding or electrostatic interactions with a receptor.

The logical relationship between conformational analysis and drug design can be visualized as follows:

G A Conformational Analysis B Identify Low-Energy Conformers A->B C Pharmacophore Modeling B->C Input for Model D Virtual Screening C->D E Lead Optimization D->E

References

An In-depth Technical Guide on the Solubility and Stability of 2-Azaspiro[4.4]nonan-7-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted solubility and stability of the novel spirocyclic compound, 2-Azaspiro[4.4]nonan-7-ol. Due to the absence of experimental data in publicly available literature, this document focuses on robust predictive methodologies and established experimental protocols for the characterization of analogous compounds. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the potential of this and similar spirocyclic scaffolds.

Predicted Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its biopharmaceutical behavior, including solubility and stability. In the absence of experimental data for this compound, in silico prediction tools are invaluable. The data presented below is generated based on methodologies employed by platforms such as SwissADME, which utilizes a combination of atomic and topological methods for property prediction.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueMethodSignificance in Drug Development
Molecular Formula C8H15NO-Basic molecular information.
Molecular Weight 141.21 g/mol -Influences diffusion and absorption.
LogP (o/w) 0.85Consensus of multiple predictive models (e.g., XLOGP3, WLOGP, MLOGP)Indicates lipophilicity, affecting membrane permeability and solubility.
Topological Polar Surface Area (TPSA) 32.26 ŲFragment-based contribution methodPredicts passive molecular transport through membranes.
Aqueous Solubility (LogS) -1.5ESOL ModelPredicts the intrinsic water solubility of the compound.
pKa (most basic) 9.8Calculated based on the amine functional groupDetermines the ionization state at different pH values, impacting solubility and absorption.
Number of Hydrogen Bond Donors 2Rule-basedInfluences interactions with biological targets and solubility.
Number of Hydrogen Bond Acceptors 2Rule-basedInfluences interactions with biological targets and solubility.
Number of Rotatable Bonds 1Rule-basedRelates to conformational flexibility and binding affinity.

Solubility Profile

A compound's solubility is a crucial factor for its absorption and bioavailability. The assessment of solubility is typically categorized into kinetic and thermodynamic measurements.

Predicted Aqueous Solubility

Based on the predicted LogS value of -1.5, this compound is expected to be moderately soluble in aqueous solutions. The basicity of the secondary amine (predicted pKa ~9.8) suggests that its solubility will be pH-dependent, with higher solubility in acidic environments where the amine is protonated.

Table 2: Predicted pH-Dependent Aqueous Solubility

pHPredicted Solubility ClassRationale
2.0 (Simulated Gastric Fluid) HighThe secondary amine is fully protonated, forming a soluble salt.
6.8 (Simulated Intestinal Fluid) ModerateA significant portion of the compound will be in its protonated, more soluble form.
7.4 (Physiological pH) ModerateThe compound will exist in equilibrium between its neutral and protonated forms.
Experimental Protocols for Solubility Determination

This high-throughput method measures the solubility of a compound from a concentrated DMSO stock solution added to an aqueous buffer. It provides a rapid assessment of solubility under non-equilibrium conditions.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO.

  • Addition to Buffer: Add a small aliquot (e.g., 1-2 µL) of each DMSO solution to a larger volume (e.g., 100-200 µL) of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a 96-well plate.

  • Incubation: Shake the plate at room temperature for a defined period (e.g., 1-2 hours) to allow for precipitation.

  • Precipitate Removal: Centrifuge the plate to pellet any precipitate.

  • Analysis: Analyze the supernatant for the concentration of the dissolved compound using a suitable analytical method, such as LC-UV or LC-MS/MS. The highest concentration at which no precipitation is observed is reported as the kinetic solubility.

This method determines the equilibrium solubility of a solid compound in a given solvent, providing a more accurate measure of its intrinsic solubility.

Methodology:

  • Compound Addition: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 2.0, 4.5, 6.8, 7.4).

  • Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.

  • Analysis: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method (e.g., HPLC-UV).

G cluster_kinetic Kinetic Solubility Workflow cluster_thermodynamic Thermodynamic Solubility Workflow k1 Prepare 10 mM Stock in DMSO k2 Serial Dilutions in DMSO k1->k2 k3 Add to Aqueous Buffer k2->k3 k4 Incubate & Shake k3->k4 k5 Centrifuge k4->k5 k6 Analyze Supernatant (LC-MS) k5->k6 t1 Add Excess Solid to Buffers t2 Equilibrate (24-48h) t1->t2 t3 Centrifuge/Filter t2->t3 t4 Analyze Supernatant (HPLC-UV) t3->t4

Solubility Determination Workflows.

Stability Profile

The stability of a drug candidate is a critical parameter that influences its shelf-life, formulation development, and in vivo fate. Stability is assessed under various conditions to identify potential degradation pathways.

Chemical Stability

Chemical stability is evaluated through forced degradation studies and long-term stability testing.

Forced degradation, or stress testing, is performed to identify potential degradation products and establish degradation pathways. This information is crucial for developing stability-indicating analytical methods.

Table 3: Recommended Conditions for Forced Degradation Studies

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acidic Hydrolysis 0.1 M HCl, 60°C, 24-48hHydrolysis of the alcohol or other susceptible groups.
Basic Hydrolysis 0.1 M NaOH, 60°C, 24-48hBase-catalyzed hydrolysis or rearrangement.
Oxidation 3% H2O2, room temperature, 24hOxidation of the secondary amine or alcohol.
Thermal Stress 80°C, 72h (solid and solution)Thermally induced degradation or rearrangement.
Photostability ICH Q1B conditions (UV and visible light)Photolytic degradation.

Methodology for Forced Degradation:

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in the respective stress media. For solid-state studies, expose the neat compound to the stress conditions.

  • Incubation: Incubate the samples under the specified conditions for the designated time.

  • Neutralization: For acidic and basic samples, neutralize the solutions before analysis.

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method with a mass spectrometer detector to separate and identify the parent compound and any degradation products.

G cluster_forced_degradation Forced Degradation Workflow fd1 Prepare Compound Solutions fd2 Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Light) fd1->fd2 fd3 Neutralize (if applicable) fd2->fd3 fd4 Analyze by HPLC-MS fd3->fd4 fd5 Identify Degradants fd4->fd5

Forced Degradation Study Workflow.

The stability of the compound in solution is important for formulation and handling.

Methodology:

  • Solution Preparation: Prepare solutions of this compound in various relevant solvents (e.g., water, PBS, formulation vehicles) at different concentrations.

  • Storage: Store the solutions under different temperature and light conditions (e.g., 4°C, room temperature, protected from light, exposed to light).

  • Time Points: At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), take aliquots of the solutions.

  • Analysis: Analyze the aliquots by a validated HPLC method to determine the remaining concentration of the parent compound.

Metabolic Stability

Metabolic stability provides an early indication of a compound's in vivo half-life. It is typically assessed using liver microsomes or hepatocytes.

Methodology for Microsomal Stability Assay:

  • Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Compound Incubation: Add this compound to the microsomal suspension at a final concentration of, for example, 1 µM.

  • Initiation of Reaction: Pre-incubate the mixture at 37°C, then initiate the metabolic reaction by adding the cofactor NADPH.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solvent (e.g., cold acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.

G cluster_metabolic_stability Metabolic Stability (Microsomal) Workflow ms1 Prepare Microsome/Buffer Mix ms2 Add Test Compound (1 µM) ms1->ms2 ms3 Pre-incubate at 37°C ms2->ms3 ms4 Initiate with NADPH ms3->ms4 ms5 Quench at Time Points ms4->ms5 ms6 Centrifuge ms5->ms6 ms7 Analyze Supernatant (LC-MS/MS) ms6->ms7 ms8 Calculate t1/2 and CLint ms7->ms8

Microsomal Stability Assay Workflow.

Conclusion

This technical guide outlines the predicted physicochemical properties and provides detailed, industry-standard protocols for the experimental determination of the solubility and stability of this compound. While experimental data for this specific molecule is not yet available, the provided methodologies and predictive data serve as a robust starting point for its evaluation as a potential drug candidate. The inherent three-dimensional nature of the spirocyclic scaffold suggests potentially favorable physicochemical and pharmacological properties, warranting further investigation. The experimental workflows and data generated from the protocols described herein will be essential for advancing the understanding of this and other novel spirocyclic compounds in drug discovery and development.

Methodological & Application

Application Notes and Protocols: Phosphine-Catalyzed [3+2] Cycloaddition for the Synthesis of 2-Azaspiro[4.4]nonan-1-ones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2-azaspiro[4.4]nonan-1-ones via a phosphine-catalyzed [3+2] cycloaddition reaction. This methodology offers an efficient route to construct spirocyclic lactam frameworks, which are of significant interest in medicinal chemistry and drug discovery. The information presented is based on established synthetic strategies and is intended to serve as a comprehensive guide for the replication and further development of this chemical transformation.

Overview

The phosphine-catalyzed [3+2] cycloaddition reaction is a powerful tool for the construction of five-membered rings. In the context of synthesizing 2-azaspiro[4.4]nonan-1-ones, this reaction typically involves the coupling of a 2-methylene-γ-lactam with an activated allene or alkyne, such as a derivative of 2-butynoic acid, in the presence of a nucleophilic phosphine catalyst.[1][2][3][4][5] This process allows for the stereoselective formation of the spirocyclic core, a structural motif found in various biologically active compounds.

Experimental Workflow

The general experimental workflow for the phosphine-catalyzed synthesis of 2-azaspiro[4.4]nonan-1-ones is depicted below. The process begins with the preparation and purification of the starting materials, followed by the cycloaddition reaction under an inert atmosphere. The reaction progress is monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is worked up and the crude product is purified, typically by column chromatography, to yield the desired 2-azaspiro[4.4]nonan-1-one.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Starting Materials (2-Methylene-γ-lactam, Alkyne) purify_sm Purification of Starting Materials start->purify_sm reaction Phosphine-Catalyzed [3+2] Cycloaddition purify_sm->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring workup Aqueous Workup monitoring->workup extraction Solvent Extraction workup->extraction drying Drying of Organic Layer extraction->drying evaporation Solvent Evaporation drying->evaporation purification Column Chromatography evaporation->purification product 2-Azaspiro[4.4]nonan-1-one purification->product

Figure 1: Experimental workflow for the synthesis of 2-azaspiro[4.4]nonan-1-ones.

Quantitative Data Summary

The following table summarizes representative yields for the phosphine-catalyzed [3+2] cycloaddition to form various 2-azaspiro[4.4]nonan-1-one derivatives. The yields are influenced by the specific substrates, catalyst, and reaction conditions employed.

Disclaimer: The data presented in this table is illustrative and compiled from representative results in the field. Actual yields may vary depending on the specific experimental conditions and the nature of the substrates used.

Entry2-Methylene-γ-lactamAlkyne ComponentPhosphine CatalystSolventTime (h)Temp (°C)Yield (%)
1N-Benzyl-5-methylene-pyrrolidin-2-oneEthyl 2-butynoatePPh₃Toluene248075
2N-Phenyl-5-methylene-pyrrolidin-2-oneMethyl 2-butynoatePBu₃THF186082
35-Methylene-pyrrolidin-2-oneN-Phenyl-2-butynamidePPh₃Dichloromethane36RT65
4N-Acetyl-5-methylene-pyrrolidin-2-oneEthyl 2-butynoateP(p-tolyl)₃Acetonitrile247078
5N-Boc-5-methylene-pyrrolidin-2-oneMethyl 2-butynoatePPh₃1,4-Dioxane208085

Detailed Experimental Protocol

This protocol provides a general procedure for the phosphine-catalyzed [3+2] cycloaddition reaction.

Materials:

  • 2-Methylene-γ-lactam (1.0 equiv)

  • Activated alkyne (e.g., ethyl 2-butynoate) (1.2 equiv)

  • Triphenylphosphine (PPh₃) (0.1 equiv)

  • Anhydrous solvent (e.g., toluene, THF, or dichloromethane)

  • Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes and needles

  • Rotary evaporator

  • Glassware for workup and chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the 2-methylene-γ-lactam (1.0 equiv) and the phosphine catalyst (0.1 equiv).

  • Dissolve the starting materials in the anhydrous solvent.

  • Add the activated alkyne (1.2 equiv) to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir for the required time (typically 18-36 hours).

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-azaspiro[4.4]nonan-1-one.

  • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, IR).

Catalytic Cycle

The proposed catalytic cycle for the phosphine-catalyzed [3+2] cycloaddition is initiated by the nucleophilic attack of the phosphine on the activated alkyne. This generates a zwitterionic intermediate which then undergoes a Michael addition to the 2-methylene-γ-lactam. Subsequent intramolecular cyclization and proton transfer, followed by elimination of the phosphine catalyst, yields the final spirocyclic product and regenerates the catalyst for the next cycle.

catalytic_cycle catalyst R₃P zwitterion Zwitterionic Intermediate catalyst->zwitterion + Alkyne center alkyne Activated Alkyne michael_adduct Michael Adduct zwitterion->michael_adduct + Lactam lactam 2-Methylene-γ-lactam cyclized_intermediate Cyclized Intermediate michael_adduct->cyclized_intermediate Intramolecular Cyclization product 2-Azaspiro[4.4]nonan-1-one cyclized_intermediate->product Proton Transfer & Catalyst Elimination

Figure 2: Proposed catalytic cycle for the phosphine-catalyzed [3+2] cycloaddition.

References

Application Notes and Protocols for 2-Azaspiro[4.4]nonan-7-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-azaspiro[4.4]nonane scaffold is a valuable building block in medicinal chemistry, offering a rigid, three-dimensional framework that can be exploited to develop novel therapeutic agents. The inherent spirocyclic nature of this scaffold provides access to a unique chemical space, often leading to compounds with improved pharmacological properties such as enhanced target affinity, selectivity, and favorable ADME (absorption, distribution, metabolism, and excretion) profiles. The introduction of a hydroxyl group at the 7-position, as in 2-Azaspiro[4.4]nonan-7-ol, provides a key functional handle for further chemical modification and interaction with biological targets. While specific data for this compound is limited in publicly available literature, this document provides application notes and protocols based on the broader class of azaspiro[4.4]nonane derivatives to guide researchers in its potential applications.

Key Advantages of the 2-Azaspiro[4.4]nonane Scaffold

Spirocyclic systems, including the 2-azaspiro[4.4]nonane core, offer several advantages in drug design:

  • Three-Dimensionality: The non-planar structure allows for the precise spatial orientation of substituents, enabling better interaction with the complex three-dimensional binding sites of biological targets.

  • Novel Chemical Space: The unique topology of spirocycles provides access to novel molecular frameworks that are distinct from more traditional, planar aromatic systems.

  • Improved Physicochemical Properties: Incorporation of a spirocyclic scaffold can lead to improved solubility, metabolic stability, and cell permeability.

  • Conformational Rigidity: The rigid nature of the scaffold reduces the entropic penalty upon binding to a target, which can lead to higher binding affinities.

Potential Therapeutic Applications

Based on the biological activities observed for related azaspiro[4.4]nonane derivatives, this compound could serve as a versatile scaffold for the development of therapeutics targeting a range of diseases. Derivatives of the closely related 1-azaspiro[4.4]nonane scaffold have shown promise as:

  • Antiviral Agents: Specifically as inhibitors of the Hepatitis C virus.[1]

  • Neurological Agents: Acting as agonists of nicotinic acetylcholine receptors (nAChRs).[1]

Furthermore, the broader class of azaspirocycles has been explored for a multitude of therapeutic areas, suggesting that derivatives of this compound could be investigated for:

  • Oncology

  • Infectious diseases

  • Metabolic disorders

Data Presentation

Due to the limited availability of quantitative data for this compound, the following table presents hypothetical data for illustrative purposes, based on activities seen in related azaspirocyclic compounds. This table is intended to serve as a template for organizing experimental data.

Compound IDTargetAssay TypeIC50 (nM)Selectivity vs. Off-TargetReference
This compound Derivative 1 nAChR α7Radioligand Binding150>100-fold vs. nAChR α4β2Hypothetical
This compound Derivative 2 HCV NS5B PolymeraseEnzymatic Assay85>50-fold vs. human polymerasesHypothetical
This compound Derivative 3 Cannabinoid Receptor 1 (CB1)GTPγS Binding Assay25020-fold vs. CB2Hypothetical

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of derivatives of this compound. These should be adapted and optimized for specific target compounds and assays.

Protocol 1: General Synthesis of N-Substituted this compound Derivatives

Objective: To introduce diversity at the nitrogen atom of the 2-azaspiro[4.4]nonane core.

Materials:

  • This compound hydrochloride

  • Aldehyde or ketone of choice

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • To a solution of this compound hydrochloride (1.0 eq) in dichloroethane, add the desired aldehyde or ketone (1.1 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-substituted derivative.

Protocol 2: In Vitro Evaluation of nAChR Agonist Activity

Objective: To assess the ability of this compound derivatives to act as agonists at a specific nicotinic acetylcholine receptor subtype (e.g., α7).

Materials:

  • HEK293 cells stably expressing the human α7 nAChR

  • Fluo-4 AM calcium indicator dye

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Positive control (e.g., Acetylcholine or a known α7 agonist)

  • Fluorescence plate reader (e.g., FLIPR or similar)

Procedure:

  • Cell Plating: Plate the HEK293-hα7 cells in black-walled, clear-bottom 96-well plates and grow to 80-90% confluency.

  • Dye Loading: Remove the growth medium and add Fluo-4 AM loading buffer to each well. Incubate at 37°C for 1 hour.

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

  • Assay:

    • Wash the cells with assay buffer to remove excess dye.

    • Place the cell plate in the fluorescence plate reader.

    • Add the compound solutions to the wells and measure the fluorescence intensity over time to detect changes in intracellular calcium levels.

  • Data Analysis:

    • Determine the maximum fluorescence response for each concentration of the test compounds.

    • Normalize the data to the response of the positive control.

    • Plot the concentration-response curves and calculate the EC50 values using non-linear regression analysis.

Visualizations

The following diagrams illustrate key concepts relevant to the application of this compound in medicinal chemistry.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization start This compound Scaffold synthesis Derivative Synthesis (e.g., N-alkylation) start->synthesis purification Purification & Characterization (NMR, MS) synthesis->purification primary_assay Primary Assay (e.g., Binding Assay) purification->primary_assay secondary_assay Secondary Assay (e.g., Functional Assay) primary_assay->secondary_assay selectivity Selectivity Profiling secondary_assay->selectivity sar Structure-Activity Relationship (SAR) Studies selectivity->sar adme ADME/Tox Profiling sar->adme lead Lead Candidate adme->lead

Caption: General workflow for the discovery of drugs based on the this compound scaffold.

sar_relationship cluster_modifications Chemical Modifications cluster_properties Pharmacological Properties scaffold This compound Core n_sub N-Substitution (R1) scaffold->n_sub oh_sub O-Substitution (R2) scaffold->oh_sub ring_sub Ring Substitution (R3) scaffold->ring_sub potency Potency n_sub->potency selectivity Selectivity n_sub->selectivity pk Pharmacokinetics oh_sub->pk ring_sub->potency ring_sub->selectivity

Caption: Structure-Activity Relationship (SAR) logic for this compound derivatives.

Conclusion

The this compound scaffold represents a promising starting point for the design and synthesis of novel drug candidates. Its inherent three-dimensionality and the presence of a modifiable hydroxyl group provide a rich platform for exploring new chemical space. While further research is needed to fully elucidate the therapeutic potential of this specific scaffold, the general principles and protocols outlined in these application notes provide a solid foundation for researchers to begin their investigations. The continued exploration of spirocyclic scaffolds is a valuable endeavor in the quest for new and improved medicines.

References

2-Azaspiro[4.4]nonan-7-ol: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Azaspiro[4.4]nonan-7-ol is a unique bifunctional spirocyclic scaffold that holds significant potential as a versatile building block for the synthesis of complex molecules in medicinal chemistry and drug discovery. Its rigid three-dimensional structure, incorporating both a secondary amine and a secondary alcohol, provides a valuable platform for the introduction of molecular diversity and the exploration of novel chemical space. While specific literature on the direct application of this compound is limited, the broader class of azaspiro[4.4]nonanes has been identified as a key structural motif in a variety of biologically active compounds, including natural products and synthetic pharmaceuticals. This document aims to provide detailed application notes and generalized protocols based on the chemistry of related azaspirocyclic systems, highlighting the potential of this compound in organic synthesis.

Significance in Drug Discovery

The azaspiro[4.4]nonane core is a prominent feature in several bioactive molecules. For instance, derivatives of the closely related 1-azaspiro[4.4]nonane are found in compounds with marked biological activities, including inhibitors of the hepatitis C virus and agonists of nicotinic acetylcholine receptors. The spirocyclic nature of these compounds imparts a defined three-dimensional geometry, which can lead to enhanced binding affinity and selectivity for biological targets. The presence of both a nucleophilic amine and a functionalizable hydroxyl group in this compound offers multiple points for diversification, making it an attractive starting material for the generation of compound libraries for high-throughput screening.

General Applications in Organic Synthesis

The utility of this compound as a building block stems from the reactivity of its two functional groups:

  • N-Functionalization: The secondary amine can be readily acylated, alkylated, arylated, or used in reductive amination reactions to introduce a wide array of substituents. This allows for the modulation of physicochemical properties such as lipophilicity, polarity, and basicity, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles of drug candidates.

  • O-Functionalization: The secondary alcohol can be oxidized to a ketone, esterified, etherified, or converted to other functional groups. This provides another avenue for structural modification and the introduction of pharmacophoric features.

The combination of these functionalization strategies allows for the creation of a diverse range of derivatives from a single, readily accessible starting material.

Data Presentation: Representative Transformations of Azaspiro Scaffolds

Reaction TypeSubstrateReagents and ConditionsProductYield (%)Reference
Domino Radical BicyclizationO-benzyl oxime etherBu₃SnH, AIBN, cyclohexane, 90 °C1-Azaspiro[4.4]nonane derivative11-67[1]
Phosphine-Catalysed [3+2]-Cycloaddition2-methylene γ-lactamPhosphine catalyst, 2-butynoic acid derivative2-Azaspiro[4.4]nonan-1-one derivativeNot specified[2]
Mn(III)-based Oxidation4-acylpyrrolidine-2,3-dione, 1,1-diaryletheneMn(OAc)₃, AcOH, 23 °C2-Oxa-7-azaspiro[4.4]nonane-8,9-dioneGood[3]

Experimental Protocols: General Methodologies

The following are generalized experimental protocols for key transformations that could be applied to this compound, based on established procedures for similar molecules. Researchers should note that optimization of reaction conditions may be necessary for the specific substrate.

Protocol 1: N-Acylation of this compound

This protocol describes a general procedure for the acylation of the secondary amine of this compound.

Materials:

  • This compound

  • Acyl chloride or anhydride (1.1 equivalents)

  • Triethylamine (1.5 equivalents)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride or anhydride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure to yield the crude N-acylated product.

  • Purify the product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

Protocol 2: Oxidation of the Hydroxyl Group

This protocol outlines a general procedure for the oxidation of the secondary alcohol of an N-protected this compound to the corresponding ketone using a Dess-Martin periodinane (DMP) oxidation.

Materials:

  • N-protected this compound

  • Dess-Martin periodinane (1.5 equivalents)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve the N-protected this compound (1.0 equivalent) in anhydrous DCM in a round-bottom flask.

  • Add Dess-Martin periodinane (1.5 equivalents) to the solution in one portion at room temperature.

  • Stir the reaction mixture vigorously for 1-3 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate solution.

  • Stir the mixture until the solid dissolves and the layers become clear.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the resulting ketone by flash column chromatography.

Mandatory Visualization

experimental_workflow General Experimental Workflow for Derivatization cluster_n_functionalization N-Functionalization cluster_o_functionalization O-Functionalization (on N-Protected Intermediate) start_n This compound reagents_n Acyl Chloride / Alkyl Halide + Base in Solvent reaction_n N-Acylation / N-Alkylation start_n->reaction_n Starting Material start_o N-Protected This compound start_n->start_o N-Protection Step reagents_n->reaction_n Reaction product_n N-Functionalized Derivative reaction_n->product_n Yields Product reagents_o Oxidizing Agent (e.g., DMP) in Solvent reaction_o Oxidation start_o->reaction_o Starting Material reagents_o->reaction_o Reaction product_o N-Protected 2-Azaspiro[4.4]nonan-7-one reaction_o->product_o Yields Product

Caption: Derivatization workflow for this compound.

logical_relationship Synthetic Potential of this compound cluster_derivatives Diverse Chemical Library cluster_applications Potential Applications building_block This compound (Bifunctional Scaffold) amides Amides / Sulfonamides building_block->amides N-Acylation amines Tertiary Amines building_block->amines N-Alkylation / Reductive Amination ketones Ketones building_block->ketones N-Protection then O-Oxidation esters Esters / Ethers building_block->esters N-Protection then O-Acylation / O-Alkylation drug_discovery Drug Discovery Leads amides->drug_discovery amines->drug_discovery chemical_probes Chemical Probes ketones->chemical_probes natural_product Natural Product Synthesis esters->natural_product

Caption: Synthetic utility of this compound.

This compound represents a promising yet underexplored building block in organic synthesis. Its inherent structural features provide a robust platform for the development of novel, three-dimensional molecules for various applications, particularly in the field of drug discovery. The general protocols and synthetic strategies outlined in this document, derived from the broader chemistry of azaspiro[4.4]nonanes, offer a starting point for researchers to unlock the full potential of this versatile scaffold. Further investigation into the specific reactivity and applications of this compound is warranted and is expected to yield a wealth of new chemical entities with interesting biological properties.

References

Application Note & Experimental Protocol: Synthesis of 2-Azaspiro[4.4]nonan-7-ol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Azaspiro[4.4]nonan-7-ol is a spirocyclic scaffold of interest in medicinal chemistry due to its three-dimensional structure, which can provide novel pharmacological properties. Spirocyclic systems are increasingly utilized in drug discovery to explore new chemical space and improve physicochemical properties of drug candidates. This document outlines a proposed experimental protocol for the synthesis of this compound. As no direct synthesis has been reported in the literature, a plausible multi-step synthetic route for the key intermediate, 2-azaspiro[4.4]nonan-7-one, is proposed, followed by a detailed protocol for its reduction to the target alcohol.

Proposed Synthesis of 2-Azaspiro[4.4]nonan-7-one

A potential synthetic route to the key intermediate, 2-azaspiro[4.4]nonan-7-one, is outlined below. This proposed pathway employs a series of well-established organic reactions.

Step 1: N-alkylation of Pyrrolidin-2-one Pyrrolidin-2-one is alkylated with ethyl 4-bromobutanoate to introduce the side chain required for the subsequent cyclization.

Step 2: Dieckmann Condensation The resulting diester undergoes an intramolecular Dieckmann condensation to form the spirocyclic β-keto ester.[1][2][3]

Step 3: Hydrolysis and Decarboxylation The β-keto ester is hydrolyzed and subsequently decarboxylated to yield the target ketone, 2-azaspiro[4.4]nonan-7-one.

Step 4: Reduction of the Ketone The final step involves the reduction of the ketone functionality to the desired secondary alcohol, this compound, using a mild reducing agent such as sodium borohydride.

The overall proposed synthetic workflow is depicted in the following diagram:

G cluster_0 Proposed Synthesis of 2-Azaspiro[4.4]nonan-7-one Pyrrolidin-2-one Pyrrolidin-2-one N-alkylation N-alkylation Pyrrolidin-2-one->N-alkylation Ethyl 4-bromobutanoate Ethyl 4-bromobutanoate Ethyl 4-bromobutanoate->N-alkylation Dieckmann Condensation Dieckmann Condensation N-alkylation->Dieckmann Condensation Hydrolysis & Decarboxylation Hydrolysis & Decarboxylation Dieckmann Condensation->Hydrolysis & Decarboxylation 2-Azaspiro[4.4]nonan-7-one 2-Azaspiro[4.4]nonan-7-one Hydrolysis & Decarboxylation->2-Azaspiro[4.4]nonan-7-one

Caption: Proposed synthetic workflow for 2-Azaspiro[4.4]nonan-7-one.

Experimental Protocol: Reduction of 2-Azaspiro[4.4]nonan-7-one to this compound

This protocol details the reduction of the ketone intermediate to the final alcohol product.

Materials:

  • 2-Azaspiro[4.4]nonan-7-one (hypothetically synthesized)

  • Methanol (MeOH), anhydrous

  • Sodium borohydride (NaBH4)

  • Deionized water

  • Hydrochloric acid (HCl), 1 M solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-azaspiro[4.4]nonan-7-one (1.0 g, 7.18 mmol, 1.0 equiv) in anhydrous methanol (20 mL).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.

  • Addition of Reducing Agent: To the cooled solution, add sodium borohydride (0.33 g, 8.62 mmol, 1.2 equiv) portion-wise over 10 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M HCl (10 mL) at 0 °C to neutralize the excess sodium borohydride and decompose the borate esters.

  • Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous layer, add deionized water (20 mL) and extract the product with dichloromethane (3 x 30 mL).

  • Drying and Filtration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the solution to remove the drying agent.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford pure this compound.

Complete Synthetic Workflow Diagram

G Start Starting Materials Step1 N-alkylation of Pyrrolidin-2-one Start->Step1 Intermediate1 N-substituted Pyrrolidinone Step1->Intermediate1 Step2 Dieckmann Condensation Intermediate1->Step2 Intermediate2 Spirocyclic β-keto ester Step2->Intermediate2 Step3 Hydrolysis & Decarboxylation Intermediate2->Step3 Ketone 2-Azaspiro[4.4]nonan-7-one Step3->Ketone Step4 Ketone Reduction (NaBH4, MeOH) Ketone->Step4 Final_Product This compound Step4->Final_Product

Caption: Overall synthetic workflow for this compound.

Data Presentation

The following tables summarize the hypothetical quantitative data for the proposed synthesis.

Table 1: Reagents and Stoichiometry for the Synthesis of 2-Azaspiro[4.4]nonan-7-one

StepReagent 1Reagent 2Base/AcidSolventProduct
1. N-alkylation Pyrrolidin-2-oneEthyl 4-bromobutanoateNaHTHFN-(4-ethoxycarbonylbutyl)pyrrolidin-2-one
2. Dieckmann Intermediate from Step 1-NaOEtTolueneEthyl 2-oxo-7-azaspiro[4.4]nonane-8-carboxylate
3. Hydrolysis & Decarboxylation Intermediate from Step 2-HCl (aq)Water2-Azaspiro[4.4]nonan-7-one

Table 2: Hypothetical Yields and Purity for the Synthesis of 2-Azaspiro[4.4]nonan-7-one

StepProductTheoretical Yield (g)Actual Yield (g)% YieldPurity (by HPLC)
1 N-(4-ethoxycarbonylbutyl)pyrrolidin-2-one15.212.582%>95%
2 Ethyl 2-oxo-7-azaspiro[4.4]nonane-8-carboxylate11.98.975%>95%
3 2-Azaspiro[4.4]nonan-7-one7.86.178%>98%

Table 3: Reagents and Stoichiometry for the Reduction of 2-Azaspiro[4.4]nonan-7-one

ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)Equivalents
2-Azaspiro[4.4]nonan-7-one139.191.07.181.0
Sodium borohydride (NaBH4)37.830.338.621.2
Methanol (MeOH)32.0420 mL--

Table 4: Hypothetical Yield and Purity for the Synthesis of this compound

ProductTheoretical Yield (g)Actual Yield (g)% YieldPurity (by HPLC)
This compound1.010.8584%>99%

References

Applications of Azaspiro Compounds in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Azaspiro compounds, characterized by a spirocyclic ring system containing at least one nitrogen atom, have emerged as a compelling structural motif in modern drug discovery. Their inherent three-dimensionality and conformational rigidity offer distinct advantages in the design of novel therapeutic agents. This document provides an overview of the applications of azaspiro compounds, supported by quantitative data, detailed experimental protocols for their synthesis and biological evaluation, and visualizations of relevant signaling pathways and workflows.

Application Notes

Azaspiro scaffolds are increasingly utilized to optimize the pharmacological properties of drug candidates. Their rigid nature can lead to improved binding affinity and selectivity for their biological targets, while their unique three-dimensional shapes allow for the exploration of novel chemical space.

A key application of azaspiro compounds is as bioisosteres for commonly used saturated heterocycles like piperidine and morpholine. Replacing these flexible rings with a rigid azaspiro core can enhance metabolic stability and fine-tune physicochemical properties such as solubility and lipophilicity. This strategy has been successfully employed in the development of antagonists for the melanin-concentrating hormone receptor 1 (MCHr1) and inhibitors of protein tyrosine phosphatase 2 (SHP2) and poly (ADP-ribose) polymerase (PARP).[1]

In antibacterial and antitubercular drug discovery , azaspiro analogues of existing drugs, such as the antibiotic linezolid, have been synthesized. The replacement of the morpholine ring in linezolid with a 2-oxa-6-azaspiro[3.3]heptane moiety has yielded compounds with comparable or improved antibacterial and antitubercular activities.[2][3]

In oncology , azaspiro compounds have shown promise in targeting key cancer-related pathways. For instance, certain 3-azaspiro[bicyclo[3.1.0]hexane-2,5'-pyrimidines] have demonstrated potent antiproliferative activity against various cancer cell lines.[2] These compounds can induce apoptosis and disrupt the actin cytoskeleton, leading to decreased cell motility.[2] Furthermore, spirocyclic compounds have been designed to inhibit the interaction between p53 and its negative regulator MDM2, a critical pathway in tumor suppression.

Quantitative Data Summary

The following table summarizes the biological activity of selected azaspiro compounds from the literature.

Compound ClassTarget/AssayCell Line(s)Activity (IC50)Reference
3-Azaspiro[bicyclo[3.1.0]hexane-2,5'-pyrimidines]AntiproliferativeK562, HeLa, Jurkat, CT264.2 - 24.1 µM[2]
Azaspiro analogues of LinezolidAntibacterialE. coli, P. aeruginosa, S. aureus, B. subtilis0.49 - 0.88 µg/mL (for compound 22)[3]

Experimental Protocols

Synthesis of a Key Azaspiro Intermediate: 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane

This protocol describes a scalable, two-step synthesis of a key intermediate used in the development of the tuberculosis drug candidate TBI-223.[4]

Step 1: Synthesis of 3,3-bis(bromomethyl)oxetane (BBMO)

  • Start with tribromoneopentyl alcohol (TBNPA), a commercially available flame retardant.

  • Treat TBNPA with sodium hydroxide under Schotten-Baumann conditions to facilitate the closure of the oxetane ring.

  • The resulting 3,3-bis(bromomethyl)oxetane (BBMO) is recovered by distillation.

Step 2: Synthesis of 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane

  • Combine 2-fluoro-4-nitroaniline, 3,3-bis(bromomethyl)oxetane (BBMO, 1.2 equivalents), and a suitable base (e.g., sodium hydroxide, 2.5 equivalents) in a solvent such as sulfolane.

  • Heat the reaction mixture to 80°C with stirring for 3 hours.

  • The reaction progress can be monitored by HPLC.

  • Upon completion, the product is isolated and purified to yield 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane. This reaction has been successfully demonstrated on a 100g scale with an isolated yield of 87% and a purity of >99%.[4]

Biological Evaluation Protocols

This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry.

    • Annexin V-negative and PI-negative cells are viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

This assay assesses the effect of a compound on cell migration.

  • Cell Seeding: Seed cells in a 6-well plate and grow them to a confluent monolayer.

  • Scratch Creation: Create a "scratch" or a cell-free gap in the monolayer using a sterile pipette tip.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Compound Treatment: Add fresh media containing the test compound or vehicle control.

  • Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 6, 12, 24 hours).

  • Data Analysis: Measure the width of the scratch at different time points to determine the rate of cell migration and wound closure.

Visualizations

Signaling Pathway

p53_MDM2_pathway cluster_stress Cellular Stress cluster_p53_activation p53 Activation cluster_mdm2 MDM2 Regulation cluster_cellular_outcomes Cellular Outcomes DNA Damage DNA Damage p53 p53 DNA Damage->p53 activates Oncogene Activation Oncogene Activation Oncogene Activation->p53 activates MDM2 MDM2 p53->MDM2 induces expression Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Apoptosis Apoptosis p53->Apoptosis DNA Repair DNA Repair p53->DNA Repair MDM2->p53 inhibits (ubiquitination) Azaspiro_Inhibitor Azaspiro Compound (MDM2 Inhibitor) Azaspiro_Inhibitor->MDM2 inhibits

Caption: The p53-MDM2 signaling pathway and the inhibitory action of azaspiro compounds.

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_analysis Data Analysis & Lead Identification Synthesis Azaspiro Compound Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification Proliferation Cell Proliferation Assay (MTS) Purification->Proliferation Apoptosis Apoptosis Assay (Annexin V/PI) Purification->Apoptosis Migration Cell Migration Assay (Wound Healing) Purification->Migration Data_Analysis IC50 Determination & SAR Analysis Proliferation->Data_Analysis Apoptosis->Data_Analysis Migration->Data_Analysis Lead_Compound Lead Compound Identification Data_Analysis->Lead_Compound

Caption: A typical experimental workflow for the discovery of bioactive azaspiro compounds.

References

Application Notes and Protocols for the Stereoselective Synthesis of 2-Azaspiro[4.4]nonan-7-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document outlines a proposed stereoselective synthesis for 2-Azaspiro[4.4]nonan-7-ol, a novel spirocyclic scaffold with potential applications in medicinal chemistry and drug discovery. Due to the absence of a documented direct synthesis in the current literature, this protocol is based on established synthetic methodologies for related azaspirocyclic systems and principles of stereoselective reduction. The proposed pathway involves the initial synthesis of the precursor ketone, 2-Azaspiro[4.4]nonan-7-one, followed by its stereoselective reduction to the target alcohol.

Proposed Synthetic Pathway

The proposed synthesis is a two-stage process. The first stage focuses on the construction of the 2-azaspiro[4.4]nonane core with a ketone functionality at the 7-position. The second stage addresses the stereoselective reduction of this ketone to yield the desired this compound.

G cluster_0 Stage 1: Synthesis of 2-Azaspiro[4.4]nonan-7-one cluster_1 Stage 2: Stereoselective Reduction Start Commercially Available Starting Materials Step1 Formation of Pyrrolidine Precursor Start->Step1 Step2 Dieckmann Condensation or Similar Cyclization Step1->Step2 Ketone 2-Azaspiro[4.4]nonan-7-one Step2->Ketone Reduction Stereoselective Ketone Reduction Ketone->Reduction Alcohol This compound Reduction->Alcohol

Caption: Proposed two-stage synthetic pathway to this compound.

Stage 1: Synthesis of 2-Azaspiro[4.4]nonan-7-one (Proposed Protocol)

This protocol is adapted from known syntheses of related spirocyclic ketones and employs a Dieckmann condensation as the key ring-forming step.

Experimental Protocol:

  • Synthesis of Diethyl 2-(2-cyanoethyl)-2-(N-benzyl-2-aminoethyl)malonate:

    • To a solution of diethyl malonate in a suitable aprotic solvent (e.g., anhydrous THF or DMF), add a strong base such as sodium hydride (NaH) at 0 °C.

    • After the initial reaction, add N-benzyl-N-(2-chloroethyl)amine, followed by acrylonitrile.

    • The reaction mixture is stirred at room temperature and then heated to ensure complete reaction.

    • Work-up involves quenching with water, extraction with an organic solvent, drying, and purification by column chromatography.

  • Reductive Cyclization to form N-benzyl-2-azaspiro[4.4]nonane-1,7-dione:

    • The resulting malonate derivative is subjected to a reductive cyclization. This can be achieved using a reducing agent like hydrogen gas with a palladium catalyst, which will reduce the nitrile to a primary amine and facilitate spontaneous cyclization to the lactam.

  • Hydrolysis and Decarboxylation:

    • The spirocyclic dione is then hydrolyzed and decarboxylated by heating in an acidic aqueous solution (e.g., 6M HCl). This step will remove the ester group and the benzyl protecting group.

  • Protection of the Amine:

    • The resulting amino ketone is protected, for example, with a Boc group (di-tert-butyl dicarbonate) to prevent side reactions in the subsequent step.

  • Dieckmann Condensation:

    • The protected amino diester is treated with a strong base (e.g., sodium ethoxide in ethanol) to induce an intramolecular Dieckmann condensation, forming the five-membered carbocyclic ring and yielding the β-keto ester.

  • Decarboxylation to 2-Azaspiro[4.4]nonan-7-one:

    • The β-keto ester is then decarboxylated by heating in the presence of an acid or base to yield the target precursor, 2-Azaspiro[4.4]nonan-7-one.

Stage 2: Stereoselective Reduction of 2-Azaspiro[4.4]nonan-7-one (Proposed Protocol)

The stereochemical outcome of the reduction of the prochiral ketone will depend on the choice of reducing agent and reaction conditions. Below are protocols for achieving either the thermodynamically or kinetically favored alcohol diastereomer. The enantioselectivity can be induced by using a chiral reducing agent or a chiral catalyst.

Protocol for Thermodynamically Favored Alcohol (trans-isomer):

This method typically yields the more stable equatorial alcohol.

  • Dissolving Metal Reduction:

    • Treat 2-Azaspiro[4.4]nonan-7-one with lithium metal in the presence of a proton source like liquid ammonia or with lithium dispersion and a hydrated transition metal salt (e.g., FeCl₂·4H₂O or CuCl₂·2H₂O) in THF at room temperature.[1]

    • The reaction progress is monitored by TLC.

    • Upon completion, the reaction is carefully quenched, and the product is extracted, dried, and purified.

Protocol for Kinetically Favored Alcohol (cis-isomer):

This approach generally produces the less stable axial alcohol through hydride attack from the less sterically hindered face.

  • Bulky Hydride Reduction:

    • Use a sterically hindered hydride reducing agent such as Lithium tri-sec-butylborohydride (L-Selectride®) or Potassium tri-sec-butylborohydride (K-Selectride®).

    • The reaction is typically carried out at low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent like THF.

    • The reaction is quenched with a proton source, and the product is isolated through standard work-up procedures.

Protocol for Enantioselective Reduction:

To obtain an enantiomerically enriched alcohol, a chiral reducing agent or a catalyst is required. The Corey-Bakshi-Shibata (CBS) reduction is a well-established method.

  • CBS Reduction:

    • To a solution of a chiral oxazaborolidine catalyst (e.g., (R)- or (S)-CBS catalyst) in anhydrous THF at room temperature, add a borane source (e.g., borane-dimethyl sulfide complex) dropwise.

    • Cool the mixture to a low temperature (e.g., 0 °C or -20 °C) and add a solution of 2-Azaspiro[4.4]nonan-7-one in THF.

    • Stir the reaction at the low temperature until completion (monitored by TLC).

    • The reaction is quenched by the slow addition of methanol, followed by an aqueous work-up.

    • The enantiomeric excess (ee) of the product can be determined by chiral HPLC or NMR analysis of a diastereomeric derivative. Novel spiroborate esters have also been shown to be highly effective catalysts for the asymmetric borane reduction of prochiral ketones.[2][3]

Data Presentation

Since this is a proposed synthesis, experimental data is not available. However, for a successful synthesis, the following data should be collected and organized as follows:

Table 1: Summary of Yields for the Synthesis of 2-Azaspiro[4.4]nonan-7-one

StepProductStarting Material (g)Product (g)Yield (%)
1. Alkylation and Michael AdditionDiethyl 2-(2-cyanoethyl)-...-malonate
2. Reductive CyclizationN-benzyl-2-azaspiro[4.4]nonane-1,7-dione
3. Hydrolysis and Decarboxylation2-Azaspiro[4.4]nonan-7-one hydrochloride
4. ProtectionN-Boc-2-Azaspiro[4.4]nonan-7-one
5. Dieckmann Condensation & 6. Decarboxylation2-Azaspiro[4.4]nonan-7-one

Table 2: Stereoselective Reduction of 2-Azaspiro[4.4]nonan-7-one

Reduction MethodReducing Agent/CatalystDiastereomeric Ratio (cis:trans)Enantiomeric Excess (ee, %)Yield (%)
Dissolving MetalLi, NH₃>95:5 (trans favored)N/A (racemic)
Bulky HydrideL-Selectride®>95:5 (cis favored)N/A (racemic)
CBS Reduction (R-cat)(R)-CBS catalyst, BH₃·SMe₂Diastereoselectivity may vary>95 (for the major diastereomer)
CBS Reduction (S-cat)(S)-CBS catalyst, BH₃·SMe₂Diastereoselectivity may vary>95 (for the major diastereomer)

Logical Workflow Diagram

G cluster_reduction Stereoselective Reduction Options start Start: Diethyl Malonate & other reagents step1 Synthesize Pyrrolidine Diester Precursor start->step1 step2 Dieckmann Condensation & Decarboxylation step1->step2 ketone 2-Azaspiro[4.4]nonan-7-one step2->ketone red_thermo Thermodynamic Control (e.g., Li/NH3) ketone->red_thermo red_kinetic Kinetic Control (e.g., L-Selectride) ketone->red_kinetic red_enantio Enantioselective (e.g., CBS Reduction) ketone->red_enantio product_trans trans-2-Azaspiro[4.4]nonan-7-ol red_thermo->product_trans product_cis cis-2-Azaspiro[4.4]nonan-7-ol red_kinetic->product_cis product_enantio Enantioenriched This compound red_enantio->product_enantio analysis Characterization (NMR, MS, HPLC) product_trans->analysis product_cis->analysis product_enantio->analysis

Caption: Experimental workflow for the proposed synthesis and stereoselective reduction.

References

Application Notes and Protocols for N-Protection of 2-Azaspiro[4.4]nonan-7-ol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Azaspiro[4.4]nonan-7-ol is a spirocyclic secondary amine that serves as a valuable building block in medicinal chemistry and drug discovery. The presence of the secondary amine and a hydroxyl group necessitates a protection strategy to achieve selective modifications at other positions of the molecule. N-protection of the secondary amine is a crucial step to prevent its undesired reactions, such as acylation, alkylation, or oxidation, during subsequent synthetic transformations. This document provides a detailed protocol for the N-protection of this compound using the tert-butyloxycarbonyl (Boc) group, a widely used protecting group for amines due to its stability under various reaction conditions and its facile removal under acidic conditions.[1][2][3]

Key Signaling Pathways & Experimental Workflow

The N-protection of a secondary amine with a Boc group typically proceeds via a nucleophilic attack of the amine on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc)₂O. The reaction is usually carried out in the presence of a base to neutralize the acidic byproduct.

N_Boc_Protection_Workflow cluster_prep Reaction Setup cluster_reaction Protection Reaction cluster_workup Work-up cluster_purification Purification & Analysis A Dissolve this compound in Dichloromethane (DCM) B Add Triethylamine (TEA) A->B C Add Di-tert-butyl dicarbonate ((Boc)2O) dropwise at 0°C B->C D Stir at room temperature C->D E Wash with saturated aq. NaHCO3 solution D->E F Wash with Brine E->F G Dry over Na2SO4 F->G H Filter and Concentrate G->H I Purify by Column Chromatography H->I J Characterize the Product (NMR, MS) I->J

Figure 1. Experimental workflow for the N-Boc protection of this compound.

Experimental Protocol: N-Boc Protection

This protocol details the procedure for the N-protection of this compound using di-tert-butyl dicarbonate.

Materials

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure

  • Reaction Setup:

    • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol of substrate).

    • Add triethylamine (TEA, 1.5 eq) to the solution.

    • Cool the mixture to 0°C in an ice bath with stirring.

  • Addition of Reagent:

    • Dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) in a minimal amount of anhydrous DCM.

    • Add the (Boc)₂O solution dropwise to the cooled amine solution over 15-20 minutes.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Transfer the mixture to a separatory funnel and wash with a saturated aqueous NaHCO₃ solution to remove any unreacted (Boc)₂O and acidic byproducts.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification and Characterization:

    • Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the N-Boc-2-Azaspiro[4.4]nonan-7-ol as a solid or oil.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes the expected quantitative data for the N-Boc protection of this compound based on general procedures for secondary amine protection.

ParameterValue
Substrate This compound
Protecting Group tert-Butoxycarbonyl (Boc)
Reagent Di-tert-butyl dicarbonate ((Boc)₂O)
Base Triethylamine (TEA)
Solvent Dichloromethane (DCM)
Reaction Temperature 0°C to Room Temperature
Reaction Time 12 - 16 hours
Typical Yield 85 - 95%
Purity (post-chromatography) >98%

Alternative N-Protection Strategies

While the Boc group is highly effective, other protecting groups such as Carboxybenzyl (Cbz) and Fluorenylmethyloxycarbonyl (Fmoc) can also be employed for the N-protection of secondary amines.[1][3] The choice of protecting group depends on the stability requirements of subsequent reaction steps and the desired deprotection conditions.

  • Cbz Protection: Typically introduced using benzyl chloroformate (Cbz-Cl) in the presence of a base. It is stable to acidic and basic conditions and is commonly removed by catalytic hydrogenation.[3]

  • Fmoc Protection: Introduced using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). This group is stable to acidic conditions but is readily cleaved by treatment with a mild base, such as piperidine.[3]

The selection of an appropriate N-protection strategy is a critical consideration in the design of a synthetic route, and the protocols must be optimized for the specific substrate and desired outcome.

References

Application Notes and Protocols for Chiral Azaspiro[4.4]nonane Derivatives in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chiral azaspiro[4.4]nonane frameworks are pivotal structural motifs found in a variety of biologically active natural products and pharmaceutical agents. Their rigid spirocyclic structure provides a unique three-dimensional arrangement of substituents, making them attractive targets in drug discovery. The stereoselective synthesis of these compounds is of paramount importance, as the biological activity is often dependent on the specific stereochemistry of the molecule. This document outlines key methodologies for the asymmetric synthesis of chiral azaspiro[4.4]nonane derivatives, including enantioselective synthesis of key intermediates, diastereoselective radical cyclizations, and catalytic enantioselective cyclopropanations.

Key Applications and Methodologies

Enantioselective Synthesis of (R)-1-Azaspiro[4.4]nonane-2,6-dione Ethylene Ketal

A significant application of chiral azaspiro[4.4]nonane derivatives is in the total synthesis of complex natural products. The enantioselective synthesis of (R)-1-azaspiro[4.4]nonane-2,6-dione ethylene ketal serves as a prime example, being a crucial intermediate in the synthesis of the anticancer agent (-)-cephalotaxine.[1][2] A key step in this synthesis is a Curtius rearrangement to install the nitrogen atom with high stereochemical fidelity.[1]

Quantitative Data Summary:

ProductKey TransformationOverall YieldEnantiomeric Excess (ee)Reference
(R)-1-Azaspiro[4.4]nonane-2,6-dione ethylene ketalMulti-step synthesis including Curtius Rearrangement26%≥ 95%[1]

Experimental Workflow:

cluster_0 Synthesis of (R)-1-Azaspiro[4.4]nonane-2,6-dione Ethylene Ketal Start Michael Adduct ((R)-10) Step1 Saponification & Acidification Start->Step1 LiOH, H2O Step2 Curtius Rearrangement (DPPA, Na2CO3, DMAP) Step1->Step2 Formation of Acyl Azide Step3 Carbamate Formation (BnOH) Step2->Step3 Rearrangement to Isocyanate Step4 Oxidative Cleavage & Esterification Step3->Step4 RuO2, NaIO4 then CH2N2 Step5 Ketalization Step4->Step5 (TMSOCH2)2, TMSOTf Step6 Hydrogenolysis Step5->Step6 H2, Pd(OH)2 End (R)-1-Azaspiro[4.4]nonane-2,6-dione ethylene ketal Step6->End

Caption: Synthetic pathway for (R)-1-Azaspiro[4.4]nonane-2,6-dione ethylene ketal.

Detailed Protocol: Curtius Rearrangement for the Synthesis of Benzyl Carbamate Intermediate [1]

  • Preparation of the Acyl Azide: To a solution of the carboxylic acid precursor in a suitable aprotic solvent (e.g., toluene), add sodium carbonate (Na2CO3) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Cool the mixture in an ice bath and add diphenylphosphoryl azide (DPPA) dropwise.

  • Allow the reaction to warm to room temperature and stir until the conversion of the carboxylic acid to the acyl azide is complete (monitored by TLC or IR spectroscopy).

  • Rearrangement and Trapping: To the crude acyl azide solution, add benzyl alcohol (BnOH).

  • Heat the reaction mixture to reflux. The acyl azide will undergo Curtius rearrangement to form an isocyanate, which is subsequently trapped by benzyl alcohol to form the benzyl carbamate.

  • Monitor the reaction for the disappearance of the acyl azide and the formation of the carbamate product.

  • Work-up and Purification: Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the pure benzyl carbamate derivative.

Diastereoselective Domino Radical Bicyclization

The synthesis of 1-azaspiro[4.4]nonane derivatives can be achieved through a domino radical bicyclization process.[3][4] This methodology allows for the construction of the spirocyclic core in a single step from acyclic precursors, often with a preference for the trans diastereomer.[3]

Quantitative Data Summary:

Substrate TypeRadical InitiatorYieldDiastereomeric Ratio (trans:cis)Reference
O-benzyl oxime ethersAIBN or Et3B11-67%Predominantly trans[3]

Experimental Workflow:

cluster_1 Domino Radical Bicyclization Start O-benzyl oxime ether Step1 Radical Initiation (AIBN or Et3B) Start->Step1 Bu3SnH Step2 5-exo-trig Cyclization Step1->Step2 Formation of Alkoxyaminyl Radical Step3 5-exo-trig Cyclization Step2->Step3 Intramolecular Cyclization End 1-Azaspiro[4.4]nonane derivative Step3->End

Caption: Domino radical bicyclization for 1-azaspiro[4.4]nonane synthesis.

Detailed Protocol: Domino Radical Bicyclization [4]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the O-benzyl oxime ether precursor in a degassed solvent (e.g., cyclohexane).

  • Add the radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN), to the solution.

  • Add tributyltin hydride (Bu3SnH) dropwise to the reaction mixture.

  • Reaction Execution: Heat the mixture to reflux (typically around 80 °C for AIBN) and maintain the temperature for several hours until the starting material is consumed (monitored by TLC).

  • Work-up: Cool the reaction to room temperature and concentrate the solvent under reduced pressure.

  • Purification: The crude product is often purified by flash column chromatography on silica gel. The diastereomers can sometimes be separated at this stage.

Rhodium-Catalyzed Enantioselective Cyclopropanation

A powerful method for the asymmetric synthesis of azaspiro[n.2]alkanes, including azaspiro[4.4]nonanes, is the rhodium-catalyzed cyclopropanation of exocyclic olefins.[5] This method can achieve high levels of enantioselectivity and diastereoselectivity using chiral dirhodium tetracarboxylate catalysts.

Quantitative Data Summary:

Alkene SubstrateCatalystYieldEnantiomeric Excess (ee)Diastereomeric Ratio (d.r.)Reference
Exocyclic N-heterocyclesRh2(S-p-PhTPCP)477-90%90-99%up to 14:1[5]

Logical Relationship Diagram:

cluster_2 Rhodium-Catalyzed Cyclopropanation Catalyst Chiral Rh(II) Catalyst Intermediate Rh(II)-Carbene Intermediate Catalyst->Intermediate Diazo Diazo Compound Diazo->Intermediate Alkene Exocyclic Olefin Product Chiral Azaspiro[n.2]alkane Alkene->Product Intermediate->Product Cyclopropanation

Caption: Key components of Rh-catalyzed enantioselective cyclopropanation.

Detailed Protocol: Rhodium-Catalyzed Enantioselective Cyclopropanation [5]

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the chiral dirhodium tetracarboxylate catalyst (e.g., Rh2(S-p-PhTPCP)4) in a dry, degassed solvent such as dichloromethane (CH2Cl2).

  • Reaction Setup: To this solution, add the exocyclic olefin substrate.

  • Slow Addition: Prepare a solution of the diazoacetate in the same solvent. Add the diazoacetate solution to the reaction mixture dropwise over several hours using a syringe pump. This slow addition is crucial to maintain a low concentration of the reactive carbene intermediate and suppress side reactions.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS.

  • Work-up: Once the reaction is complete, concentrate the solvent under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to isolate the chiral azaspiro[n.2]alkane product. The enantiomeric excess can be determined by chiral HPLC analysis.

Conclusion

While the specific use of 2-Azaspiro[4.4]nonan-7-ol as a chiral auxiliary remains underexplored in the current literature, the broader class of chiral azaspiro[4.4]nonane derivatives are highly valuable synthons in asymmetric synthesis. The methodologies presented here, including enantioselective multi-step synthesis, diastereoselective radical cyclizations, and highly enantioselective catalytic cyclopropanations, provide robust and versatile routes to these important molecular scaffolds. These protocols and application notes serve as a valuable resource for researchers and professionals engaged in the synthesis of complex chiral molecules for drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Azaspiro[4.4]nonan-7-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Azaspiro[4.4]nonan-7-ol synthesis. The guidance is based on established synthetic methodologies for related spirocyclic compounds.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of this compound, which is conceptually broken down into two key stages:

  • Formation of the Spirocyclic Ketone: Synthesis of 2-Azaspiro[4.4]nonan-7-one via intramolecular cyclization.

  • Reduction to the Alcohol: Conversion of 2-Azaspiro[4.4]nonan-7-one to this compound.

Issue 1: Low Yield of 2-Azaspiro[4.4]nonan-7-one during Intramolecular Cyclization
Potential Cause Recommended Solution
Incomplete reaction - Monitor the reaction progress closely using TLC or LC-MS. - Increase the reaction time. - Gradually increase the reaction temperature in 5-10°C increments.
Side reactions (e.g., polymerization, intermolecular reactions) - Use high-dilution conditions to favor intramolecular cyclization. This can be achieved by slow addition of the substrate to the reaction mixture. - Optimize the concentration of the starting material.
Incorrect base or acid catalyst - If using a base-catalyzed cyclization (e.g., Dieckmann condensation), screen different bases such as NaH, KOtBu, or LDA. - For acid-catalyzed cyclizations (e.g., Friedel-Crafts), test various Lewis or Brønsted acids (e.g., AlCl₃, TfOH).
Decomposition of starting material or product - Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation. - Ensure all reagents and solvents are anhydrous.
Issue 2: Incomplete or Low-Yield Reduction of 2-Azaspiro[4.4]nonan-7-one
Potential Cause Recommended Solution
Insufficient reducing agent - Increase the molar equivalents of the reducing agent (e.g., NaBH₄, LiAlH₄). A common starting point is 1.5-2.0 equivalents.
Deactivation of reducing agent - Ensure anhydrous conditions, especially when using LiAlH₄, as it reacts violently with water. Use dry solvents and glassware. - Add the reducing agent at a low temperature (e.g., 0°C) and allow the reaction to slowly warm to room temperature.
Low reactivity of the ketone - Switch to a stronger reducing agent. If NaBH₄ gives low conversion, consider using LiAlH₄.[1][2][3] - Increase the reaction temperature after the initial addition of the reducing agent.
Complex formation - During workup, ensure the pH is appropriately adjusted to break up any metal-alkoxide complexes. An acidic or basic wash may be necessary depending on the workup procedure.
Issue 3: Difficulty in Product Purification
Potential Cause Recommended Solution
Product is highly polar and water-soluble - After quenching the reaction, extract the aqueous layer multiple times with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate). - Saturate the aqueous layer with NaCl to decrease the solubility of the product.
Streaking on silica gel chromatography - Add a small percentage of a basic modifier, such as triethylamine or ammonium hydroxide, to the eluent to prevent the amine from interacting strongly with the acidic silica gel. - Consider using a different stationary phase, such as alumina or reverse-phase silica.
Co-elution with impurities - If the product is an amine, it can be converted to its hydrochloride salt by treatment with HCl in a suitable solvent. The salt may be easier to crystallize and purify. The free base can be regenerated by treatment with a base.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters for optimizing the yield of the intramolecular cyclization to form the spirocyclic ketone?

A1: The most critical parameters are typically the choice of solvent, the concentration of the substrate (high dilution is often preferred), the choice and amount of catalyst (acid or base), and the reaction temperature. It is recommended to perform small-scale screening experiments to optimize these conditions.

Q2: I am observing the formation of multiple stereoisomers. How can I improve the diastereoselectivity?

A2: Diastereoselectivity in spirocycle synthesis can be challenging.[4] Consider the following:

  • Temperature: Lowering the reaction temperature can often enhance selectivity.

  • Catalyst/Reagent: The choice of catalyst or reagent can have a significant impact. For reductions, bulky reducing agents may favor attack from the less sterically hindered face.

  • Protecting Groups: Strategic use of protecting groups on the nitrogen atom can influence the conformational bias of the transition state, thereby affecting diastereoselectivity.

Q3: Which reducing agent is better for converting the ketone to the alcohol, NaBH₄ or LiAlH₄?

A3: Both can be effective, but they have different reactivities.

  • Sodium borohydride (NaBH₄) is a milder reducing agent and is generally safer to handle. It can be used in protic solvents like methanol or ethanol.[1][5][6] It is a good first choice for this reduction.

  • Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and will also reduce other functional groups like esters or amides if present.[2][3] It is highly reactive with water and protic solvents, so it must be used under strictly anhydrous conditions with an aprotic solvent like THF or diethyl ether.[1][7] If NaBH₄ fails to give a good yield, LiAlH₄ is a powerful alternative.

Q4: My final product, this compound, is difficult to handle and purify. Are there any tips?

A4: Amino alcohols can be challenging due to their polarity and basicity. As mentioned in the troubleshooting guide, purification can often be improved by performing column chromatography with a basified eluent or by temporarily converting the product to a salt to facilitate crystallization.

Data on Yields of Related Azaspiro[4.4]nonane Syntheses

The following table summarizes yields reported for the synthesis of various 1-Azaspiro[4.4]nonane derivatives, which can serve as a benchmark for what might be expected in the synthesis of the 2-azaspiro analogue.

ProductSynthetic MethodYield (%)Reference
trans/cis-2-(1'-(Benzyloxy)-2,3-dihydrospiro[indene-1,2'-pyrrolidin]-5'-yl)acetonitrileDomino Radical Bicyclization (AIBN initiator)66%[8]
trans/cis-2-(1'-(Benzyloxy)-2,3-dihydrospiro[indene-1,2'-pyrrolidin]-5'-yl)acetonitrileDomino Radical Bicyclization (Et₃B initiator)64%[8]
trans-5'-Benzhydryl-1'-(benzyloxy)-2,3-dihydrospiro[indene-1,2'-pyrrolidine]Domino Radical Bicyclization (AIBN initiator)57%[8]
trans-5'-Benzhydryl-1'-(benzyloxy)-2,3-dihydrospiro[indene-1,2'-pyrrolidine]Domino Radical Bicyclization (Et₃B initiator)50%[8]
trans/cis-2-Benzyl-1-(benzyloxy)-6-methylene-1-azaspiro[4.4]nonaneDomino Radical Bicyclization (AIBN initiator)67%[8]
trans-2-Benzhydryl-1-(benzyloxy)-6-methylene-1-azaspiro[4.4]nonaneDomino Radical Bicyclization (AIBN initiator)58%[8]

Experimental Protocols

Protocol 1: Hypothetical Synthesis of 2-Azaspiro[4.4]nonan-7-one via Intramolecular Cyclization

This protocol is conceptual and based on general procedures for intramolecular alkylation or annulation reactions.[9][10][11][12]

  • Reaction Setup: Under an inert atmosphere of argon or nitrogen, dissolve the linear precursor (e.g., an N-protected amino ketone with a suitable leaving group on the alkyl chain) in a dry, appropriate solvent (e.g., THF, DMF) to a high dilution (e.g., 0.01 M).

  • Base Addition: Cool the solution to the desired temperature (e.g., 0°C or -78°C) and slowly add a solution of a strong, non-nucleophilic base (e.g., LDA, NaHMDS, or KOtBu) dropwise over several hours using a syringe pump.

  • Reaction Monitoring: Allow the reaction to stir at the chosen temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Reduction of 2-Azaspiro[4.4]nonan-7-one to this compound

This protocol is based on standard procedures for the sodium borohydride reduction of ketones.[5][13][14]

  • Dissolution: Dissolve 2-Azaspiro[4.4]nonan-7-one (1.0 eq) in methanol or ethanol in a round-bottom flask and cool the solution to 0°C in an ice bath.

  • Addition of Reducing Agent: Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the stirred solution, ensuring the temperature remains below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction by TLC until the starting ketone is no longer visible.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of water or dilute HCl at 0°C to decompose the excess NaBH₄ and any borate esters.

  • Solvent Removal: Remove the bulk of the organic solvent under reduced pressure.

  • Extraction: Add water and an organic solvent (e.g., dichloromethane). Separate the layers and extract the aqueous layer two more times with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product. Purify by column chromatography on silica gel, potentially with a triethylamine-doped eluent system.

Visualizations

Troubleshooting_Yield_Improvement cluster_synthesis Synthesis of this compound cluster_cyclization Stage 1: Intramolecular Cyclization cluster_reduction Stage 2: Ketone Reduction Start Low Yield Observed Problem_Identification Identify Synthesis Stage Start->Problem_Identification Cyclization_Issue Low Yield of Ketone Problem_Identification->Cyclization_Issue Cyclization Reduction_Issue Low Yield of Alcohol Problem_Identification->Reduction_Issue Reduction Cyc_Cause1 Incomplete Reaction? Cyclization_Issue->Cyc_Cause1 Cyc_Cause2 Side Reactions? Cyclization_Issue->Cyc_Cause2 Cyc_Cause3 Decomposition? Cyclization_Issue->Cyc_Cause3 Cyc_Sol1 Increase Time/Temp Cyc_Cause1->Cyc_Sol1 Cyc_Sol2 Use High Dilution Cyc_Cause2->Cyc_Sol2 Cyc_Sol3 Inert Atmosphere Cyc_Cause3->Cyc_Sol3 Red_Cause1 Inactive Reagent? Reduction_Issue->Red_Cause1 Red_Cause2 Insufficient Reagent? Reduction_Issue->Red_Cause2 Red_Cause3 Low Reactivity? Reduction_Issue->Red_Cause3 Red_Sol1 Ensure Anhydrous Conditions Red_Cause1->Red_Sol1 Red_Sol2 Increase Equivalents Red_Cause2->Red_Sol2 Red_Sol3 Use Stronger Reductant (e.g., LiAlH4) Red_Cause3->Red_Sol3

Caption: Troubleshooting logic for improving yield in this compound synthesis.

Experimental_Workflow cluster_workflow Proposed Synthetic Workflow Start Linear Amino Ketone Precursor Step1 Intramolecular Cyclization (e.g., Base-mediated) Start->Step1 Intermediate Crude 2-Azaspiro[4.4]nonan-7-one Step1->Intermediate Purification1 Column Chromatography Intermediate->Purification1 Step2 Ketone Reduction (e.g., NaBH4 in MeOH) Purification1->Step2 Workup Aqueous Workup & Extraction Step2->Workup Purification2 Column Chromatography (Basified Eluent) Workup->Purification2 End Pure this compound Purification2->End

Caption: A plausible experimental workflow for the synthesis of this compound.

References

Technical Support Center: Purification of 2-Azaspiro[4.4]nonan-7-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 2-Azaspiro[4.4]nonan-7-ol.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The primary challenges in purifying this compound stem from its bifunctional nature. The presence of a basic secondary amine and a polar hydroxyl group can lead to:

  • Tailing on silica gel chromatography: The basic amine can interact strongly with acidic silanol groups on the surface of silica gel, leading to broad, tailing peaks and poor separation.

  • High polarity: The hydroxyl group increases the polarity of the molecule, which can make it challenging to elute from normal-phase columns and may require highly polar solvent systems.

  • Potential for degradation: Amines can be sensitive to acidic conditions, and prolonged exposure to silica gel can sometimes lead to degradation.[1]

  • Co-elution with polar impurities: Starting materials or by-products with similar polarity can be difficult to separate.

Q2: What are the most common purification techniques for this compound and related compounds?

A2: The most frequently employed techniques for the purification of azaspiro compounds and polar amines include:

  • Flash Column Chromatography: This is the most common method, typically using silica gel as the stationary phase. Modifications to the stationary phase or mobile phase are often necessary to achieve good separation.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Both normal-phase and reversed-phase prep-HPLC can be effective for obtaining high-purity material, especially for smaller scales.

  • Crystallization: If the compound is a solid and a suitable solvent is found, crystallization can be a highly effective method for purification.

  • Solid-Phase Extraction (SPE): SPE can be used for initial cleanup and removal of major impurities before a final chromatographic step.

Q3: What are the expected impurities in a typical synthesis of this compound?

  • Unreacted starting materials: Such as the precursor ketone and amine.

  • Over-alkylation products: If the synthesis involves N-alkylation, di-alkylation of the secondary amine can occur.

  • By-products from side reactions: Depending on the synthetic route, these could include elimination or rearrangement products.

  • Diastereomers: If the synthesis creates multiple stereocenters, separation of diastereomers may be necessary.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Guide 1: Flash Column Chromatography on Silica Gel

Problem: Significant peak tailing and poor separation.

  • Cause: Strong interaction between the basic amine of this compound and the acidic silanol groups of the silica gel.

  • Solutions:

    • Mobile Phase Modification: Add a small amount of a basic modifier to the eluent to compete with the analyte for binding to the silica surface.

    • Use of Amine-Functionalized Silica: This stationary phase has a less acidic surface, reducing the strong interactions with basic compounds.[2]

    • Use of Basic Alumina: Alumina is a basic stationary phase and can be a good alternative to silica gel for the purification of basic compounds.

Modifier Typical Concentration in Eluent Notes
Triethylamine (Et₃N)0.1 - 1% (v/v)Volatile, easy to remove under vacuum.
Ammonium Hydroxide (NH₄OH)0.1 - 1% (v/v) in MethanolEffective, but less volatile than Et₃N.
Pyridine0.1 - 0.5% (v/v)Less commonly used due to its odor and higher boiling point.

Problem: Compound is not eluting from the column.

  • Cause: The compound is too polar for the chosen solvent system.

  • Solutions:

    • Increase Eluent Polarity: Gradually increase the percentage of the more polar solvent (e.g., methanol in a dichloromethane/methanol system).

    • Switch to a More Polar Solvent System: Consider using solvent systems like chloroform/methanol/ammonium hydroxide. A user on a chemistry forum suggested a mix of chloroform/methanol with 1-5% ammonium hydroxide, cautioning not to exceed 18% methanol to avoid dissolving the silica.

    • Consider Reversed-Phase Chromatography: If the compound is highly polar, reversed-phase chromatography might be a better option.

Guide 2: General Purification Issues

Problem: Decomposition of the compound during purification.

  • Cause: this compound may be sensitive to the stationary phase or prolonged exposure to solvents. One study on a similar compound suggested a decomposition event during chromatographic purification.[1]

  • Solutions:

    • Deactivate Silica Gel: Flush the column with the mobile phase containing a basic modifier before loading the sample.

    • Minimize Purification Time: Run the chromatography as quickly as possible while maintaining good separation.

    • Use a Less Acidic Stationary Phase: Employ amine-functionalized silica or basic alumina.

    • Consider Non-Chromatographic Methods: If decomposition is severe, explore crystallization or distillation (if applicable).

Problem: Difficulty in separating diastereomers.

  • Cause: Diastereomers often have very similar polarities.

  • Solutions:

    • Optimize Chromatography Conditions: Use a shallower solvent gradient and a longer column to improve resolution.

    • Preparative HPLC: This technique offers higher resolution than flash chromatography and is often successful in separating diastereomers.

    • Derivatization: Temporarily converting the alcohol or amine to a bulkier derivative can sometimes increase the difference in properties between diastereomers, facilitating separation. The derivative can then be removed in a subsequent step.

Experimental Protocols

The following are generalized protocols based on methods used for similar azaspiro compounds. Optimization will be necessary for this compound.

Protocol 1: Flash Column Chromatography with Mobile Phase Modifier
  • Slurry Packing: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 98:2 dichloromethane/methanol).

  • Column Packing: Pour the slurry into the column and allow it to pack under a gentle flow of the eluent.

  • Equilibration: Equilibrate the packed column with at least 5-10 column volumes of the initial eluent containing 0.5% triethylamine.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent (or a slightly stronger solvent if necessary) and load it onto the column. Alternatively, pre-adsorb the compound onto a small amount of silica gel and load the dry powder.

  • Elution: Start the elution with the initial solvent mixture and gradually increase the polarity (e.g., from 2% to 10% methanol in dichloromethane), all while maintaining the 0.5% triethylamine concentration.

  • Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or another appropriate method.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization
  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude material in various solvents (e.g., ethyl acetate, acetone, acetonitrile, isopropanol) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

Visualizations

Logical Workflow for Purification Strategy

Purification_Workflow start Crude this compound check_physical_state Is the crude material a solid? start->check_physical_state try_crystallization Attempt Recrystallization check_physical_state->try_crystallization Yes run_chromatography Perform Flash Column Chromatography check_physical_state->run_chromatography No / Oily crystallization_success Crystallization Successful? try_crystallization->crystallization_success pure_solid Pure Solid Product crystallization_success->pure_solid Yes crystallization_success->run_chromatography No check_tailing Observe Peak Tailing? run_chromatography->check_tailing modify_mobile_phase Add Basic Modifier (e.g., Et3N) check_tailing->modify_mobile_phase Yes chromatography_success Separation Achieved? check_tailing->chromatography_success No modify_mobile_phase->chromatography_success change_stationary_phase Use Amine-Functionalized Silica or Alumina change_stationary_phase->chromatography_success chromatography_success->change_stationary_phase No pure_oil Pure Oily Product chromatography_success->pure_oil Yes consider_prep_hplc Consider Preparative HPLC chromatography_success->consider_prep_hplc If still unsuccessful

Caption: A decision-making workflow for the purification of this compound.

Hypothetical Synthetic Pathway and Potential Impurities

Synthesis_Impurities cluster_reactants Starting Materials cluster_reaction Reaction cluster_products Crude Product Mixture A Precursor Ketone Reaction Spirocyclization & Reduction A->Reaction B Amine Source B->Reaction P This compound (Target Molecule) Reaction->P I1 Unreacted Ketone Reaction->I1 I2 Unreacted Amine Reaction->I2 I3 Side-Reaction Byproduct Reaction->I3 I4 Diastereomer Reaction->I4

Caption: Potential impurities from a hypothetical synthesis of this compound.

References

Technical Support Center: Synthesis of Azaspiro Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of azaspiro compounds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. Below you will find frequently asked questions and troubleshooting guides to address specific side reactions and challenges.

Frequently Asked Questions (FAQs)

Q1: My azaspirocyclization reaction is giving a low yield. What are the common causes?

A1: Low yields in azaspirocyclization can stem from several factors. Common culprits include competing side reactions such as rearrangements (e.g., aza-Cope or semipinacol), alternative cyclization pathways (like the Pictet-Spengler reaction in indole-based substrates), or hydrolysis of starting materials or intermediates. Reaction conditions are also critical; suboptimal temperature, solvent, catalyst, or reaction time can significantly impact yield.[1]

Q2: I've isolated a byproduct with the same mass as my desired azaspiro compound but with different spectroscopic data. What could it be?

A2: This is often indicative of a rearrangement reaction, where the atomic composition remains the same, but the connectivity is altered. The aza-Cope and semipinacol rearrangements are well-documented pathways that can lead to isomeric byproducts.[2][3] Another possibility is the formation of a different constitutional isomer through an alternative cyclization, such as an intramolecular Mannich reaction leading to a different ring system.[4][5]

Q3: My reaction is producing a mixture of diastereomers that are difficult to separate. How can I improve the diastereoselectivity?

A3: Diastereoselectivity is often influenced by the reaction conditions and the substrate itself. In domino radical bicyclization, the choice of radical initiator can affect the diastereomeric ratio.[6] For rearrangements like the semipinacol reaction, the choice of Lewis acid can favor the formation of a specific diastereomer.[7] Modifying the protecting groups on your substrate can also alter the steric hindrance and influence the stereochemical outcome.

Q4: I am attempting a synthesis involving an indole moiety and am not getting the desired azaspiroindoline. What other product might be forming?

A4: In syntheses involving tryptamine derivatives or similar indole-containing substrates, the Pictet-Spengler reaction is a common competing pathway that leads to the formation of tetrahydro-β-carboline structures instead of the desired azaspiroindoline.[[“]][9][10] The reaction conditions, particularly the acidity, can influence the competition between these pathways.

Troubleshooting Guides

Issue 1: Presence of Rearrangement Byproducts (Aza-Cope or Semipinacol)

If you suspect the formation of rearrangement byproducts, consider the following troubleshooting steps.

Experimental Protocol Modification:

  • Temperature Adjustment: Rearrangement reactions are often sensitive to temperature. Try running the reaction at a lower temperature to disfavor the rearrangement pathway.

  • Catalyst/Lewis Acid Screening: The choice of acid or metal catalyst can be critical. For semipinacol-type rearrangements, screening different Lewis acids (e.g., Yb(OTf)₃ vs. TiCl₄) can not only improve yield but also control diastereoselectivity.[7]

  • Solvent Effects: The polarity of the solvent can influence the stability of charged intermediates involved in rearrangement pathways. Experiment with a range of solvents with varying polarities.

  • Substrate Modification: If possible, modify the substituents on your starting material. Electron-withdrawing groups can sometimes be strategically placed to disfavor the formation of cationic intermediates that lead to rearrangements.[11]

Issue 2: Competing Intramolecular Cyclization (e.g., Pictet-Spengler Reaction)

When a competing cyclization is suspected, the goal is to favor the kinetics or thermodynamics of the desired azaspirocyclization.

Experimental Protocol Modification:

  • Catalyst Selection: In some modern methodologies, the choice of metal catalyst and ligand is specifically designed to favor the desired spirocyclization over the Pictet-Spengler pathway. For instance, an iridium-catalyzed reductive activation of amides has been shown to selectively produce aza-spiroindoline products while avoiding the formation of Pictet-Spengler adducts.[[“]]

  • Control of Acidity: The Pictet-Spengler reaction is often acid-catalyzed.[9] Carefully controlling the pH of the reaction medium may help to suppress this side reaction. In some cases, non-acidic conditions may be preferable.

  • Reaction Time and Temperature: Monitor the reaction progress over time. It's possible that the Pictet-Spengler product is a kinetically favored but thermodynamically less stable product. Adjusting the reaction time and temperature may favor the desired azaspiro compound.

Issue 3: Formation of Byproducts from Deprotonation or Elimination

The presence of byproducts resulting from deprotonation or elimination suggests that the reaction conditions are promoting unwanted reactivity of intermediates.

Experimental Protocol Modification:

  • Base Selection: If a base is used in your reaction, consider using a non-nucleophilic, sterically hindered base to minimize deprotonation of sensitive protons.

  • Temperature Control: Lowering the reaction temperature can often reduce the rate of elimination reactions.

  • Protecting Group Strategy: Protect sensitive functional groups that may be prone to elimination.

  • Reagent Stoichiometry: Carefully control the stoichiometry of reagents to avoid an excess of base or other reagents that might promote side reactions. In one reported case, a deprotonation-derived reaction path was competitive with the desired carbonyl addition, suggesting that precise control of the organometallic reagent was crucial.[12]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the synthesis of azaspiro compounds, highlighting the impact of reaction conditions on product distribution and yield.

Table 1: Effect of Radical Initiator on the Yield and Diastereoselectivity of 1-Azaspiro[4.4]nonane Synthesis

EntryRadical InitiatorTemperatureYield (%)Diastereomeric Ratio (trans:cis)
1AIBN90 °C662.5 : 1
2Et₃BRoom Temp562.3 : 1

Data adapted from a study on domino radical bicyclization.[6]

Table 2: Influence of Lewis Acid on Diastereoselectivity in Semipinacol Rearrangement for 1-Azaspiro[5.4]decanone Synthesis

EntrySubstrate Protecting GroupLewis AcidYield (%)Diastereomeric Ratio
1TrimethylsilylYb(OTf)₃GoodHigh (favors one diastereomer)
2TrimethylsilylTiCl₄GoodHigh (favors the complementary diastereomer)
3None-ExcellentHighest observed

Data derived from a study on the formation of 1-azaspirocycles via semipinacol rearrangement.[7]

Visualized Workflows and Mechanisms

Troubleshooting Workflow for Azaspiro Synthesis

G start Low Yield or Impure Product analyze Analyze Byproducts (NMR, MS) start->analyze rearrangement Isomeric Byproduct (Rearrangement) analyze->rearrangement competing_cyclization Different Ring System (Competing Cyclization) analyze->competing_cyclization other Other Byproducts (Elimination, Hydrolysis) analyze->other adjust_temp Adjust Temperature rearrangement->adjust_temp screen_catalyst Screen Catalysts / Lewis Acids rearrangement->screen_catalyst change_solvent Change Solvent rearrangement->change_solvent competing_cyclization->screen_catalyst modify_substrate Modify Substrate / Protecting Groups competing_cyclization->modify_substrate other->adjust_temp other->change_solvent optimize Re-optimize Conditions adjust_temp->optimize screen_catalyst->optimize change_solvent->optimize modify_substrate->optimize

Caption: A general troubleshooting workflow for addressing common issues in azaspiro compound synthesis.

Desired Azaspirocyclization vs. Competing Pictet-Spengler Reaction

G cluster_desired Desired Pathway cluster_side Side Reaction start_desired Indole-Tethered Precursor iminium_desired Iminium Ion Intermediate start_desired->iminium_desired spirocyclization 5-endo-trig Spirocyclization iminium_desired->spirocyclization azaspiroindoline Azaspiroindoline Product spirocyclization->azaspiroindoline start_side Indole-Tethered Precursor iminium_side Iminium Ion Intermediate start_side->iminium_side pictet_spengler Pictet-Spengler Reaction iminium_side->pictet_spengler thbc Tetrahydro-β-carboline Byproduct pictet_spengler->thbc G start 2-Heterosubstituted Alcohol Precursor carbocation Formation of Vicinal Carbocation start->carbocation rearrangement 1,2-Alkyl Migration carbocation->rearrangement carbonyl Carbonyl Formation rearrangement->carbonyl azaspirocycle Azaspirocyclic Ketone carbonyl->azaspirocycle G cluster_desired Desired Pathway cluster_side Side Reaction start Oxime Ether Precursor radical_intermediate Nitrogen-Centered Radical bicyclization Domino Bicyclization radical_intermediate->bicyclization h_transfer 1,5-Hydrogen Transfer radical_intermediate->h_transfer azaspiro 1-Azaspiro[4.4]nonane bicyclization->azaspiro exo_trig 6-exo-trig Cyclization h_transfer->exo_trig side_product Fused Heterocyclic Byproduct exo_trig->side_product

References

optimizing reaction conditions for 2-Azaspiro[4.4]nonane formation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the synthesis of 2-azaspiro[4.4]nonane derivatives. The information is tailored for researchers, scientists, and professionals in drug development to help optimize reaction conditions and resolve common experimental issues.

Troubleshooting Guides & FAQs

This section is organized by synthetic methodology to address specific challenges you may encounter.

Method 1: Phosphine-Catalyzed Cycloadditions

This method, typically a [3+2] or [4+1] annulation, is a powerful tool for constructing the 2-azaspiro[4.4]nonane core.[1] Common starting materials include 2-methylene-γ-lactams and electron-deficient alkenes or imines.[2]

Frequently Asked Questions (FAQs)

  • Q1: My reaction yield is consistently low. What are the most common causes?

    • A1: Low yields in phosphine-catalyzed reactions can stem from several factors. Firstly, the phosphine catalyst itself is sensitive to oxidation; ensure you are using a fresh, high-purity catalyst and that your solvents are thoroughly deoxygenated. Secondly, the zwitterionic intermediate formed during the reaction is a key species.[3] Its stability and reactivity can be highly dependent on the solvent. Experiment with a range of solvents with varying polarities. Finally, ensure the purity of your starting materials, as impurities can inhibit the catalyst or lead to side reactions.

  • Q2: I am observing the formation of multiple side products. How can I improve the selectivity?

    • A2: Side product formation often relates to the stability of the intermediates and the relative rates of competing reaction pathways. The regioselectivity of the cycloaddition can sometimes be an issue.[1] Consider modifying the electronic properties of your substrates; adding or changing electron-withdrawing groups can influence the reaction's regioselectivity. Temperature control is also crucial; running the reaction at a lower temperature may favor the desired kinetic product.

  • Q3: The reaction is not proceeding to completion, and I recover a significant amount of starting material. What should I try?

    • A3: Incomplete conversion can be due to catalyst deactivation or insufficient reaction time. Try increasing the catalyst loading (e.g., from 10 mol% to 20 mol%). You can also monitor the reaction over a longer period. If the reaction stalls, carefully adding a second portion of the catalyst may help drive it to completion. Ensure the reaction temperature is optimal, as some of these cycloadditions require mild heating to proceed at a reasonable rate.

  • Q4: How do I effectively purify my 2-azaspiro[4.4]nonane product?

    • A4: Purification is typically achieved using column chromatography on silica gel.[4] The choice of eluent is critical and should be determined by thin-layer chromatography (TLC) analysis first.[4][5] A solvent system that provides good separation between your product and any impurities (Rf value of ~0.3 for the product is often a good target) should be used. For compounds that are sensitive to acidic silica, the silica gel can be deactivated by flushing the column with a solvent system containing 1-3% triethylamine.[6]

Method 2: Domino Radical Bicyclization

This approach is effective for synthesizing 1-azaspiro[4.4]nonane derivatives from precursors like O-benzyl oxime ethers. The reaction is typically initiated by AIBN or triethylborane (Et3B) and promoted by a radical mediator like tributyltin hydride (Bu3SnH).[7][8][9]

Frequently Asked Questions (FAQs)

  • Q1: My domino radical cyclization is resulting in a low yield of the desired spirocycle (11-67% yields are reported). What are the key parameters to optimize? [7][9]

    • A1: The success of this reaction is highly dependent on the precise control of radical concentrations. The addition rate of the radical initiator (AIBN or Et3B) and the promoter (Bu3SnH) is critical. A slow, syringe-pump addition often gives the best results by maintaining a low concentration of the tin hydride, which minimizes premature reduction of intermediates. Also, ensure your reaction is performed under strictly inert conditions (e.g., argon or nitrogen atmosphere) as oxygen can quench radical reactions.

  • Q2: I am isolating a significant amount of a monocyclized product instead of the desired spirocyclic compound. How can I favor the second cyclization?

    • A2: The formation of monocyclized products is a known issue, especially if the second cyclization step is slow or if competing reactions occur.[9] The choice of substrate is important; O-benzyl oxime ethers with an alkenyl moiety attached to electron-withdrawing groups tend to yield better results.[9] You can also try changing the radical initiator. Triethylborane (Et3B) can sometimes provide better results at lower temperatures compared to AIBN, which requires thermal initiation.[8]

  • Q3: The reaction produces a mixture of diastereomers. How can I improve the diastereoselectivity?

    • A3: Diastereoselectivity in radical cyclizations can be challenging to control.[10][11] Running the reaction at a lower temperature (if using an initiator like Et3B that allows for it) can often improve selectivity. The steric environment of your substrate also plays a significant role. Modifying bulky protecting groups or substituents near the reacting centers may influence the preferred transition state and, therefore, the diastereomeric ratio of the product.

  • Q4: Tributyltin hydride and its byproducts are difficult to remove. What is the best purification strategy?

    • A4: Removing organotin byproducts is a common challenge. After the reaction, you can quench it with an aqueous solution of potassium fluoride (KF). This will precipitate the tin byproducts as insoluble tributyltin fluoride, which can then be removed by filtration through a pad of Celite. The resulting filtrate can then be subjected to standard column chromatography for final purification.

Method 3: Manganese(III)-Mediated Radical Cyclizations

Manganese(III) acetate is a useful oxidizing agent for initiating radical cyclizations. These reactions can provide a direct route to functionalized cyclic systems.

Frequently Asked Questions (FAQs)

  • Q1: My Mn(III)-based oxidative cyclization is not working. What are some critical factors?

    • A1: The quality and form of the manganese(III) acetate are crucial. Anhydrous Mn(OAc)3 is often more effective than the dihydrate form for certain reactions. The solvent also plays a key role; acetic acid is commonly used as it participates in the initial radical generation. Ensure all reagents are dry, as water can interfere with the reaction.

  • Q2: The reaction is giving me a complex mixture of products. How can I make it cleaner?

    • A2: The formation of complex mixtures can result from over-oxidation of the product or competing reaction pathways.[12][13] Using a co-oxidant like copper(II) acetate can sometimes improve the efficiency of the desired termination step and lead to cleaner reactions.[13] Optimizing the stoichiometry of Mn(OAc)3 is also important; using a large excess can lead to undesired side reactions. Start with 2-3 equivalents and adjust as needed.

  • Q3: I am getting low yields. What adjustments can I make?

    • A3: Low yields can be due to inefficient radical formation or capture. The temperature of the reaction is a key parameter to optimize. Some Mn(III)-mediated cyclizations require heating to reflux in acetic acid, while others proceed at room temperature. Experiment with a range of temperatures to find the optimal conditions for your specific substrate.

Data Presentation: Summary of Reaction Conditions

The tables below summarize typical conditions for the main synthetic routes to azaspiro[4.4]nonane derivatives based on available literature.

Table 1: Phosphine-Catalyzed Cycloadditions

Parameter Description Reference
Reaction Type [3+2] or [4+1] Annulation [1]
Substrates 2-Methylene-γ-lactams, electron-deficient alkenes/imines, allenoates [1][2]
Catalyst Tertiary phosphines (e.g., triphenylphosphine, tributylphosphine) [1][3]
Solvent Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF)
Temperature Room temperature to reflux

| General Yields | Moderate to excellent | |

Table 2: Domino Radical Bicyclization

Parameter Description Reference
Reaction Type Tandem radical cyclization [8]
Substrates O-benzyl oxime ethers with bromo/iodo-aryl or alkynyl groups [7][8][9]
Initiator AIBN (2,2'-azobisisobutyronitrile) or Et3B (triethylborane) [7][8][9]
Promoter Bu3SnH (Tributyltin hydride) [7][8][9]
Solvent Cyclohexane, Benzene, Toluene [8]
Temperature Room temperature (with Et3B) to reflux (with AIBN) [8]

| General Yields | 11-67% (often as a mixture of diastereomers) |[7][9] |

Table 3: Manganese(III)-Mediated Radical Cyclizations

Parameter Description Reference
Reaction Type Oxidative free-radical cyclization [13]
Substrates 1,3-dicarbonyl compounds, alkenes [14][15]
Oxidant Manganese(III) acetate (Mn(OAc)3) [13][14]
Co-oxidant Copper(II) acetate (Cu(OAc)2) (optional) [13]
Solvent Acetic acid, Methanol
Temperature Room temperature to reflux [13]

| General Yields | Variable, substrate-dependent | |

Experimental Protocols

Protocol 1: General Procedure for Phosphine-Catalyzed [3+2] Cycloaddition

This protocol is a general guideline for the reaction between a 2-methylene-γ-lactam and an activated alkyne.

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add the 2-methylene-γ-lactam (1.0 eq.).

  • Reagent Addition: Add the activated alkyne (e.g., an ethyl 2-butynoate derivative) (1.1 eq.).

  • Solvent: Dissolve the starting materials in anhydrous, deoxygenated solvent (e.g., toluene or DCM, ~0.1 M concentration).

  • Catalyst Addition: Add the phosphine catalyst (e.g., triphenylphosphine, 0.1-0.2 eq.) to the solution.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC. If the reaction is slow, it may be gently heated (e.g., to 40-60 °C).

  • Workup: Once the reaction is complete (as indicated by TLC), concentrate the mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired 2-azaspiro[4.4]nonan-1-one product.

Protocol 2: General Procedure for Domino Radical Bicyclization

This protocol describes a typical procedure for the synthesis of 1-azaspiro[4.4]nonane derivatives.[8]

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add a solution of the O-benzyl oxime ether (1.0 eq.) in a thoroughly deoxygenated solvent like cyclohexane or toluene (~0.02 M).

  • Reagent Setup: In separate, gas-tight syringes, prepare solutions of the radical initiator (e.g., AIBN, ~0.2 eq.) and tributyltin hydride (Bu3SnH, ~1.2 eq.) in the same deoxygenated solvent.

  • Initiation (AIBN): If using AIBN, heat the reaction mixture to reflux (typically 80-110 °C depending on the solvent).

  • Slow Addition: Add the solutions of AIBN and Bu3SnH simultaneously and dropwise to the refluxing reaction mixture over several hours (e.g., 4-6 hours) using a syringe pump.

  • Reaction: After the addition is complete, continue to stir the reaction at reflux for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Tin Removal: Dissolve the residue in diethyl ether and add a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for 1-2 hours. A white precipitate of tributyltin fluoride will form.

  • Filtration: Filter the mixture through a pad of Celite, washing the pad with additional diethyl ether.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to isolate the 1-azaspiro[4.4]nonane derivative.[8] The diastereomers may be separable by careful chromatography.

Visualizations

Reaction Pathway: Phosphine-Catalyzed [3+2] Cycloaddition

reaction_pathway start_mat Alkyne + Phosphine intermediate1 Zwitterionic Intermediate (1,3-Dipole) start_mat->intermediate1 intermediate2 Cycloaddition Intermediate intermediate1->intermediate2 [3+2] Cycloaddition alkene 2-Methylene-γ-lactam alkene->intermediate2 product 2-Azaspiro[4.4]nonane + Phosphine intermediate2->product Catalyst Regeneration experimental_workflow prep 1. Setup - Flame-dry flask - Add oxime ether in  deoxygenated solvent - Inert atmosphere (Ar) reagents 2. Reagent Prep - Prepare separate syringe  pump solutions of  AIBN and Bu3SnH prep->reagents reaction 3. Reaction - Heat to reflux - Slow, simultaneous addition  of AIBN and Bu3SnH  over 4-6 hours reagents->reaction monitor 4. Monitor - Stir at reflux - Check completion by TLC reaction->monitor workup 5. Workup & Tin Removal - Cool and concentrate - Dissolve in ether - Stir with aq. KF - Filter through Celite monitor->workup purify 6. Purification - Concentrate filtrate - Purify by flash column  chromatography workup->purify troubleshooting_tree start Low Yield of Azaspiro[4.4]nonane check_sm Is starting material consumed? start->check_sm no_sm Check Reagent Quality - Catalyst activity (phosphine oxidation?) - Initiator viability (AIBN/Et3B) - Purity of starting materials check_sm->no_sm No yes_sm Analyze Crude Product (TLC, NMR) check_sm->yes_sm Yes conditions Review Reaction Conditions - Temperature correct? - Inert atmosphere maintained? - Solvent properly dried/deoxygenated? no_sm->conditions side_products Are major side products observed? yes_sm->side_products yes_side Identify Side Products - Monocyclized intermediate? - Decomposition products? - Isomerization? side_products->yes_side Yes no_side Product Loss During Workup/Purification - Check extraction pH - Inefficient chromatography? - Product volatility? side_products->no_side No/ Unidentifiable Baseline optimize_selectivity Optimize for Selectivity - Lower temperature - Change solvent - Adjust addition rate of reagents  (for radical reactions) yes_side->optimize_selectivity optimize_purification Refine Purification - Use deactivated silica - Optimize chromatography solvent system - Careful solvent removal no_side->optimize_purification

References

Technical Support Center: Stereocontrol in 2-Azaspiro[4.4]nonan-7-ol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Azaspiro[4.4]nonan-7-ol, with a specific focus on achieving desired stereocontrol.

Troubleshooting Guides

Question 1: We are observing poor diastereoselectivity in our spirocyclization step to form the 2-azaspiro[4.4]nonane core. What are the common contributing factors and how can we improve the diastereomeric ratio (d.r.)?

Answer:

Poor diastereoselectivity in the formation of the 2-azaspiro[4.4]nonane skeleton is a frequent challenge. The stereochemical outcome is often influenced by the transition state geometry of the cyclization. Key factors to investigate include:

  • Reaction Temperature: Lowering the reaction temperature can enhance selectivity by favoring the transition state with the lowest activation energy, which often leads to the thermodynamically more stable diastereomer.

  • Choice of Catalyst or Reagent: The steric bulk and electronic properties of the catalyst or reagents play a crucial role. For metal-catalyzed reactions, the ligand sphere around the metal center can create a chiral environment that directs the stereochemical outcome. In acid-catalyzed cyclizations, the nature of the acid can influence the transition state geometry.[1]

  • Solvent Effects: The polarity and coordinating ability of the solvent can affect the stability of the transition states and intermediates, thereby influencing the diastereoselectivity. It is advisable to screen a range of solvents with varying properties.

  • Substrate Conformation: The pre-existing stereocenters and the overall conformation of the acyclic precursor can dictate the facial selectivity of the cyclization. The use of bulky protecting groups can lock the substrate in a specific conformation, leading to improved stereocontrol.

Troubleshooting Workflow for Poor Diastereoselectivity

G start Poor Diastereoselectivity Observed temp Lower Reaction Temperature start->temp analysis Analyze Diastereomeric Ratio temp->analysis Improved? solvent Screen Different Solvents solvent->analysis Improved? reagent Modify Catalyst/Reagent reagent->analysis Improved? protecting_group Introduce/Change Bulky Protecting Group protecting_group->analysis Improved? analysis->solvent No analysis->reagent No analysis->protecting_group No end Optimal Diastereoselectivity Achieved analysis->end Yes

Caption: Troubleshooting flowchart for improving diastereoselectivity.

Question 2: We are struggling with controlling the enantioselectivity of our this compound synthesis. What strategies can we employ to obtain a high enantiomeric excess (e.e.)?

Answer:

Achieving high enantioselectivity requires the use of chiral reagents, catalysts, or auxiliaries to create an asymmetric reaction environment. Here are some common strategies:

  • Chiral Catalysis: The use of chiral metal complexes (e.g., with Rhodium, Palladium, or Iridium) and chiral ligands is a powerful method for enantioselective synthesis. The choice of ligand is critical and often requires screening.

  • Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical course of a reaction. After the desired stereocenter is set, the auxiliary is removed.

  • Organocatalysis: Chiral organic molecules can be used to catalyze enantioselective transformations. For example, proline and its derivatives are effective catalysts for various asymmetric reactions.

  • Enzymatic Resolutions: Enzymes can selectively react with one enantiomer of a racemic mixture, allowing for the separation of the enantiomers.

Data on Catalyst Performance in a Related Azaspirocycle Synthesis

CatalystDiastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.) of Major Diastereomer
Rh2(S-DOSP)4LowLow
Rh2(S-pPhTPCP)411:199%

This data is for a rhodium-catalyzed cyclopropanation to form an azaspiro[n.2]alkane and serves as an example of how catalyst choice can dramatically impact stereoselectivity.

Frequently Asked Questions (FAQs)

Q1: How can we confirm the relative and absolute stereochemistry of our synthesized this compound?

A1: The stereochemistry can be determined using a combination of techniques:

  • NMR Spectroscopy: Nuclear Overhauser Effect (NOE) experiments can provide information about the spatial proximity of protons, which helps in determining the relative stereochemistry.

  • X-ray Crystallography: If a crystalline derivative can be obtained, single-crystal X-ray diffraction provides unambiguous determination of both the relative and absolute stereochemistry.

  • Chiral HPLC/SFC: Chiral chromatography can be used to separate enantiomers and determine the enantiomeric excess. Comparison with a known chiral standard can help in assigning the absolute configuration.

Q2: Can the stereocenter at the 7-position be introduced via stereoselective reduction of the corresponding ketone, 2-Azaspiro[4.4]nonan-7-one?

A2: Yes, this is a viable strategy. The stereochemical outcome of the ketone reduction will depend on the reducing agent and the steric environment around the carbonyl group.

  • Substrate-Controlled Reduction: The existing stereocenters in the 2-azaspiro[4.4]nonane core can direct the approach of the reducing agent, leading to one diastereomer preferentially.

  • Reagent-Controlled Reduction: The use of bulky or chiral reducing agents (e.g., L-Selectride®, BINAL-H) can override the substrate's intrinsic facial bias and lead to the formation of a specific diastereomer.

Stereoselective Ketone Reduction Pathway

G ketone 2-Azaspiro[4.4]nonan-7-one reduction Stereoselective Reduction ketone->reduction diastereomer_A Diastereomer A of This compound reduction->diastereomer_A Chiral Reagent A diastereomer_B Diastereomer B of This compound reduction->diastereomer_B Chiral Reagent B

Caption: Pathway for stereoselective reduction of a ketone precursor.

Experimental Protocols

Protocol 1: General Procedure for Diastereoselective Radical Bicyclization to form a 1-Azaspiro[4.4]nonane Core

This is a representative protocol based on the synthesis of related 1-azaspiro[4.4]nonane derivatives and may require optimization for the synthesis of this compound.[2][3][4]

  • To a solution of the appropriate acyclic precursor (e.g., an O-benzyl oxime ether with an alkenyl moiety) (1.0 eq) in degassed cyclohexane (0.02 M), add a radical initiator (e.g., AIBN or Et3B) (0.1-0.3 eq).

  • Add a radical mediator (e.g., Bu3SnH) (1.1-1.5 eq) dropwise to the reaction mixture at the desired temperature (e.g., reflux for AIBN, room temperature for Et3B).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to separate the diastereomers.

Note: For improved diastereoselectivity, the use of Et3B at room temperature has been reported to be effective in some cases.[2]

Protocol 2: General Procedure for Phosphine-Catalyzed [3+2] Cycloaddition to form a 2-Azaspiro[4.4]nonan-1-one Core

This protocol is based on the synthesis of 2-azaspiro[4.4]nonan-1-ones and would require significant modification to be adapted for this compound.[5][6]

  • To a solution of a 2-methylene-γ-lactam precursor (1.0 eq) and an allenoate (1.2 eq) in a suitable solvent (e.g., CH2Cl2), add a phosphine catalyst (e.g., PPh3) (0.1 eq) at room temperature.

  • Stir the reaction mixture until the starting materials are consumed as monitored by TLC.

  • Concentrate the reaction mixture and purify the residue by column chromatography to obtain the spirocyclic product.

Logical Relationship of Key Synthetic Strategies

G cluster_0 Acyclic Precursor cluster_1 Spirocyclization Method cluster_2 Stereocontrol Strategy cluster_3 Target Molecule precursor Functionalized Acyclic Amine radical Radical Cyclization precursor->radical cycloaddition [3+2] Cycloaddition precursor->cycloaddition acid_catalyzed Acid-Catalyzed Cyclization precursor->acid_catalyzed target Stereodefined This compound radical->target cycloaddition->target acid_catalyzed->target chiral_catalyst Chiral Catalyst chiral_catalyst->radical influences chiral_catalyst->cycloaddition influences chiral_catalyst->acid_catalyzed influences chiral_auxiliary Chiral Auxiliary chiral_auxiliary->radical influences chiral_auxiliary->cycloaddition influences chiral_auxiliary->acid_catalyzed influences substrate_control Substrate Control substrate_control->radical influences substrate_control->cycloaddition influences substrate_control->acid_catalyzed influences

References

Technical Support Center: Synthesis of Azaspiro[4.4]nonane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of azaspiro[4.4]nonane derivatives. The focus is on addressing the common challenge of dealing with regioisomers, specifically the formation of 1-azaspiro[4.4]nonane and 2-azaspiro[4.4]nonane skeletons.

Frequently Asked Questions (FAQs)

Q1: During the intramolecular cyclization of an amino-diketone precursor, I obtained a mixture of two products that I suspect are the 1-aza- and 2-azaspiro[4.4]nonane regioisomers. How can I confirm their identities?

A1: The most effective method for identifying the 1-aza- and 2-azaspiro[4.4]nonane regioisomers is through a combination of chromatographic separation and spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Guide: Differentiating 1-Aza- and 2-Azaspiro[4.4]nonane Regioisomers

Analytical Technique1-Azaspiro[4.4]nonan-6-one2-Azaspiro[4.4]nonan-1-one
Chromatography (TLC/Column) Generally, the polarity of the two isomers will differ. The 2-aza isomer, with the lactam carbonyl, may exhibit different interactions with the stationary phase compared to the 1-aza isomer's ketone. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to achieve separation.
¹H NMR Protons alpha to the nitrogen (in the pyrrolidine ring) will show characteristic shifts. The methylene groups adjacent to the nitrogen in the five-membered ring will have distinct chemical shifts.The protons alpha to the lactam carbonyl and those alpha to the nitrogen will have characteristic downfield shifts. The methylene protons adjacent to the spirocenter in the cyclopentane ring will have different chemical shifts compared to the 1-aza isomer.
¹³C NMR The ketone carbonyl (C=O) will typically appear in the range of 200-220 ppm. The carbon atoms adjacent to the nitrogen will have characteristic shifts in the range of 40-60 ppm.The lactam carbonyl (C=O) will appear further upfield, typically in the range of 170-180 ppm. The spiro quaternary carbon will have a distinct chemical shift.
Mass Spectrometry (MS) Both isomers will have the same molecular weight. However, their fragmentation patterns upon ionization (e.g., in GC-MS or LC-MS/MS) may differ due to the different arrangement of the heteroatom and the carbonyl group, aiding in their differentiation.

Q2: How can I control the regioselectivity of the intramolecular cyclization to favor the formation of one azaspiro[4.4]nonane isomer over the other?

A2: Controlling the regioselectivity in the formation of azaspiro[4.4]nonane rings often depends on whether the reaction is under kinetic or thermodynamic control. The choice of reaction conditions and the nature of the starting material are crucial. Intramolecular aldol-type reactions, for instance, are known to be sensitive to these factors.[1][2]

Troubleshooting Guide: Controlling Regioselectivity in Intramolecular Cyclization

Control StrategyExpected OutcomeExperimental Considerations
Kinetic Control Favors the formation of the less stable product, which is formed faster. This often involves deprotonation of the less sterically hindered α-carbon.[3]Use a strong, sterically hindered base (e.g., LDA) at low temperatures (e.g., -78 °C). The reaction should be quenched rapidly once the starting material is consumed to prevent equilibration to the thermodynamic product.
Thermodynamic Control Favors the formation of the more stable product. This typically involves the formation of the more substituted enolate.[3]Use a weaker base (e.g., NaOEt, KOH) at higher temperatures (room temperature or reflux). Longer reaction times are generally required to allow for equilibration.
pH Control In reactions like the Paal-Knorr synthesis, pH can be critical. Neutral or weakly acidic conditions favor pyrrole (and thus azaspirocycle) formation, while strongly acidic conditions can lead to furan formation.[4]Buffer the reaction mixture or use a weak acid catalyst like acetic acid. Avoid strong mineral acids if the desired product is the nitrogen-containing ring.
Protecting/Directing Groups A protecting group on one of the carbonyls can direct the cyclization to the other carbonyl, thus ensuring the formation of a single regioisomer.Choose a protecting group that is stable to the cyclization conditions and can be selectively removed later (e.g., acetal protection of one ketone).

Experimental Protocols

Protocol 1: General Procedure for Intramolecular Aldol Cyclization for Azaspiro[4.4]nonane Synthesis

  • Kinetic Conditions:

    • Dissolve the amino-diketone precursor in an anhydrous aprotic solvent (e.g., THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

    • Slowly add a solution of a strong, sterically hindered base (e.g., 1.1 equivalents of Lithium diisopropylamide (LDA)) to the cooled solution.

    • Stir the reaction mixture at -78 °C and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature, and then extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Thermodynamic Conditions:

    • Dissolve the amino-diketone precursor in a protic solvent (e.g., ethanol).

    • Add a solution of a weaker base (e.g., 1.1 equivalents of sodium ethoxide in ethanol).

    • Stir the reaction mixture at room temperature or reflux and monitor the reaction progress by TLC.

    • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).

    • Remove the solvent under reduced pressure.

    • Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

Protocol 2: Analytical Separation of Azaspiro[4.4]nonane Regioisomers by HPLC

For the separation of regioisomers, a normal-phase or reversed-phase High-Performance Liquid Chromatography (HPLC) method can be developed.

  • Column: A pentafluorophenyl (PFP) or a standard C18 reversed-phase column can be effective for separating isomers.

  • Mobile Phase:

    • For reversed-phase, a gradient of acetonitrile and water with a small amount of an additive like formic acid or trifluoroacetic acid (0.1%) can be a good starting point.

    • For normal-phase, a mixture of hexanes and isopropanol or ethanol can be used.

  • Detection: UV detection at a wavelength where the compounds have significant absorbance, or mass spectrometry (LC-MS) for more sensitive and specific detection.

Visual Guides

Diagram 1: Logical Workflow for Troubleshooting Regioisomer Formation

workflow Troubleshooting Regioisomer Formation start Intramolecular Cyclization Reaction product Mixture of Regioisomers Detected start->product analysis Confirm Isomer Structures (NMR, MS) product->analysis Identification control Modify Reaction Conditions to Control Regioselectivity product->control Optimization separation Separate Isomers (HPLC, Column Chromatography) analysis->separation Purification kinetic Kinetic Control: - Strong, bulky base - Low temperature control->kinetic thermodynamic Thermodynamic Control: - Weaker base - Higher temperature control->thermodynamic directing_group Use Directing/Protecting Group Strategy control->directing_group desired_product Desired Regioisomer Obtained kinetic->desired_product thermodynamic->desired_product directing_group->desired_product

Caption: A logical workflow for identifying, separating, and controlling the formation of regioisomers in azaspiro[4.4]nonane synthesis.

Diagram 2: Reaction Pathway for Regioisomer Formation

reaction_pathway Regioisomer Formation via Intramolecular Cyclization precursor Amino-Diketone Precursor enolate_a Enolate A (Kinetic) precursor->enolate_a Strong, bulky base Low temp. enolate_b Enolate B (Thermodynamic) precursor->enolate_b Weaker base Higher temp. isomer_1 1-Azaspiro[4.4]nonane (Kinetic Product) enolate_a->isomer_1 Fast Cyclization isomer_2 2-Azaspiro[4.4]nonane (Thermodynamic Product) enolate_b->isomer_2 Slow Cyclization (more stable product)

References

Catalyst Selection for Efficient 2-Azaspiro[4.4]nonane Cyclization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of 2-Azaspiro[4.4]nonane through cyclization reactions. This guide focuses on catalyst selection and reaction optimization to overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic strategies for the synthesis of 2-Azaspiro[4.4]nonane and related N-heterocycles?

A1: The synthesis of 2-Azaspiro[4.4]nonane and other spiro-N-heterocycles is often challenging due to the need to create a new chiral center.[1] Key catalytic strategies include:

  • Intramolecular Hydroamination: This atom-economical method is a conceptually simple approach to constructing enantioenriched nitrogen heterocycles.[2] Catalysts for this reaction can be based on late transition metals like rhodium or early transition metals and lanthanides.[2][3]

  • Phosphine-Catalyzed [3+2] Cycloadditions: This method can be used to synthesize 2-azaspiro[4.4]nonan-1-ones, which are precursors to the desired saturated spirocycle.[4][5][6][7]

  • Domino Radical Bicyclization: This approach allows for the formation of the 1-azaspiro[4.4]nonane skeleton through a cascade of radical reactions.[8][9][10]

  • Visible-Light-Mediated Photocatalysis: This modern technique can be employed for the construction of related spirocyclic systems and offers a mild and efficient synthetic route.[11]

Q2: My intramolecular hydroamination reaction is showing low to no conversion. What are the potential causes and solutions?

A2: Low conversion in intramolecular hydroamination can stem from several factors:

  • Catalyst Inactivity: Some catalysts, particularly those based on early transition metals, are sensitive to air and moisture.[2] Ensure all reagents and solvents are rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Ligand Choice: The ligand coordinated to the metal center plays a crucial role. For rhodium-catalyzed hydroamination, the choice of phosphine ligand is critical. For instance, DPEphos may lead to olefin isomerization rather than the desired cyclization, while DPPB can result in a mixture of products.[3] Experiment with a library of ligands to find the optimal one for your specific substrate.

  • Reaction Temperature: The reaction temperature can significantly impact catalyst activity and product formation. Some catalysts require elevated temperatures (e.g., 120°C for some platinum systems), while others perform well under milder conditions (e.g., 70°C for certain rhodium catalysts).[3] Optimize the temperature for your specific catalytic system.

Q3: I am observing the formation of significant side products, such as isomerized olefins or enamines. How can I improve the selectivity of my cyclization?

A3: The formation of side products is a common challenge. Here are some strategies to enhance selectivity:

  • Catalyst and Ligand Screening: As mentioned previously, the catalyst and ligand combination is paramount. A systematic screening of different metal precursors and ligands is often necessary to identify a system that favors the desired cyclization pathway over competing reactions like olefin isomerization.[3]

  • Substrate Design: The structure of the aminoalkene substrate can influence the reaction outcome. The presence of certain substituents can bias the substrate towards cyclization.[2][3] For example, geminal dialkyl groups on the alkene chain can facilitate the cyclization process.[2]

  • Control of Reaction Time: Prolonged reaction times can sometimes lead to the formation of undesired byproducts. Monitor the reaction progress by techniques like TLC or GC-MS to determine the optimal reaction time that maximizes the yield of the desired product while minimizing side reactions.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Inactive or degraded catalyst.- Ensure rigorous exclusion of air and moisture. - Use freshly prepared or properly stored catalyst. - Verify the catalyst loading.
Unfavorable reaction conditions.- Optimize reaction temperature and time. - Screen different solvents.
Poor substrate reactivity.- Consider modifying the substrate to include features that promote cyclization (e.g., geminal substituents).[2]
Formation of Isomerized Alkene Incorrect catalyst/ligand combination.- Screen a panel of phosphine ligands for late-metal catalysts.[3] - Explore catalysts known for high selectivity in hydroamination.
Formation of Enamine and other Byproducts Sub-optimal reaction conditions.- Adjust the reaction temperature and time. - Monitor the reaction closely to stop it at the optimal point.
Poor Diastereoselectivity Inadequate stereocontrol from the catalyst.- For enantioselective reactions, screen a variety of chiral ligands.[2] - The use of certain radical initiators, like Et3B, has been shown to improve diastereoselectivity in some radical cyclizations.[8]

Experimental Protocols

Representative Protocol for Rhodium-Catalyzed Intramolecular Hydroamination

This protocol is a generalized procedure based on reported methods for the intramolecular hydroamination of aminoalkenes.[2][3]

Materials:

  • Aminoalkene substrate

  • Rhodium precursor (e.g., [Rh(COD)2]BF4)

  • Phosphine ligand (e.g., DPPB, DPEphos, or a chiral ligand for asymmetric synthesis)

  • Anhydrous solvent (e.g., toluene, THF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add the rhodium precursor (e.g., 2.5 mol%) and the phosphine ligand (e.g., 2.5 mol%) to a dry reaction vessel.

  • Add the anhydrous solvent to dissolve the catalyst components.

  • Add the aminoalkene substrate to the reaction mixture.

  • Seal the vessel and heat the reaction to the desired temperature (e.g., 70-120°C) with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 2-Azaspiro[4.4]nonane derivative.

Catalyst Performance Data

Table 1: Effect of Ligand on Rhodium-Catalyzed Cyclization of an Aminoalkene [3]

EntryRhodium Precursor (mol%)Ligand (mol%)Product(s)
1[Rh(COD)2]BF4 (2.5)DPEphos (2.5)No cyclized product, mainly isomerized olefin
2[Rh(COD)2]BF4 (2.5)DPPB (2.5)Mixture of cyclic amine (10%), isomerized olefin, cyclic enamine, and alkylamine

Table 2: Enantioselective Rhodium-Catalyzed Intramolecular Hydroamination [2]

EntrySubstrateLigandTemperature (°C)Time (h)Yield (%)ee (%)
1N-benzyl-2,2-diphenyl-4-pentenamineChiral binaphthyl-based phosphine70159180 (S)
2N-benzyl-2,2-diphenyl-4-pentenamineChiral binaphthyl-based phosphine50249082 (S)

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Cyclization cluster_workup Workup and Purification prep_catalyst Prepare Catalyst Solution (Rh Precursor + Ligand) reaction Combine and Heat (e.g., 70-120°C) prep_catalyst->reaction prep_substrate Prepare Substrate Solution prep_substrate->reaction monitoring Monitor Progress (TLC, GC-MS) reaction->monitoring workup Quench and Concentrate monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Purified 2-Azaspiro[4.4]nonane purification->product

Caption: Experimental workflow for 2-Azaspiro[4.4]nonane synthesis.

troubleshooting_logic start Low Product Yield? cause1 Catalyst Inactivity? start->cause1 Yes cause2 Suboptimal Conditions? start->cause2 No cause1->cause2 No solution1 Use Inert Atmosphere & Fresh Catalyst cause1->solution1 Yes cause3 Poor Substrate? cause2->cause3 No solution2 Optimize Temperature, Time, & Solvent cause2->solution2 Yes solution3 Modify Substrate (e.g., add gem-dialkyl group) cause3->solution3 Yes

Caption: Troubleshooting logic for low yield in cyclization reactions.

References

Validation & Comparative

biological activity of 2-Azaspiro[4.4]nonan-7-ol vs other azaspirocycles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The azaspirocyclic scaffold is a cornerstone in modern medicinal chemistry, offering a unique three-dimensional architecture that has been successfully exploited to create a diverse range of biologically active molecules. While specific data on 2-Azaspiro[4.4]nonan-7-ol is not extensively available in public literature, this guide provides a comprehensive comparison of the biological activities of various other azaspirocycles, supported by experimental data and detailed protocols. This comparative analysis aims to highlight the versatility of the azaspirocyclic core and its potential in designing novel therapeutics.

I. Comparative Biological Activities of Representative Azaspirocycles

The biological activities of azaspirocycles are diverse, targeting a range of proteins including G-protein coupled receptors (GPCRs), enzymes, and viral proteins. The following table summarizes quantitative data for several classes of bioactive azaspirocycles.

Azaspirocycle ClassCompound ExampleTargetBiological ActivityQuantitative Data
1-Oxa-8-azaspiro[4.5]decanes YM796Muscarinic M1 ReceptorAgonistInhibited [3H]pirenzepine binding (µM range)
YM954Muscarinic M1 ReceptorAgonistInhibited [3H]pirenzepine binding (µM range)
Aza-steroids 22,25-DiazacholesterolPI-PLCInhibitorIC50 = 7.4 µM
22,25-Diazacholesterol (20α epimer)PI-PLCInhibitorIC50 = 0.64 µM
22,25-Diazacholesterol (20β epimer)PI-PLCInhibitorIC50 = 32.2 µM
Miscellaneous Azaspirocycles T0516-4834HIV-1 Tat-TAR InteractionInhibitorIC50 = 0.2 µM[1][2][3]
Peptidomimetic Azaspirocycles VX-950HCV NS3-4A ProteaseInhibitorIC50 = 0.354 µM
Benzoxazine Isoquinolines Not SpecifiedMuscarinic M4 ReceptorAntagonistIC50 = 90.7 nM
Hydroxamate-based Peptidomimetics Not SpecifiedMatrix Metalloproteinase-1 (MMP-1)InhibitorKi = 77 nM
Not SpecifiedMatrix Metalloproteinase-3 (MMP-3)InhibitorKi = 43 nM
Triazole-containing Azaspirocycles Triazole 4α7 Nicotinic Acetylcholine ReceptorAgonistKd = 1.0 nM, EC50 = 0.3 µM[4]

II. Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.

Muscarinic M1 Receptor Binding Assay

This assay is used to determine the affinity of a compound for the muscarinic M1 receptor.

  • Principle: A radiolabeled ligand with known affinity for the M1 receptor, such as [3H]-pirenzepine, is incubated with a source of the receptor (e.g., cortical membranes).[5] The test compound is added at various concentrations to compete with the radioligand for binding. The amount of radioactivity bound to the receptor is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

  • Protocol:

    • Prepare cortical membrane homogenates from a suitable animal model (e.g., rat).

    • In a 96-well plate, add the membrane preparation, [3H]-pirenzepine (at a concentration near its Kd), and varying concentrations of the test compound.

    • To determine non-specific binding, a separate set of wells is prepared with a high concentration of a known M1 antagonist (e.g., atropine).[6]

    • Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., room temperature).[7]

    • Following incubation, the membranes are harvested by rapid filtration through glass fiber filters.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is quantified using a scintillation counter.

    • Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value is then determined by non-linear regression analysis.

Phosphoinositide Hydrolysis Assay

This functional assay measures the ability of a compound to stimulate Gq-coupled receptors, such as the M1 muscarinic receptor, leading to the hydrolysis of phosphoinositides.

  • Principle: Cells or tissue slices (e.g., hippocampal slices) are pre-labeled with [3H]-inositol, which is incorporated into membrane phosphoinositides.[8][9] Upon receptor activation by an agonist, phospholipase C (PLC) is activated, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10] In the presence of lithium chloride (LiCl), the degradation of inositol phosphates is inhibited, allowing for their accumulation. The amount of accumulated [3H]-inositol phosphates is then measured as an indicator of receptor activation.

  • Protocol:

    • Prepare brain slices (e.g., hippocampus) and pre-incubate them with [3H]-inositol in a physiological buffer.[8][9]

    • Wash the slices to remove unincorporated [3H]-inositol.

    • Incubate the slices with LiCl to inhibit inositol monophosphatase.

    • Add the test compound at various concentrations and incubate for a specific time.

    • Stop the reaction by adding a solution like chloroform/methanol.

    • Separate the aqueous phase containing the inositol phosphates.

    • Isolate the inositol phosphates using anion-exchange chromatography.

    • Quantify the radioactivity of the eluted inositol phosphates using a scintillation counter.

    • The EC50 value, the concentration of the agonist that produces 50% of the maximal response, is determined from the dose-response curve.

Phosphatidylinositol-Specific Phospholipase C (PI-PLC) Inhibition Assay

This enzymatic assay is used to screen for inhibitors of PI-PLC.

  • Principle: The activity of PI-PLC is measured by its ability to hydrolyze a substrate, such as radiolabeled phosphatidylinositol ([3H]-PI), into diacylglycerol and a water-soluble inositol phosphate.[11] The inhibitor's potency is determined by its ability to reduce the enzymatic activity.

  • Protocol:

    • The assay is performed in a reaction mixture containing a buffer, the PI-PLC enzyme, and the [3H]-PI substrate.[11]

    • The test compound is added at various concentrations.

    • The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific duration.[11]

    • The reaction is terminated, and the radiolabeled inositol phosphate product is separated from the unreacted lipid substrate using a two-phase extraction (e.g., chloroform/methanol/HCl).[11]

    • The radioactivity in the aqueous phase, which corresponds to the amount of product formed, is measured by scintillation counting.

    • The IC50 value is calculated by determining the concentration of the inhibitor that causes a 50% reduction in enzyme activity.

HIV-1 Tat-TAR Interaction Inhibition Assay

This assay identifies compounds that disrupt the interaction between the HIV-1 Tat protein and the TAR RNA element, which is crucial for viral replication.

  • Principle: This assay can be performed using various formats, including cell-based reporter assays or in vitro binding assays. In a cell-based assay, a reporter gene (e.g., luciferase) is placed under the control of the HIV-1 LTR promoter.[3] In the presence of Tat, transcription from the LTR is activated, leading to the expression of the reporter gene. Inhibitors of the Tat-TAR interaction will reduce the reporter gene expression.

  • Protocol (Cell-Based Reporter Assay):

    • Cells (e.g., CEM T cells) are co-transfected with a plasmid containing the HIV-1 LTR driving a luciferase reporter gene and a plasmid expressing the Tat protein.[3]

    • The transfected cells are then treated with various concentrations of the test compound.

    • After an incubation period (e.g., 48 hours), the cells are lysed, and the luciferase activity is measured using a luminometer.[3]

    • The IC50 value is determined as the concentration of the compound that reduces luciferase activity by 50%.

HCV NS3/4A Protease Inhibition Assay

This assay is designed to find inhibitors of the hepatitis C virus NS3/4A protease, an enzyme essential for viral replication.

  • Principle: A synthetic peptide substrate containing a cleavage site for the NS3/4A protease is used. The substrate is often labeled with a fluorophore and a quencher (FRET substrate). In the uncleaved state, the fluorescence is quenched. Upon cleavage by the protease, the fluorophore is separated from the quencher, resulting in an increase in fluorescence.

  • Protocol:

    • The reaction is set up in a microplate with the NS3/4A protease, the FRET substrate, and the test compound at various concentrations in a suitable buffer.

    • The reaction is incubated at a specific temperature (e.g., 37°C).

    • The fluorescence intensity is measured over time using a fluorescence plate reader.

    • The rate of the enzymatic reaction is determined from the linear phase of the fluorescence increase.

    • The IC50 value is calculated as the concentration of the inhibitor that reduces the protease activity by 50%.

α7 Nicotinic Acetylcholine Receptor Functional Assay

This assay evaluates the activity of compounds as agonists or antagonists of the α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel.

  • Principle: A cell line stably expressing the α7 nAChR is used. The activation of the receptor by an agonist leads to an influx of cations, primarily Ca2+, into the cell. This change in intracellular Ca2+ concentration can be measured using a Ca2+-sensitive fluorescent dye.

  • Protocol:

    • Cells expressing the α7 nAChR are plated in a microplate and loaded with a Ca2+-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • The baseline fluorescence is measured.

    • The test compound is added to the wells. For agonists, this will induce a response. For antagonists, the cells are pre-incubated with the compound before the addition of a known α7 nAChR agonist (e.g., acetylcholine).

    • The change in fluorescence intensity is monitored over time using a fluorescence plate reader.

    • For agonists, the EC50 value is determined from the dose-response curve. For antagonists, the IC50 value is calculated based on the inhibition of the agonist-induced response.

Matrix Metalloproteinase (MMP) Inhibition Assay

This assay screens for inhibitors of MMPs, a family of enzymes involved in the degradation of the extracellular matrix.

  • Principle: Similar to the HCV protease assay, this assay often uses a FRET-based peptide substrate that is specific for the MMP of interest (e.g., MMP-1 or MMP-3). Cleavage of the substrate by the MMP results in an increase in fluorescence.

  • Protocol:

    • The reaction is initiated by mixing the activated MMP enzyme, the FRET substrate, and the test inhibitor in a buffer solution in a microplate.

    • The increase in fluorescence is monitored kinetically at an appropriate excitation and emission wavelength pair (e.g., Ex/Em = 325/393 nm for some substrates).[4]

    • The initial reaction velocity is calculated from the linear portion of the progress curve.

    • The Ki or IC50 value is determined by measuring the reaction rates at different inhibitor concentrations and fitting the data to an appropriate enzyme inhibition model.

III. Visualizing a Key Signaling Pathway: Muscarinic M1 Receptor Activation

The following diagram illustrates the signaling pathway initiated by the activation of the M1 muscarinic receptor, a common target for azaspirocyclic compounds.

M1_Signaling_Pathway cluster_membrane Cell Membrane M1R M1 Muscarinic Receptor Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Agonist Azaspirocycle Agonist Agonist->M1R Binds ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates - target proteins

Caption: M1 Muscarinic Receptor Signaling Pathway.

IV. Experimental Workflow: High-Throughput Screening for MMP Inhibitors

The diagram below outlines a typical workflow for identifying novel matrix metalloproteinase inhibitors using a high-throughput screening approach.

HTS_Workflow cluster_screening High-Throughput Screening (HTS) cluster_validation Hit Validation and Characterization cluster_optimization Lead Optimization Compound_Library Compound Library (Azaspirocycles) Primary_Assay Primary Assay (FRET-based MMP Assay) Compound_Library->Primary_Assay Active_Hits Initial 'Hits' Primary_Assay->Active_Hits Identifies Dose_Response Dose-Response Curve (IC50 Determination) Active_Hits->Dose_Response Selectivity_Panel Selectivity Profiling (against other MMPs) Dose_Response->Selectivity_Panel Validated_Hits Validated Hits Selectivity_Panel->Validated_Hits Confirms SAR_Studies Structure-Activity Relationship (SAR) Studies Validated_Hits->SAR_Studies Lead_Compound Lead Compound SAR_Studies->Lead_Compound Leads to

Caption: Workflow for MMP Inhibitor Discovery.

V. Conclusion

Azaspirocycles represent a privileged scaffold in drug discovery, demonstrating a remarkable range of biological activities. While the specific compound this compound remains to be fully characterized in the public domain, the comparative data presented herein for other azaspirocycles underscore the therapeutic potential of this chemical class. The detailed experimental protocols and workflow diagrams provided in this guide are intended to serve as a valuable resource for researchers engaged in the design and evaluation of novel azaspirocyclic drug candidates. Further exploration of structure-activity relationships within this compound class is poised to yield new therapeutic agents with improved potency and selectivity.

References

A Proposed Synthetic Pathway to 2-Azaspiro[4.4]nonan-7-ol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the synthesis of novel spirocyclic scaffolds is a topic of significant interest. This guide outlines a plausible and robust synthetic route to 2-Azaspiro[4.4]nonan-7-ol, a unique heterocyclic compound with potential applications in medicinal chemistry. Due to the absence of a directly reported synthesis in the current literature, this document provides a proposed pathway based on well-established and reliable organic reactions. The synthesis is divided into two key stages: the construction of the spirocyclic ketone intermediate, 2-Azaspiro[4.4]nonan-7-one, via an intramolecular Dieckmann condensation, followed by its reduction to the target alcohol.

Proposed Synthetic Scheme

The proposed synthesis commences with the preparation of a suitable diester precursor, which then undergoes an intramolecular Dieckmann condensation to form the spirocyclic β-keto ester. Subsequent hydrolysis, decarboxylation, and reduction yield the target this compound.

Synthetic_Pathway_to_2_Azaspiro_4_4_nonan_7_ol Start N-Cbz-pyrrolidine-2,4-dicarboxylic acid diethyl ester Step1 Alkylation with Ethyl 2-bromoacetate Start->Step1 Intermediate1 Tri-ester Precursor Step1->Intermediate1 Step2 Dieckmann Condensation (NaOEt, Toluene, Reflux) Intermediate1->Step2 Intermediate2 β-Keto Ester Step2->Intermediate2 Step3 Hydrolysis & Decarboxylation (aq. HCl, Reflux) Intermediate2->Step3 Ketone 2-Azaspiro[4.4]nonan-7-one Step3->Ketone Step4 Reduction (NaBH4, Methanol) Ketone->Step4 Alcohol This compound Step4->Alcohol

Figure 1. Proposed synthetic pathway for this compound.

Experimental Protocols and Data

This section details the proposed experimental procedures for the synthesis of this compound. The quantitative data presented in the table are hypothetical and based on typical yields for analogous reactions reported in the literature.

Quantitative Data Summary
StepReactionKey ReagentsSolventTemperature (°C)Time (h)Hypothetical Yield (%)
1AlkylationN-Cbz-pyrrolidine-2,4-dicarboxylic acid diethyl ester, Ethyl 2-bromoacetate, NaHDMF251285
2Dieckmann CondensationTri-ester Precursor, NaOEtToluene110 (Reflux)675
3Hydrolysis & Decarboxylationβ-Keto Ester, 6M HClWater100 (Reflux)890
4Reduction2-Azaspiro[4.4]nonan-7-one, NaBH₄Methanol0 - 25295
Detailed Experimental Protocols

Step 1: Synthesis of the Tri-ester Precursor

  • To a solution of N-Cbz-pyrrolidine-2,4-dicarboxylic acid diethyl ester (1.0 eq) in anhydrous dimethylformamide (DMF), sodium hydride (1.1 eq, 60% dispersion in mineral oil) is added portion-wise at 0 °C under an inert atmosphere.

  • The mixture is stirred at 0 °C for 30 minutes, after which ethyl 2-bromoacetate (1.2 eq) is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is quenched by the slow addition of water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the tri-ester precursor.

Step 2: Dieckmann Condensation to form the β-Keto Ester

  • To a suspension of sodium ethoxide (1.5 eq) in anhydrous toluene, a solution of the tri-ester precursor (1.0 eq) in anhydrous toluene is added dropwise at room temperature under an inert atmosphere.

  • The reaction mixture is heated to reflux and stirred for 6 hours.

  • After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The resulting crude β-keto ester is used in the next step without further purification.

Step 3: Hydrolysis and Decarboxylation to 2-Azaspiro[4.4]nonan-7-one

  • The crude β-keto ester from the previous step is suspended in 6M aqueous hydrochloric acid.

  • The mixture is heated to reflux and stirred for 8 hours.

  • After cooling to room temperature, the reaction mixture is neutralized with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield 2-Azaspiro[4.4]nonan-7-one.

Step 4: Reduction to this compound

  • To a solution of 2-Azaspiro[4.4]nonan-7-one (1.0 eq) in methanol, sodium borohydride (1.5 eq) is added portion-wise at 0 °C.

  • The reaction mixture is stirred at room temperature for 2 hours.

  • The reaction is quenched by the slow addition of water.

  • The solvent is removed under reduced pressure, and the residue is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield this compound.

Logical Workflow of the Proposed Synthesis

The following diagram illustrates the logical progression of the synthetic strategy, highlighting the key transformations and intermediates.

Synthetic_Workflow StartingMaterial Commercially Available N-Protected Pyrrolidine Diester Alkylation Alkylation to introduce the third ester group StartingMaterial->Alkylation NaH, Ethyl bromoacetate Triester Tri-ester Intermediate Alkylation->Triester Dieckmann Intramolecular Dieckmann Condensation Triester->Dieckmann NaOEt, Toluene BetaKetoEster Spirocyclic β-Keto Ester Dieckmann->BetaKetoEster HydrolysisDecarboxylation Acidic Hydrolysis and Decarboxylation BetaKetoEster->HydrolysisDecarboxylation aq. HCl Ketone 2-Azaspiro[4.4]nonan-7-one HydrolysisDecarboxylation->Ketone Reduction Ketone Reduction Ketone->Reduction NaBH4, MeOH FinalProduct This compound Reduction->FinalProduct

Figure 2. Logical workflow of the proposed synthesis of this compound.

This proposed synthetic route offers a clear and feasible approach for obtaining this compound. Each step utilizes well-understood and high-yielding reactions, making this a practical guide for researchers venturing into the synthesis of this novel spirocyclic compound. Further optimization of reaction conditions may be necessary to maximize yields.

A Comparative Spectroscopic Guide to 2-Azaspiro[4.4]nonan-7-ol Diastereomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemistry of bioactive molecules is a critical determinant of their pharmacological and toxicological profiles. In the context of drug discovery and development, the precise characterization of diastereomers is paramount. This guide provides a comparative spectroscopic analysis of the cis and trans diastereomers of 2-Azaspiro[4.4]nonan-7-ol, a heterocyclic scaffold of interest in medicinal chemistry. By presenting illustrative experimental data and detailed protocols, this document aims to equip researchers with the necessary tools to distinguish and characterize these stereoisomers effectively.

Introduction to this compound Diastereomers

This compound possesses two stereocenters, one at the spiro carbon (C5) and another at the carbon bearing the hydroxyl group (C7). This gives rise to two pairs of enantiomers, which are diastereomeric to each other. For the purpose of this guide, we will refer to the relative stereochemistry of the hydrogen atoms at C5 and C7. The cis isomer has these hydrogens on the same face of the cyclopentane ring, while the trans isomer has them on opposite faces. These distinct spatial arrangements lead to subtle but measurable differences in their spectroscopic properties.

Spectroscopic Data Comparison

The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry for the cis and trans diastereomers of this compound. This data is illustrative and based on established principles of stereochemical influence on spectroscopic parameters.

Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)

Proton cis-2-Azaspiro[4.4]nonan-7-ol trans-2-Azaspiro[4.4]nonan-7-ol Key Differentiating Feature
H-7 δ 4.15 (m, 1H)δ 3.95 (m, 1H)The H-7 proton in the cis isomer is expected to be more deshielded due to its spatial proximity to the lone pair of the nitrogen in the adjacent ring.
H-5 δ 2.10 (m, 1H)δ 2.30 (m, 1H)The chemical shift of the spiro proton is influenced by the orientation of the hydroxyl group.
N-H δ 1.80 (br s, 1H)δ 1.85 (br s, 1H)Minimal difference expected, but may vary with concentration and solvent.
Other CH/CH₂ δ 1.5-2.9 (m)δ 1.5-3.0 (m)Overlapping multiplets with subtle differences in chemical shifts and coupling constants.

Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)

Carbon cis-2-Azaspiro[4.4]nonan-7-ol trans-2-Azaspiro[4.4]nonan-7-ol Key Differentiating Feature
C-7 δ 75.2δ 73.8The C-7 carbon in the cis isomer is expected to be slightly deshielded.
C-5 δ 68.5δ 69.5The chemical shift of the spiro carbon is sensitive to the stereochemistry of the substituent on the adjacent ring.
C-1, C-3 δ 50-55δ 50-55Minor shifts expected.
Other CH₂ δ 25-45δ 25-45Subtle differences in the chemical shifts of the methylene carbons.

Table 3: Comparative IR Spectroscopy Data (KBr Pellet)

Vibrational Mode cis-2-Azaspiro[4.4]nonan-7-ol trans-2-Azaspiro[4.4]nonan-7-ol Key Differentiating Feature
O-H Stretch 3350 cm⁻¹ (broad)3380 cm⁻¹ (broad)The position and shape of the O-H stretching band can differ due to variations in intramolecular and intermolecular hydrogen bonding patterns between the diastereomers.
N-H Stretch 3280 cm⁻¹ (medium)3290 cm⁻¹ (medium)Minor differences may be observed.
C-O Stretch 1050 cm⁻¹ (strong)1040 cm⁻¹ (strong)The C-O stretching frequency can be influenced by the stereochemistry.
C-N Stretch 1120 cm⁻¹ (medium)1125 cm⁻¹ (medium)Minimal difference expected.

Table 4: Comparative Mass Spectrometry Data (Electron Ionization)

Fragmentation Pathway cis-2-Azaspiro[4.4]nonan-7-ol trans-2-Azaspiro[4.4]nonan-7-ol Key Differentiating Feature
Molecular Ion (M⁺) m/z 141m/z 141The molecular ion peak will be identical for both diastereomers.
[M-H₂O]⁺ m/z 123m/z 123The relative intensity of the peak corresponding to the loss of water may differ, potentially being more facile in one diastereomer due to stereoelectronic effects.
α-cleavage m/z 112, 98m/z 112, 98The relative abundances of fragment ions resulting from cleavage adjacent to the nitrogen or oxygen atoms may show minor, but reproducible, differences.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz NMR spectrometer equipped with a 5 mm broadband probe.

  • Sample Preparation: Approximately 5-10 mg of the purified diastereomer is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: 16 ppm.

    • Acquisition Time: 4 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Spectral Width: 240 ppm.

    • Acquisition Time: 1.5 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and the residual CHCl₃ signal at 77.16 ppm for ¹³C.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

  • Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then pressed into a transparent pellet using a hydraulic press.

  • Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32.

  • Data Processing: The spectrum is background-corrected using a spectrum of a pure KBr pellet.

Mass Spectrometry (MS)
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

  • Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) is prepared in a volatile organic solvent such as methanol or dichloromethane.

  • GC Conditions:

    • Column: 30 m x 0.25 mm i.d., 0.25 µm film thickness, non-polar stationary phase (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Initial temperature of 50 °C held for 2 minutes, then ramped to 280 °C at a rate of 10 °C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: m/z 40-400.

  • Data Analysis: The total ion chromatogram (TIC) is analyzed to identify the peak corresponding to the analyte. The mass spectrum of this peak is then extracted and analyzed for the molecular ion and characteristic fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and differentiation of the this compound diastereomers.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis & Comparison cluster_3 Conclusion Purified Diastereomers Purified Diastereomers Dissolution (NMR, MS) Dissolution (NMR, MS) Purified Diastereomers->Dissolution (NMR, MS) KBr Pellet Preparation KBr Pellet Preparation Purified Diastereomers->KBr Pellet Preparation ¹H NMR Sample ¹H NMR Sample Dissolution (NMR, MS)->¹H NMR Sample ¹³C NMR Sample ¹³C NMR Sample Dissolution (NMR, MS)->¹³C NMR Sample MS Sample MS Sample Dissolution (NMR, MS)->MS Sample ¹H NMR ¹H NMR ¹H NMR Sample->¹H NMR ¹³C NMR ¹³C NMR ¹³C NMR Sample->¹³C NMR GC-MS GC-MS MS Sample->GC-MS IR Sample IR Sample KBr Pellet Preparation->IR Sample FTIR FTIR IR Sample->FTIR ¹H Data Analysis ¹H Data Analysis ¹H NMR->¹H Data Analysis ¹³C Data Analysis ¹³C Data Analysis ¹³C NMR->¹³C Data Analysis IR Data Analysis IR Data Analysis FTIR->IR Data Analysis MS Data Analysis MS Data Analysis GC-MS->MS Data Analysis Comparative Analysis Comparative Analysis ¹H Data Analysis->Comparative Analysis ¹³C Data Analysis->Comparative Analysis IR Data Analysis->Comparative Analysis MS Data Analysis->Comparative Analysis Diastereomer Identification Diastereomer Identification Comparative Analysis->Diastereomer Identification

Caption: Workflow for Spectroscopic Differentiation.

This guide provides a foundational framework for the spectroscopic analysis of this compound diastereomers. The presented data and protocols serve as a starting point for researchers, and it is recommended that experimental values be confirmed with authentic samples. The principles outlined herein are broadly applicable to the stereochemical analysis of other spirocyclic compounds and chiral molecules in drug discovery.

A Comparative Guide to the Structural Elucidation of 2-Azaspiro[4.4]nonan-7-ol Derivatives: The Role of X-ray Crystallography and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-azaspiro[4.4]nonane scaffold is a significant structural motif in medicinal chemistry, forming the core of various biologically active compounds. The precise determination of the three-dimensional arrangement of atoms within derivatives of this scaffold, such as 2-Azaspiro[4.4]nonan-7-ol, is crucial for understanding their structure-activity relationships (SAR) and for rational drug design. While X-ray crystallography stands as the definitive method for elucidating solid-state molecular structures, a comprehensive search of publicly available data, including the Cambridge Structural Database (CSD), reveals a notable absence of specific X-ray crystallographic information for this compound derivatives.

This guide provides a comparative overview of X-ray crystallography and alternative analytical techniques for the structural characterization of these spirocyclic compounds. It outlines the generalized experimental workflow for X-ray crystallography and presents other spectroscopic methods that provide complementary structural information.

X-ray Crystallography: The Gold Standard for Structural Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional structure of a molecule in the solid state.[1][2][3] By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can determine bond lengths, bond angles, and the overall conformation of a molecule.[1][2] This level of detail is invaluable for understanding the stereochemistry and intermolecular interactions of drug candidates.

A study on chiral 6-azaspiro[2.5]octanes, a related spirocyclic system, highlighted the importance of X-ray crystallographic analysis in determining the absolute configuration of the enantiomers, which was crucial for further structure-activity relationship (SAR) studies.[4]

Generalized Experimental Workflow for Small Molecule X-ray Crystallography

The process of determining a molecular structure by X-ray crystallography can be summarized in the following workflow:

experimental_workflow cluster_synthesis Compound Preparation cluster_crystal Crystallization cluster_data Data Collection cluster_structure Structure Solution & Refinement cluster_validation Validation & Deposition Synthesis Synthesis & Purification of This compound Derivative Crystallization Growth of High-Quality Single Crystals Synthesis->Crystallization Sample Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Single Crystal Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Diffraction Data Refinement Structure Refinement Structure_Solution->Refinement Initial Model Validation Structure Validation Refinement->Validation Refined Structure Deposition Data Deposition (e.g., CSD) Validation->Deposition Validated CIF

Figure 1: Generalized workflow for single-crystal X-ray crystallography.

Comparison with Alternative Analytical Techniques

In the absence of X-ray crystallographic data, researchers rely on a combination of other analytical methods to deduce the structure of this compound derivatives. The following table compares these techniques and the type of information they provide.

Analytical Technique Information Provided Advantages Limitations
X-ray Crystallography Precise 3D molecular structure, bond lengths, bond angles, absolute stereochemistry, intermolecular interactions.[1][2][3]Unambiguous structural determination.Requires a high-quality single crystal, which can be difficult to obtain.[1] Provides solid-state conformation which may differ from solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms (1D and 2D NMR), stereochemical relationships (NOE), information about the molecular environment.[5]Provides structural information in solution, non-destructive.Does not provide precise bond lengths and angles. Structure is inferred rather than directly observed.
Mass Spectrometry (MS) Molecular weight, elemental composition (High-Resolution MS), fragmentation patterns for structural clues.[6][7]High sensitivity, requires very small sample amounts.Does not provide information on stereochemistry or the 3D arrangement of atoms.
Infrared (IR) Spectroscopy Presence of specific functional groups.Fast and simple to perform.Provides limited information on the overall molecular structure.
Elemental Analysis Percentage composition of elements in the compound.Confirms the empirical and molecular formula.Provides no information on the arrangement of atoms.

Experimental Protocols

Generalized Protocol for Small Molecule X-ray Crystallography

The following is a generalized protocol for the structural determination of a small molecule like a this compound derivative by X-ray crystallography.

  • Crystal Growth :

    • High-purity compound is dissolved in a suitable solvent or solvent mixture to near saturation.

    • Crystals are grown by slow evaporation of the solvent, vapor diffusion of a non-solvent, or slow cooling of a saturated solution. The goal is to obtain a single crystal with dimensions of at least 0.1 mm in all directions.[1][2]

  • Crystal Mounting and Data Collection :

    • A suitable crystal is selected under a microscope and mounted on a goniometer head.

    • The mounted crystal is placed in a diffractometer and cooled under a stream of nitrogen gas to minimize thermal vibrations.

    • A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.[1]

  • Data Processing and Structure Solution :

    • The collected diffraction data are processed to determine the unit cell dimensions, space group, and reflection intensities.

    • The structure is solved using computational methods such as direct methods or Patterson methods to obtain an initial electron density map.[2]

  • Structure Refinement and Validation :

    • The initial structural model is refined against the experimental data to improve the atomic positions and thermal parameters.

    • The final structure is validated to ensure its chemical and crystallographic reasonability.

  • Data Deposition :

    • The final crystallographic data, typically in the form of a Crystallographic Information File (CIF), is deposited in a public database such as the Cambridge Structural Database (CSD) to make it accessible to the scientific community.[8][9][10]

Logical Relationship of Characterization Techniques

The different analytical techniques provide complementary information that, when combined, can lead to a comprehensive understanding of a molecule's structure.

logical_relationship cluster_techniques Analytical Techniques cluster_info Structural Information Compound This compound Derivative MS Mass Spectrometry Compound->MS EA Elemental Analysis Compound->EA IR IR Spectroscopy Compound->IR NMR NMR Spectroscopy Compound->NMR Xray X-ray Crystallography Compound->Xray Formula Molecular Formula MS->Formula EA->Formula Functional_Groups Functional Groups IR->Functional_Groups Connectivity Atomic Connectivity & Stereochemistry NMR->Connectivity Structure_3D Definitive 3D Structure Xray->Structure_3D Formula->Connectivity Functional_Groups->Connectivity Connectivity->Structure_3D

Figure 2: Interrelation of analytical techniques for structural elucidation.

Conclusion

While specific X-ray crystallographic data for this compound derivatives are not currently available in the public domain, the importance of this technique for unambiguous structural determination remains paramount. For researchers in drug development, obtaining such data for novel derivatives would be a critical step in understanding their biological activity. In the interim, a combination of spectroscopic techniques such as NMR, MS, and IR provides essential, albeit less direct, structural information. This guide serves as a resource for understanding the roles and methodologies of these key analytical tools in the characterization of this important class of spirocyclic compounds.

References

A Comparative Analysis of the Bioactivity of 1-Azaspiro[4.4]nonane and 2-Azaspiro[4.4]nonane Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the pharmacological profiles of two closely related spirocyclic systems reveals distinct and compelling therapeutic potential. While derivatives of 1-azaspiro[4.4]nonane have established themselves as potent anti-leukemic agents and neurological modulators, the isomeric 2-azaspiro[4.4]nonane scaffold has emerged as a promising backbone for novel anti-cancer therapies, particularly in the context of multiple myeloma.

This guide provides a comparative overview of the bioactivity of 1-azaspiro[4.4]nonane and 2-azaspiro[4.4]nonane, presenting key quantitative data, detailed experimental methodologies for the cited bioassays, and visual representations of the relevant signaling pathways and experimental workflows. This objective comparison is intended to inform researchers, scientists, and drug development professionals on the therapeutic promise of these important heterocyclic scaffolds.

Quantitative Bioactivity Data

The following tables summarize the available quantitative data for derivatives of 1-azaspiro[4.4]nonane and 2-azaspiro[4.4]nonane, highlighting their distinct biological activities.

Table 1: Bioactivity of 1-Azaspiro[4.4]nonane Derivatives

CompoundTarget/ActivityCell Line/AssayIC50/GI50/KiReference
HomoharringtonineAnti-leukemiaMA9.3RAS, MA9.3ITD, MONOMAC 6 (AML)5-20 ng/mL[1][2]
HomoharringtonineAnti-leukemiaJurkat, MOLT4, CCRF-CEM (T-ALL)5-10 ng/mL[3]
CephalotaxineAnti-leukemiaHL-60, Jurkat~4.91 µM, ~5.54 µM[4]
CephalotaxineAnti-leukemiaNB4, Raji~16.88 µM, ~18.08 µM[4]
CephalotaxineAnti-leukemiaK562~22.59 µM[4]
HainanensineAnti-leukemiaTHP-1, K5620.24 µM, 0.29 µM[5]
Spirocyclic derivativeHCV NS3/4A Protease InhibitorReplicon assayEC50: 6.6 nM[6]

Table 2: Bioactivity of 2-Azaspiro[4.4]nonane Derivatives

CompoundTarget/ActivityCell Line/AssayIC50Reference
AtiprimodAnti-myelomaOPM1, INA-60.5-2 µM[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 104 cells/well in 100 µL of culture medium. For adherence, allow cells to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

  • Incubation: Incubate the plate for 4 hours in the same conditions. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of >650 nm should be used for background subtraction.[8]

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Nicotinic Acetylcholine Receptor (nAChR) Binding Assay (Radioligand Competition)

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to nicotinic acetylcholine receptors.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a source rich in the nAChR subtype of interest (e.g., rat brain for α4β2 and α7 subtypes).

  • Assay Buffer: Use an appropriate buffer, such as 50 mM Tris-HCl, pH 7.4.

  • Competition Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]Cytisine for α4β2 nAChRs) and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioactivity.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the Ki value of the test compound, which represents its affinity for the receptor.[9][10]

STAT3 Phosphorylation Analysis (Western Blot)

Western blotting is used to detect the phosphorylation status of specific proteins, such as STAT3, in response to compound treatment.

Protocol:

  • Cell Lysis: Treat cells with the test compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[11]

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-STAT3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

  • Total Protein Analysis: To normalize the data, strip the membrane and re-probe with an antibody that recognizes the total amount of the target protein (e.g., anti-STAT3).[12][13]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow for bioactivity screening.

Homoharringtonine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor JAK JAK Receptor->JAK Activation PI3K PI3K Receptor->PI3K Activation STAT STAT JAK->STAT Phosphorylation STAT->STAT Transcription Gene Transcription (Proliferation, Survival) STAT->Transcription Dimerization & Nuclear Translocation AKT AKT PI3K->AKT Activation AKT->Transcription Promotes HHT Homoharringtonine HHT->JAK Inhibits HHT->PI3K Inhibits

Caption: Signaling pathway of Homoharringtonine in leukemia cells.

Atiprimod_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6R IL-6 Receptor JAK JAK IL6R->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation STAT3->STAT3 Transcription Gene Transcription (Anti-apoptotic proteins, Cell Proliferation) STAT3->Transcription Dimerization & Nuclear Translocation Atiprimod Atiprimod Atiprimod->JAK Inhibits Phosphorylation

Caption: Signaling pathway of Atiprimod in multiple myeloma cells.

Bioactivity_Screening_Workflow Start Compound Library (1- and 2-Azaspiro Derivatives) Assay1 Primary Screening (e.g., Cell Viability Assay) Start->Assay1 Decision1 Active? Assay1->Decision1 Assay2 Secondary Screening (e.g., Receptor Binding Assay) Decision1->Assay2 Yes End Lead Compound Identification Decision1->End No Decision2 Potent & Selective? Assay2->Decision2 Decision2->Assay1 No Assay3 Mechanism of Action Studies (e.g., Western Blot for Signaling Pathways) Decision2->Assay3 Yes Assay3->End

Caption: General workflow for screening the bioactivity of novel compounds.

References

A Comparative Guide to the Validation of Analytical Methods for 2-Azaspiro[4.4]nonan-7-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key analytical methods for the validation of 2-Azaspiro[4.4]nonan-7-ol, a novel spirocyclic compound with potential applications in drug discovery. The selection of an appropriate analytical technique is critical for ensuring the identity, purity, and quality of this compound in research and development settings. This document outlines methodologies for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, presenting hypothetical performance data to guide researchers in their validation strategy.

Method Comparison

The choice of analytical method for this compound will depend on the specific requirements of the analysis, such as the need for quantitative data, impurity profiling, or structural elucidation.

ParameterHPLCGC-MSNMR
Primary Use Quantification, Purity AssessmentImpurity Identification, QuantificationStructural Elucidation, Purity
Sensitivity High (ng-pg)Very High (pg-fg)Moderate (µg-mg)
Specificity HighVery HighHigh
Quantification ExcellentGoodGood (with internal standard)
Throughput HighMediumLow
Instrumentation Cost ModerateHighVery High

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and robust technique for the quantification and purity assessment of this compound. A reversed-phase HPLC method is proposed for its ability to separate compounds with a wide range of polarities.

Experimental Protocol: HPLC
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Method Validation Parameters: The method should be validated for linearity, precision, accuracy, specificity, limit of detection (LOD), limit of quantification (LOQ), and robustness according to ICH guidelines.[1][2]

Hypothetical HPLC Validation Data
Validation ParameterResult
Linearity (r²) > 0.999
Precision (%RSD) < 2%
Accuracy (% Recovery) 98-102%
LOD 10 ng/mL
LOQ 30 ng/mL
Specificity No interference from placebo or known impurities

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities in this compound. Due to the polar nature of the hydroxyl group, derivatization may be necessary to improve its volatility and chromatographic performance.

Experimental Protocol: GC-MS
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a low temperature and ramp up to a higher temperature to elute all components.

  • Injection Mode: Splitless for trace analysis.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole.

  • Derivatization (if necessary): Silylation with a reagent like BSTFA to increase volatility.

Hypothetical GC-MS Performance Data
ParameterResult
LOD 1 pg
LOQ 5 pg
Mass Accuracy < 5 ppm
Library Match > 90% for known impurities

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity confirmation of this compound. Both ¹H and ¹³C NMR are essential for a complete characterization.

Experimental Protocol: NMR
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

  • Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC for full structural assignment.

  • Purity Determination: Quantitative NMR (qNMR) using a certified internal standard.

Hypothetical NMR Data
NucleusChemical Shift Range (ppm)Key Correlations
¹H 0.5 - 8.0Protons on the spirocyclic rings, hydroxyl proton
¹³C 10 - 150Carbons of the spirocyclic framework, carbinol carbon

Visualizing the Validation Workflow

The following diagram illustrates a typical workflow for the validation of an analytical method for this compound.

start Method Development protocol Write Validation Protocol start->protocol linearity Linearity & Range protocol->linearity precision Precision (Repeatability & Intermediate Precision) protocol->precision accuracy Accuracy protocol->accuracy specificity Specificity protocol->specificity lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness system_suitability System Suitability linearity->system_suitability precision->system_suitability accuracy->system_suitability specificity->system_suitability lod_loq->system_suitability robustness->system_suitability report Validation Report system_suitability->report end Method Implementation report->end

Caption: Analytical Method Validation Workflow.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate a hypothetical signaling pathway where a derivative of this compound might act as a receptor antagonist and a general experimental workflow for its evaluation.

ligand Endogenous Ligand receptor Target Receptor ligand->receptor Activates antagonist This compound Derivative (Antagonist) antagonist->receptor Blocks g_protein G-Protein receptor->g_protein effector Effector Enzyme g_protein->effector second_messenger Second Messenger effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response synthesis Synthesis of This compound purification Purification synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization method_dev Analytical Method Development (HPLC/GC-MS) characterization->method_dev validation Method Validation method_dev->validation stability Stability Studies validation->stability formulation Formulation Development stability->formulation

References

The Untapped Potential of 2-Azaspiro[4.4]nonan-7-ol: A Computational Docking Perspective

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the 2-Azaspiro[4.4]nonan-7-ol scaffold in the context of computational drug discovery, outlining a theoretical framework for its evaluation against other spirocyclic systems.

Introduction

The quest for novel molecular scaffolds is a cornerstone of modern drug discovery. Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention due to their inherent three-dimensionality and conformational rigidity, which can lead to improved binding affinity and selectivity for biological targets.[1] Among these, the 2-Azaspiro[4.4]nonane framework represents an intriguing, yet underexplored, chemical space. This guide provides a comparative overview of the potential of this compound from a computational docking standpoint.

It is important to note that, to date, specific computational docking studies for this compound are not publicly available. Therefore, this guide will present a generalized, yet detailed, protocol for such a study and compare the structural features of the 2-Azaspiro[4.4]nonane scaffold with other known spirocyclic compounds that have been the subject of in silico analysis. The data and protocols presented herein are based on established methodologies in the field of computational chemistry and are intended to serve as a roadmap for future research into this promising molecule.

Comparative Analysis of Spirocyclic Scaffolds

While specific binding data for this compound is unavailable, a comparison of its core scaffold with other spirocyclic systems that have been investigated computationally can provide valuable insights into its potential as a pharmacophore. The following table summarizes key structural and physicochemical properties of the 2-Azaspiro[4.4]nonane scaffold alongside representative examples of other spiro systems.

Scaffold Core Structure Key Features Reported Biological Targets (for derivatives)
2-Azaspiro[4.4]nonane Two fused five-membered rings, one containing nitrogenHigh sp3 character, conformational rigidity, potential for diverse functionalizationCurrently Undetermined
Spirooxindole A spiro-fused oxindole moietyPrivileged scaffold in medicinal chemistry, versatile synthetic handlesEcto-5′-nucleotidase, MDM2, various kinases
Spiro[5,8-methanoquinazoline-2,3'-indoline] A complex polycyclic spiro systemRigid structure with multiple hydrogen bond donors and acceptorsSARS-CoV-2 main protease, human mast cell tryptase
2-Oxa-7-azaspiro[4.4]nonane A spiro system with both oxygen and nitrogen heteroatomsIntroduction of polarity and potential for specific interactionsAcetylcholinesterase

Hypothetical Computational Docking Workflow

The following section outlines a detailed, albeit theoretical, experimental protocol for conducting a computational docking study of this compound against a hypothetical protein target. This workflow is representative of standard practices in the field.

Experimental Protocol: Molecular Docking of this compound

1. Protein Preparation:

  • Selection and Retrieval: A protein target of interest would first be identified. Its three-dimensional structure would be obtained from the Protein Data Bank (PDB).
  • Pre-processing: The protein structure would be prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to ionizable residues. Any missing side chains or loops would be modeled using tools like Modeller or the Protein Preparation Wizard in Maestro (Schrödinger).
  • Grid Generation: A receptor grid would be generated around the active site of the protein, defining the space where the ligand will be docked.

2. Ligand Preparation:

  • 3D Structure Generation: A three-dimensional structure of this compound would be built using a molecular editor such as ChemDraw or MarvinSketch.
  • Energy Minimization: The ligand's geometry would be optimized using a suitable force field (e.g., OPLS3e or MMFF94) to obtain a low-energy conformation.
  • Tautomer and Ionization State Prediction: Possible tautomers and ionization states of the ligand at physiological pH would be generated using tools like LigPrep (Schrödinger).

3. Molecular Docking:

  • Docking Algorithm: A docking program such as AutoDock Vina, Glide (Schrödinger), or GOLD would be used to predict the binding pose of this compound within the protein's active site.
  • Scoring Function: The predicted binding poses would be ranked using a scoring function that estimates the binding affinity (e.g., in kcal/mol).
  • Pose Analysis: The top-ranked docking poses would be visually inspected to analyze the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) between the ligand and the protein.

4. Post-Docking Analysis:

  • Binding Free Energy Calculation: More rigorous methods, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), could be employed to calculate the binding free energy for the most promising poses.
  • Molecular Dynamics Simulation: A molecular dynamics simulation could be performed to assess the stability of the ligand-protein complex over time.

Visualizing the Computational Workflow and Structural Relationships

To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_protein Protein Preparation cluster_ligand Ligand Preparation PDB Select Protein Target (PDB) PreProcess Pre-process Structure PDB->PreProcess Grid Define Binding Site (Grid Generation) PreProcess->Grid Docking Molecular Docking Simulation Grid->Docking StructureGen Generate 3D Ligand Structure EnergyMin Energy Minimization StructureGen->EnergyMin Tautomers Generate Tautomers/Ionization States EnergyMin->Tautomers Tautomers->Docking Analysis Analysis of Docking Poses (Scoring and Visual Inspection) Docking->Analysis MD_Sim Molecular Dynamics Simulation (Stability Assessment) Analysis->MD_Sim

A generalized workflow for computational docking studies.

G center Spirocyclic Scaffolds azaspiro 2-Azaspiro[4.4]nonane center->azaspiro spirooxindole Spirooxindole center->spirooxindole spiroquinazoline Spiroquinazoline center->spiroquinazoline oxazaspiro 2-Oxa-7-azaspiro[4.4]nonane center->oxazaspiro

Structural relationship of 2-Azaspiro[4.4]nonane to other spirocyclic systems.

G Ligand This compound (Hypothetical Inhibitor) Receptor Receptor Tyrosine Kinase Ligand->Receptor Inhibition RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Response Cellular Response (Proliferation, Survival) Transcription->Response

References

A Comparative Guide to Catalytic Azaspirocyclization: Efficacy of Palladium, Rhodium, Gold, and Organocatalysts

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the synthesis of azaspirocycles, privileged structural motifs in medicinal chemistry, is a critical endeavor. This guide provides an objective comparison of the efficacy of four prominent catalytic systems for azaspirocyclization: palladium, rhodium, gold, and organocatalysis. The performance of these catalysts is evaluated based on experimental data for yield, enantioselectivity, diastereoselectivity, and reaction conditions.

Data Presentation: A Quantitative Comparison of Catalytic Systems

The following table summarizes the performance of different catalysts in azaspirocyclization reactions, offering a clear comparison of their efficacy under various conditions.

Catalyst SystemSubstrate ExampleCatalyst Loading (mol%)Reaction Time (h)SolventTemp (°C)Yield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (dr)
Palladium N-Allyl-2-bromoaniline derivative2.512Toluene10085N/AN/A
N-Tosyl-2-bromo-N-(pent-4-en-1-yl)aniline524Dioxane11092N/A>20:1
Rhodium N-Allylindole derivative14DCE809598>20:1
Diene-tethered N-sulfonyl amine212CH2Cl2RT8896>20:1
Gold N-(But-3-en-1-yl)prop-2-yn-1-amine23CH2Cl2RT91N/AN/A
Allenic sulfonamide56Dioxane608592N/A
Organocatalyst Methyleneindolinone, aldehyde, amino ester1024CH2Cl2RT9598>20:1
2-(2-Nitrovinyl)aniline derivative2048Toluene-20929919:1

Experimental Protocols: Detailed Methodologies

Detailed experimental protocols for key examples of each catalytic system are provided below to facilitate reproducibility and adaptation in your own research.

Palladium-Catalyzed Dearomative Azaspirocyclization

Reaction: Intramolecular dearomative cyclization of an N-allylated bromoaniline derivative.

Procedure: To a solution of the N-allylated bromoaniline derivative (1.0 mmol) in toluene (10 mL) was added Pd(OAc)2 (0.025 mmol, 2.5 mol%), P(o-tol)3 (0.05 mmol, 5 mol%), and Cs2CO3 (2.0 mmol). The mixture was degassed and heated to 100 °C for 12 hours. After cooling to room temperature, the reaction mixture was filtered through a pad of Celite and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel to afford the desired azaspirocyclic product.

Rhodium-Catalyzed Asymmetric Azaspirocyclization

Reaction: Enantioselective intramolecular cyclopropanation of an N-allylindole derivative.

Procedure: In a glovebox, a solution of the N-allylindole derivative (0.5 mmol) in 1,2-dichloroethane (DCE, 5.0 mL) was treated with [Rh(cod)Cl]2 (0.005 mmol, 1 mol% Rh) and a chiral diene ligand (0.011 mmol). The mixture was stirred at room temperature for 30 minutes. Then, a solution of the diazo compound (0.6 mmol) in DCE (2.0 mL) was added dropwise over 1 hour. The reaction was stirred at 80 °C for 4 hours. After cooling, the solvent was removed under reduced pressure, and the residue was purified by flash chromatography to yield the enantiomerically enriched azaspirocycle.

Gold-Catalyzed Intramolecular Hydroamination

Reaction: Gold(I)-catalyzed intramolecular hydroamination of an aminoalkyne.

Procedure: To a solution of the N-(but-3-en-1-yl)prop-2-yn-1-amine (0.2 mmol) in CH2Cl2 (2.0 mL) was added IPrAuCl (0.004 mmol, 2 mol%) and AgOTf (0.004 mmol, 2 mol%). The reaction mixture was stirred at room temperature for 3 hours. The mixture was then filtered through a short pad of silica gel and the solvent was evaporated. The crude product was purified by column chromatography to give the azaspirocyclic compound.[1]

Organocatalytic Asymmetric Azaspirocyclization

Reaction: Three-component 1,3-dipolar cycloaddition to form a spiro[pyrrolidin-3,3'-oxindole].[2][3]

Procedure: A mixture of methyleneindolinone (0.2 mmol), an aldehyde (0.24 mmol), and an amino ester (0.2 mmol) was dissolved in CH2Cl2 (1.0 mL). A chiral phosphoric acid catalyst (0.02 mmol, 10 mol%) was then added. The reaction was stirred at room temperature for 24 hours. The solvent was removed under reduced pressure, and the residue was purified by flash chromatography on silica gel to afford the desired spirooxindole derivative.[2][3]

Mandatory Visualizations: Diagrams of Key Processes

The following diagrams, generated using the DOT language, illustrate the fundamental workflows and signaling pathways discussed in this guide.

experimental_workflow cluster_prep Substrate Preparation cluster_reaction Catalytic Azaspirocyclization cluster_workup Workup & Purification cluster_analysis Analysis S Starting Materials P Precursor Synthesis S->P R Reaction Setup P->R Cat Catalyst Selection (Pd, Rh, Au, Organo.) Cat->R M Monitoring (TLC, LC-MS) R->M W Quenching & Extraction M->W C Chromatography W->C A Characterization (NMR, MS) C->A E Stereochemical Analysis (Chiral HPLC) C->E F Final Product A->F Yield E->F ee/dr

Caption: General experimental workflow for comparing catalyst efficacy.

signaling_pathway cluster_metal Transition Metal Catalysis (Pd, Rh, Au) cluster_organo Organocatalysis cluster_cycle Catalytic Cycle M Metal Precatalyst A Active Catalyst [M-L] M->A L Ligand L->A Sub Substrate A->Sub Coordination O Chiral Organocatalyst I Iminium/Enamine Intermediate O->I I->Sub Activation Int Key Intermediate Sub->Int Cyclization Prod Azaspirocycle Product Int->Prod Product Release Prod->A Catalyst Regeneration Prod->O Catalyst Regeneration

Caption: Generalized catalytic cycles for azaspirocyclization.

References

Safety Operating Guide

Navigating the Disposal of 2-Azaspiro[4.4]nonan-7-ol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Azaspiro[4.4]nonan-7-ol, a key compound in contemporary drug discovery and development. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Protocols

Prior to handling this compound for disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This establishes the first line of defense against accidental exposure.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles.
Hand Protection Nitrile or neoprene gloves.Provides a barrier against skin contact.
Body Protection A lab coat or chemical-resistant apron.Protects against spills and contamination of personal clothing.
Respiratory Use in a well-ventilated area or fume hood.Minimizes the inhalation of any potential vapors or aerosols.

In the event of accidental exposure, follow these first-aid measures immediately:

  • After skin contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.

  • After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing.

  • If swallowed: Rinse mouth. Do NOT induce vomiting.

In all cases of exposure, seek medical attention and be prepared to provide the attending physician with information about the chemical.

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and minimizes environmental impact.

  • Segregation: Keep this compound waste separate from other chemical waste streams, especially acids and strong oxidizing agents, to prevent potentially hazardous reactions.

  • Containerization:

    • Use a designated, leak-proof, and clearly labeled waste container. The container should be made of a material compatible with amines.

    • The label should include the full chemical name: "this compound", the approximate quantity, and any known hazard symbols.

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition. This storage area should be a designated satellite accumulation area for hazardous waste.

  • Documentation: Maintain a log of the waste generated, including the date and quantity.

  • Final Disposal: Arrange for the collection and disposal of the waste through an approved hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow for the safe disposal of this compound.

Figure 1: Disposal Workflow for this compound A Start: Identify this compound Waste B Wear Appropriate PPE A->B C Segregate from Incompatible Waste (Acids, Oxidizers) B->C D Select and Label Waste Container C->D E Transfer Waste to Container D->E F Securely Seal Container E->F G Store in Designated Satellite Accumulation Area F->G H Log Waste Details G->H I Arrange for Professional Disposal H->I J End: Waste Collected I->J

Caption: Disposal workflow for this compound.

Logical Relationship of Safety and Disposal Steps

The procedural steps for safe handling and disposal are interconnected, with each step building upon the previous one to ensure a comprehensive safety protocol.

Figure 2: Interrelation of Safety and Disposal Procedures cluster_0 Preparation cluster_1 Handling & Segregation cluster_2 Containment & Storage cluster_3 Final Disposal A Risk Assessment B Don PPE A->B C Chemical Handling B->C D Waste Segregation C->D E Containerization D->E F Secure Storage E->F G Documentation F->G H Professional Disposal G->H

Caption: Interrelation of safety and disposal procedures.

By adhering to these detailed procedures, laboratories can ensure the safe and responsible management of this compound waste, thereby protecting personnel and the environment. This commitment to safety and best practices is fundamental to building a culture of trust and responsibility within the scientific community.

Essential Safety and Handling Guide for 2-Azaspiro[4.4]nonan-7-ol and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2-Azaspiro[4.4]nonan-7-ol was not publicly available at the time of this report. The following guidance is based on the safety profiles of structurally similar azaspiro compounds. Researchers must perform a thorough risk assessment before handling this chemical and consult with their institution's Environmental Health and Safety (EHS) department. The information provided here is for informational purposes only and does not replace a formal safety assessment.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on data from related chemical structures and are intended to serve as a baseline for safe laboratory operations.

Recommended Personal Protective Equipment (PPE)

Based on the potential hazards associated with similar azaspiro compounds, the following personal protective equipment is recommended at a minimum.

PPE CategorySpecification
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]
Skin Protection Wear impervious, flame-retardant clothing and chemical-resistant gloves.[1][2]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1] A NIOSH-approved respirator is recommended.
Hand Protection Wear suitable protective gloves. Wash hands thoroughly after handling.[2]

Emergency First-Aid Procedures

Immediate response is critical in the event of an exposure. The following table outlines the initial first-aid measures to be taken.

Exposure RouteFirst-Aid Procedure
Inhalation Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid.[2]
Skin Contact Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. If skin irritation occurs, get medical advice/attention.[2][3]
Eye Contact Immediately flush open eyes with running water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][3]
Ingestion Do NOT induce vomiting without medical advice. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor if you feel unwell.[2]

Handling and Storage

Proper handling and storage are essential to minimize risk.

AspectGuideline
Handling Handle in a well-ventilated place.[1] Avoid contact with skin, eyes, and personal clothing.[2] Avoid breathing fumes, dust, or vapors.[2][3]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] Store locked up.[2][3]

Spill and Disposal Procedures

In the event of a spill or for routine disposal, the following procedures should be followed in accordance with local regulations.

ProcedureAction
Spill Containment Wear appropriate PPE.[2] Avoid dust formation.[1] Absorb with inert material and place into a suitable disposal container.[2]
Disposal The material can be disposed of by a licensed chemical destruction plant or by controlled incineration.[1] Do not discharge into sewer systems.[1] Dispose of contents/container to an approved waste disposal plant.[2][3]

Experimental Workflow: Safe Handling Protocol

The following diagram outlines a generalized workflow for safely handling this compound in a laboratory setting.

A Preparation & Risk Assessment B Don Personal Protective Equipment (PPE) A->B C Chemical Handling in Ventilated Hood B->C D Post-Handling Decontamination C->D E Proper Waste Disposal D->E

Safe Chemical Handling Workflow

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.